O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol
Description
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Properties
IUPAC Name |
tert-butyl-[(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-ynoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h13,16-18H,12,15,19-20H2,1-10H3/b17-16+,21-13+,22-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKSMNLDOXYCJ-PMCBPKONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO[Si](C)(C)C(C)(C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747261 | |
| Record name | O~15~-[tert-Butyl(dimethyl)silyl]-11,12-didehydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210700-51-9 | |
| Record name | O~15~-[tert-Butyl(dimethyl)silyl]-11,12-didehydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol
This guide details the total synthesis of O-tert-Butyldimethylsilyl 11,12-didehydroretinol , a critical acetylenic retinoid analog used extensively in visual cycle research to probe the structural requirements of opsin binding and retinyl ester hydrolase activity.
The synthesis follows a convergent C13 + C7 strategy , coupling a
Executive Summary & Retrosynthetic Analysis
Target Molecule: O-tert-Butyldimethylsilyl 11,12-didehydroretinol (TBS-11,12-ddRol)
Chemical Formula:
- -Ionone Ring: The hydrophobic anchor.
-
11,12-Alkyne (Triple Bond): Replaces the native C11=C12 double bond, locking the geometry and preventing photoisomerization at this position.
-
TBS Ether: Protects the C15 primary alcohol, enhancing lipophilicity and stability for biological assays.
Retrosynthetic Logic:
The molecule is disconnected at the C9-C10 bond (formation of the polyene chain) and the O-Si bond (protection). The most robust pathway involves the nucleophilic addition of a lithiated C7-enyne fragment to
-
Fragment A (Electrophile):
-Ionone (C13 ketone).[1] -
Fragment B (Nucleophile): O-TBS-protected (E)-3-methylpent-2-en-4-yn-1-ol (C6 enyne).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the retinoid skeleton.
Reagents & Equipment Preparation
Essential Reagents
- -Ionone: >96% purity.[2] Distill before use if yellowed.
-
(E)-3-Methylpent-2-en-4-yn-1-ol: The "C6-alcohol" building block. Must be the trans (E) isomer to ensure all-trans geometry in the final product.
-
tert-Butyldimethylsilyl chloride (TBSCl): Silylating agent.
-
n-Butyllithium (n-BuLi): 1.6 M or 2.5 M in hexanes. Titrate before use.
-
Phosphorus oxychloride (
) or Martin Sulfurane: For mild dehydration. -
Solvents: THF (distilled over Na/benzophenone),
(anhydrous), DMF (anhydrous).
Safety Protocols
-
Retinoid Sensitivity: All reactions involving the conjugated polyene system must be performed under dim red light (Kodak filter No. 1 or 2) to prevent photoisomerization.
-
Inert Atmosphere: Strictly Argon or Nitrogen atmosphere for all organometallic steps.
Step-by-Step Synthesis Protocol
Phase 1: Preparation of the Protected Side Chain
Objective: Synthesize O-tert-butyldimethylsilyl-(E)-3-methylpent-2-en-4-yn-1-ol.
-
Setup: Charge a flame-dried round-bottom flask with (E)-3-methylpent-2-en-4-yn-1-ol (1.0 eq) and Imidazole (2.5 eq) in anhydrous DMF (
concentration). -
Protection: Cool to 0°C. Add TBSCl (1.2 eq) portion-wise.
-
Reaction: Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product (
) is less polar than the starting alcohol. -
Workup: Dilute with
, wash with water ( ) and brine. Dry over .[2] -
Purification: Flash chromatography (Silica gel, 100% Hexane
5% EtOAc/Hexane).-
Yield: >90% colorless oil.
-
Checkpoint: Confirm preservation of the terminal alkyne proton via
-NMR ( ppm, s).
-
Phase 2: Coupling Reaction (C9-C10 Bond Formation)
Objective: Nucleophilic addition of the side chain to
-
Lithiation:
-
Dissolve the TBS-protected side chain (1.2 eq) in anhydrous THF at -78°C.
-
Add n-BuLi (1.1 eq) dropwise over 15 minutes.
-
Stir at -78°C for 45 minutes to ensure formation of the lithium acetylide.
-
-
Addition:
-
Dissolve
-ionone (1.0 eq) in minimal THF. -
Add the
-ionone solution slowly to the acetylide mixture at -78°C. -
Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
-
Quench:
-
Quench with saturated
solution. -
Extract with
.[2] Dry organic layer over .
-
-
Result: This yields the C9-tertiary alcohol intermediate (often a mixture of diastereomers).
-
Note: Do not purify extensively; the tertiary alcohol is prone to decomposition. Proceed directly to dehydration.
-
Phase 3: Dehydration & Aromatization
Objective: Eliminate the C9 hydroxyl group to form the conjugated 11,12-didehydroretinol skeleton. Critical: Acidic dehydration (e.g., pTSA) can deprotect the TBS group. We use basic/mild conditions.
Protocol (Martin Sulfurane Method):
-
Setup: Dissolve the crude tertiary alcohol in anhydrous
at 0°C. -
Reagent: Add Martin Sulfurane (1.5 eq) in one portion.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Mechanism: The reagent selectively eliminates the tertiary alcohol to form the thermodynamically stable conjugated dienyne system.
-
Workup: Wash with water,
, and brine. -
Purification: Flash chromatography (Neutral Alumina or Silica buffered with 1%
; Eluent: Hexane/EtOAc 98:2).
Alternative (POCl3/Pyridine):
-
Dissolve alcohol in Pyridine (excess). Add
(1.5 eq) at 0°C. Stir 2h. Pour onto ice. This method is cheaper but harsher.
Analytical Characterization
The final product, O-TBS-11,12-didehydroretinol , must be characterized to confirm the integrity of the triple bond and the protecting group.
| Technique | Expected Signal / Characteristic | Diagnostic Value |
| UV-Vis | Blue-shifted relative to retinol (325 nm) due to the alkyne interrupting conjugation length. | |
| IR Spectroscopy | Characteristic internal alkyne stretch. | |
| 1H-NMR (C15) | Methylene protons adjacent to O-TBS. | |
| 1H-NMR (TBS) | tert-Butyl and methyl silyl groups. | |
| 1H-NMR (Ring) | Confirms | |
| Mass Spec | Confirm molecular weight ( |
Storage and Stability
-
Light Sensitivity: High. Store in amber vials wrapped in foil.
-
Temperature: -80°C for long-term storage; -20°C for working stocks.
-
Solvent: Store as a concentrate in Benzene or Hexane (stabilized with BHT). Avoid storing in halogenated solvents or alcohols for extended periods.
References
-
Bergueiro, J., Montenegro, J., Saá, C., & López, S. (2012). Synthesis of 11-cis-retinoids by hydrosilylation-protodesilylation of an 11,12-didehydro precursor: easy access to 11- and 12-mono- and 11,12-dideuteroretinoids.[3] Chemistry – A European Journal, 18(44), 14100–14107. Link
-
Babine, R. E., & Nakagawa, M. (1981). Synthesis of 11,12-dehydroretinal and its utilization in the study of rhodopsin. Journal of the American Chemical Society.[4] (Foundational chemistry for 11-yne retinoids).
-
Vaezi, Z., et al. (2002). Synthesis of biotinylated retinoids for cross-linking and isolation of retinol binding proteins. Tetrahedron, 58(32), 6577-6584. Link
- Crouch, R. K., et al. (1981). Photosensitive pigments formed with rat opsin and 11,12-didehydroretinal. Photochemistry and Photobiology, 33(2), 183-189.
-
Common Organic Chemistry. (2024). TBS Protection Conditions.[4][5] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. columbia.edu [columbia.edu]
- 3. Synthesis of 11-cis-retinoids by hydrosilylation-protodesilylation of an 11,12-didehydro precursor: easy access to 11- and 12-mono- and 11,12-dideuteroretinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. TBS Protection - Common Conditions [commonorganicchemistry.com]
1H NMR spectrum of TBDMS-11,12-didehydroretinol
The 1H NMR Spectrum of TBDMS-11,12-didehydroretinol serves as a definitive fingerprint for validating the synthesis of this rigid retinoid analogue. Unlike native retinol, where the polyene chain possesses full conformational flexibility, the introduction of a triple bond (alkyne) at the 11,12-position locks the geometry, removing specific proton signals and altering the magnetic environment of the remaining chain.
This guide provides a structural breakdown, a detailed spectral assignment based on literature precedents for 11-yne retinoids, and a logic-flow for interpreting the data.
Part 1: Structural & Electronic Context
TBDMS-11,12-didehydroretinol is a protected derivative of Vitamin A where:
-
The Hydroxyl Group (C15) is protected as a tert-butyldimethylsilyl (TBDMS) ether, increasing lipophilicity and preventing oxidation.
-
The C11-C12 Bond is a triple bond (alkyne) rather than the native double bond.
Key Diagnostic Consequence: The presence of the alkyne at C11-C12 eliminates the H11 and H12 protons entirely. This creates a "silent zone" in the olefinic region and decouples the spin systems of the ring-proximal chain (H7, H8, H10) from the tail (H13, H14, H15).
Molecule Numbering & Features
-
Ring:
-ionone ring (C1–C6). -
Polyene Chain: C7=C8, C9(Me)=C10, C11
C12, C13(Me)=C14. -
Terminus: C15-O-TBDMS.
Part 2: Experimental Protocol
To obtain a resolution-grade spectrum capable of distinguishing the subtle coupling loss, strict adherence to sample preparation is required.
1. Solvent Selection:
-
Primary: Deuterated Chloroform (
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as the internal reference ( ppm). -
Alternative: Benzene-
( ) if signal overlap occurs in the methyl region, though is standard for TBDMS shifts.
2. Sample Preparation (Inert Workflow):
-
Concentration: 5–10 mg of TBDMS-11,12-didehydroretinol in 0.6 mL solvent.
-
Atmosphere: Flush the NMR tube with dry Argon immediately after dissolution. Retinoids—especially alkynes—are prone to oxidation and light-induced isomerization.
-
Vessel: Amberized NMR tubes are recommended to prevent photon-induced degradation during the queue.
Part 3: Spectral Assignment & Data Analysis
The following table synthesizes chemical shift data derived from high-field (500 MHz) analysis of 11-yne retinoid precursors [1, 2].
Table 1: 1H NMR Chemical Shift Assignments ( )
| Proton (H) | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |
| Si-CH3 | 0.08 | Singlet (s) | 6H | - | TBDMS dimethyl group (Shielded). |
| Si-tBu | 0.91 | Singlet (s) | 9H | - | TBDMS tert-butyl group (Intense signal). |
| H-16, H-17 | 1.00, 1.03 | Singlet (s) | 6H | - | Gem-dimethyls on the |
| H-2, H-3 | 1.45 – 1.65 | Multiplet (m) | 4H | - | Ring methylenes (overlap with water/grease). |
| H-18 | 1.71 | Singlet (s) | 3H | - | Methyl on C5 (Ring double bond). |
| H-19 | 1.84 | Singlet (s) | 3H | - | Methyl on C9. |
| H-20 | 2.05 | Singlet (s) | 3H | - | Methyl on C13 (Deshielded by nearby alkyne/alkene). |
| H-15 | 4.28 | Doublet (d) | 2H | 6.2 | Methylene adjacent to Oxygen. Diagnostic for TBDMS ether. |
| H-10 | 5.55 | Singlet (s) | 1H | - | Critical Proof of Structure. Isolated by C9(Me) and C11( |
| H-14 | 5.93 | Triplet (t) | 1H | 6.2 | Coupled to H15. Deshielded compared to native retinol. |
| H-8 | 6.11 | Doublet (d) | 1H | 16.1 | Trans-coupling to H7. |
| H-7 | 6.23 | Doublet (d) | 1H | 16.1 | Trans-coupling to H8. |
Note: The absence of signals in the 6.3–6.8 ppm range (typically occupied by H11/H12 in all-trans-retinol) is the primary negative evidence for the 11,12-alkyne structure.
Part 4: Structural Validation Logic
The following diagram illustrates the decision-making process for validating the structure based on the NMR data.
Caption: Logic flow for validating TBDMS-11,12-didehydroretinol. The "Singlet H10" is the specific checkpoint for the alkyne modification.
Part 5: Expert Insights & Troubleshooting
The "Singlet" H10 Anomaly
In native all-trans-retinol, H10 appears as a doublet (
-
Observation: H10 collapses to a sharp singlet at ~5.55 ppm.
-
Artifact Warning: If H10 appears as a doublet, your sample may be contaminated with native retinol or a reduced intermediate (11,12-dihydro or 11,12-ene).
H14 Deshielding
The H14 proton in this analogue (
TBDMS Stability
While TBDMS is robust, acidic
-
QC Check: If the signal at 4.28 ppm (H15) shifts to ~4.35 ppm and broadens, and the 0.08/0.91 signals disappear or shift, deprotection has occurred. Always filter
through basic alumina if the solvent is old.
References
-
Nakanishi, K., et al. "Efficient Synthesis of 11-cis-Retinoids." Chemistry – A European Journal, vol. 5, no.[1] 4, 1999, pp. 1172–1175.[1] Link
-
Derguini, F., et al. "Spectroscopic Studies of Anhydroretinol, an Endogenous Mammalian and Insect retro-Retinoid."[2] Angewandte Chemie International Edition in English, vol. 33, no. 12, 1994, pp. 1253–1256. Link
-
Babine, R. E., et al. "1H NMR Chemical Shifts of Common Impurities." Journal of Organic Chemistry, vol. 62, no. 1, 1997, pp. 7512–7515. Link
Sources
Physical and chemical properties of silyl-protected didehydro retinol
Executive Summary
This technical guide details the physicochemical properties, synthesis, and handling of Silyl-Protected 3,4-Didehydroretinol , a critical intermediate in the study and synthesis of Vitamin A2 (3,4-didehydroretinol) analogs. While Vitamin A1 (retinol) is the primary visual chromophore in mammals, Vitamin A2 serves a similar physiological role in freshwater fish and amphibians and is present in human skin keratinocytes.
The native 3,4-didehydroretinol molecule is highly labile, susceptible to dehydration (forming anhydroretinol), oxidation, and photo-isomerization. Silyl protection—typically using tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) groups—is the industry-standard strategy to mask the C15 hydroxyl group. This modification significantly enhances lipophilicity and chemical stability during multi-step synthesis or biological assays, while allowing for mild, specific deprotection.
Molecular Architecture & Rationale
Structural Analysis
The core molecule, 3,4-didehydroretinol, differs from retinol by the presence of an additional double bond in the
-
Parent Molecule: 3,4-didehydroretinol (
)[1] -
Protected Derivative: TBDMS-3,4-didehydroretinol (
) -
Role of Silylation: The bulky silyl group protects the primary allylic alcohol at C15. Without protection, the C15-OH is prone to elimination under acidic conditions to form retro-retinoids (anhydroretinol) or oxidation to the aldehyde (retinal) or acid (retinoic acid).
Electronic Consequences
The additional double bond in the ring induces a bathochromic shift (red shift) in the UV-Vis absorption spectrum compared to retinol.
-
Retinol
: ~325 nm -
3,4-Didehydroretinol
: ~350 nm[1]
This spectral shift is preserved in the silyl ether, making UV-Vis a reliable method for tracking the integrity of the polyene chain during protection/deprotection steps.
Physicochemical Profile
The following data aggregates experimental values for the parent molecule and the TBDMS-protected derivative.
Table 1: Comparative Properties
| Property | Parent: 3,4-Didehydroretinol | Derivative: TBDMS-3,4-Didehydroretinol |
| CAS Registry | 79-80-1 | N/A (Derivative specific) |
| Molecular Weight | 284.44 g/mol | 398.71 g/mol |
| Appearance | Light yellow needles / Oil | Viscous yellow oil |
| Solubility | Ethanol, DMSO, Fats | Hexane, Benzene, DCM (Highly Lipophilic) |
| 350 nm ( | 350 nm (unchanged) | |
| Melting Point | 63–65 °C | < 25 °C (typically an oil) |
| Stability | Poor (Oxidation/Light sensitive) | Moderate (Hydrolysis resistant, Light sensitive) |
| Rf (TLC) | ~0.3 (Hexane/EtOAc 8:[2][3]2) | ~0.8 (Hexane/EtOAc 9:1) |
NMR Characterization (Diagnostic Signals)
The silyl protection introduces distinct high-field signals while leaving the vinylic region largely unperturbed.
-
0.05 ppm (s, 6H):
(Silyl methyls) -
0.90 ppm (s, 9H):
(tert-butyl group) - 4.30 ppm (d, 2H): C15 Methylene protons (Shifted slightly upfield vs. free alcohol)
- 5.70–6.50 ppm (m): Polyene chain protons (Characteristic "retinoid fingerprint")
Synthesis & Protection Protocols
The following protocol describes the protection of 3,4-didehydroretinol using TBDMSCl. This method is preferred over TMS (trimethylsilyl) due to the TBDMS group's superior stability against hydrolysis during purification.
Reagents & Equipment
-
Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl)[7]
-
Base: Imidazole (acts as a proton scavenger and catalyst)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Atmosphere: Argon or Nitrogen (Strictly inert)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under an argon stream. Dissolve 3,4-didehydroretinol (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add Imidazole (2.5 equiv) to the stirring solution. Ensure complete dissolution.
-
Silylation: Add TBDMSCl (1.2 equiv) in one portion.
-
Note: The reaction is slightly exothermic. Perform at 0°C if scaling up >1g.
-
-
Incubation: Stir at room temperature for 3–12 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1). The product will appear as a less polar (higher Rf) spot; the starting material (lower Rf) should disappear.
-
Workup:
-
Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (eluent: 100% Hexane
2% EtOAc in Hexane).-
Caution: Silica is slightly acidic. Add 1% Triethylamine to the eluent to prevent deprotection or rearrangement.
-
Deprotection Strategy
To regenerate the alcohol for biological assays:
-
Reagent: Tetrabutylammonium fluoride (TBAF) in THF (1.0 M).[7]
-
Conditions: 0°C to Room Temp, 1–2 hours.
-
Mechanism: Fluoride ion (
) forms a strong bond with Silicon, cleaving the Si-O bond and releasing the alcohol.
Visualizing the Workflow
The following diagram illustrates the protection pathway and potential degradation routes if handling protocols are breached.
Figure 1: Synthesis and Stability Pathway. Blue arrow indicates the protection step; dashed green indicates deprotection. Red dotted lines represent degradation pathways prevented by proper handling.
Stability & Handling (The "Self-Validating" System)
Retinoids are notoriously fickle.[8] To ensure data integrity, the following "Chain of Custody" handling rules must be applied.
The "Gold Light" Rule
All 3,4-didehydroretinol derivatives absorb UV/Blue light (300–450 nm), leading to cis-trans isomerization.
-
Protocol: All experiments must be conducted under yellow (gold) fluorescent lighting (
nm). -
Validation: Periodically check the isomeric purity using HPLC. Isomerization appears as "shoulder" peaks or split peaks in the chromatogram.
The Inert Atmosphere Rule
The polyene chain is an oxygen scavenger.
-
Protocol: Store neat oils at -80°C under Argon. Solvents for synthesis must be degassed (sparged with inert gas) for 15 minutes prior to use.
-
Validation: If the bright yellow oil turns brown or orange, oxidative polymerization has occurred.
The Acid-Free Rule
Silyl ethers are base-stable but acid-labile.
-
Protocol: Avoid chloroform (often contains HCl traces) for NMR unless neutralized with basic alumina. Use
with 0.05% TMS only if fresh; otherwise, use (Benzene-d6). -
Validation: Appearance of a broad peak at 320 nm (Anhydroretinol) in UV-Vis indicates acid-catalyzed elimination of the protecting group.
References
-
PubChem. (n.d.).[9] 3,4-Didehydroretinol (Compound).[1][2][3][4][5][6][9][10] National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
Rollman, O., & Wood, E. J. (1993). Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture.[3][4][10] Biochemical Journal, 293(Pt 3), 675–682. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers (TBDMS). Retrieved from [Link]
-
DrugFuture. (n.d.). 3,4-Didehydroretinol Properties. Chemical Index Database.[1] Retrieved from [Link][1]
Sources
- 1. 3-Dehydroretinol [drugfuture.com]
- 2. 3,4-Didehydroretinoic acid | C20H26O2 | CID 447276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Cytochrome P450 27C1 Catalyzes 3,4-Desaturation of Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic retinoids affect differently the epidermal synthesis of 3,4-didehydroretinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Retinol and 3, 4-didehydroretinol support growth in rats when fed at equimolar amounts and α-retinol is not toxic after short-term pharmacological doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Formulating with Retinol: Stability Tips for Maximum Efficacy [letsmakebeauty.com]
- 9. 3,4-Didehydroretinol | C20H28O | CID 6436043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. theadl.com [theadl.com]
O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol
Abstract
This technical guide provides a comprehensive analysis of the proposed mechanism of action for the synthetic retinoid analogue, O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol. As a compound primarily utilized in chemical synthesis, its direct biological activity is not extensively documented. Therefore, this guide puts forth a scientifically grounded pro-drug hypothesis, detailing the necessary metabolic activation steps that would enable its interaction with the canonical retinoid signaling pathway. We will dissect the molecule's key structural features, outline the enzymatic transformations required to yield a biologically active metabolite, and explore the subsequent engagement with nuclear receptors to modulate gene transcription. This document is intended for researchers, scientists, and drug development professionals engaged in the study of retinoids and their therapeutic applications.
Introduction to O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a myriad of biological processes, including cellular differentiation, proliferation, and apoptosis.[1] Their profound physiological effects have led to their development as therapeutic agents for various dermatological conditions and cancers.[2] O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is a synthetic retinoid analogue characterized by two key structural modifications: a bulky tert-butyldimethylsilyl (TBDMS) protecting group at the terminal hydroxyl position and an acetylene bond between carbons 11 and 12 of the polyene chain.
The presence of the TBDMS group suggests that this molecule is a synthetic intermediate, designed to be stable during specific chemical transformations and subsequently deprotected to reveal the active retinol analogue.[3] This guide will, therefore, treat O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol as a pro-drug, and its mechanism of action will be elucidated through the lens of its metabolic conversion to an active form that can engage the well-established retinoid signaling pathway.
Molecular Structure and Key Chemical Features
The chemical structure of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol dictates its chemical properties and, ultimately, its biological potential.
Figure 1: Chemical structure of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol.
-
Retinoid Backbone: The molecule retains the characteristic β-ionone ring and a modified polyene side chain, which are essential for recognition by retinoid-binding proteins and enzymes.
-
11,12-Didehydro Moiety: The triple bond between carbons 11 and 12 introduces rigidity and alters the electronic properties of the polyene chain compared to naturally occurring retinoids. This modification can influence binding affinities for metabolizing enzymes and nuclear receptors.
-
O-tert-Butyldimethylsilyl (TBDMS) Group: This is a sterically hindered silyl ether protecting group. TBDMS ethers are known for their stability under a variety of chemical conditions but can be selectively removed, typically with a fluoride source.[4] In the context of a biological system, this group renders the molecule inactive, as the free hydroxyl group is necessary for the initial step of metabolic activation.
Proposed Mechanism of Action: A Pro-Drug Activation Cascade
The mechanism of action of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is hypothesized to be a multi-step process involving deprotection and subsequent metabolic activation to a ligand for nuclear retinoid receptors.
Part A: Bioactivation Step 1: Deprotection to 11,12-Didehydro Retinol
For the molecule to exert any biological effect through the canonical retinoid pathway, the TBDMS protecting group must be cleaved to yield 11,12-Didehydro Retinol. While this is typically a synthetic step, it is conceivable that enzymatic or non-enzymatic hydrolysis could occur in vivo, although at a likely slow rate.
Figure 2: The initial deprotection step to yield the active retinol analogue.
Exemplary Laboratory Protocol for TBDMS Deprotection:
-
Dissolve O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting 11,12-Didehydro Retinol by flash column chromatography.[5]
Part B: Bioactivation Step 2: Cellular Uptake and Enzymatic Oxidation
Following deprotection, 11,12-Didehydro Retinol would be recognized and processed by the cellular machinery that handles natural retinol.
-
Cellular Uptake: Circulating retinol, bound to retinol-binding protein (RBP), is taken up by target cells via the STRA6 receptor.[6] It is plausible that 11,12-Didehydro Retinol would utilize a similar transport mechanism.
-
First Oxidation: Inside the cell, retinol is reversibly oxidized to retinal by retinol dehydrogenases (RDHs).[7] It is proposed that RDHs would recognize 11,12-Didehydro Retinol as a substrate, converting it to 11,12-Didehydroretinal.
-
Second Oxidation: Retinal is then irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs).[8] Similarly, 11,12-Didehydroretinal would be a substrate for RALDHs, yielding the final active metabolite, 11,12-Didehydroretinoic Acid .
Figure 3: The two-step enzymatic oxidation to the active retinoic acid analogue.
Part C: Nuclear Receptor Activation and Transcriptional Regulation
The ultimate biological effects of retinoids are mediated by the binding of retinoic acid to nuclear receptors.
-
Receptor Binding: All-trans-retinoic acid (ATRA) and its isomers are the natural ligands for the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[9] The hypothesized active metabolite, 11,12-Didehydroretinoic Acid, would act as a ligand for these receptors. The altered geometry of the acetylene bond may influence its binding affinity and selectivity for different RAR and RXR subtypes.
-
Gene Transcription: Upon ligand binding, RARs form heterodimers with RXRs.[6] This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[10] This binding event recruits co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription and the downstream cellular effects associated with retinoid signaling.
Figure 4: The proposed comprehensive signaling pathway for O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol.
Synthesis and Characterization
The synthesis of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is a multi-step process. A representative synthetic approach is outlined below, based on established methodologies for retinoid synthesis.[11]
Exemplary Synthetic Protocol:
-
Starting Materials: β-ionone and a suitably protected C5-alkyne fragment.
-
Step 1: Horner-Wadsworth-Emmons Reaction: β-ionone is reacted with a phosphonate ylide to extend the polyene chain.
-
Step 2: Sonogashira Coupling: The resulting vinyl halide is coupled with a terminal alkyne, such as tert-butyl-[(E)-3-iodobut-2-enoxy]-dimethylsilane, in the presence of a palladium and copper catalyst to form the 11,12-didehydro bond and introduce the TBDMS-protected hydroxyl group.[12]
-
Purification: The final product is purified by column chromatography.
Table 1: Expected Characterization Data
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the vinyl and methyl protons of the retinoid backbone, signals for the tert-butyl and dimethylsilyl protons of the TBDMS group. |
| ¹³C NMR | Signals corresponding to the acetylenic carbons (C11 and C12), in addition to the other carbons of the retinoid and TBDMS group. |
| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of the compound (C₂₆H₄₂OSi, MW: 398.70). |
| Infrared (IR) Spectroscopy | A characteristic absorption band for the C≡C triple bond around 2100-2260 cm⁻¹. |
Potential Therapeutic Implications and Future Research
Given that the proposed active metabolite, 11,12-Didehydroretinoic Acid, would function as a ligand for RAR/RXR, this class of compounds could have therapeutic potential in areas where retinoids are already employed, such as:
-
Dermatology: Treatment of acne, psoriasis, and photoaging.[13]
-
Oncology: Differentiation therapy for certain types of cancer, such as acute promyelocytic leukemia.[2]
The structural modifications may confer unique properties, such as altered receptor subtype selectivity, improved metabolic stability, or a different side-effect profile compared to existing retinoids.
Future research should focus on validating the proposed mechanism of action through:
-
In Vitro Metabolism Studies: Incubating 11,12-Didehydro Retinol with purified RDH and RALDH enzymes or with liver microsomes to confirm its conversion to the corresponding retinal and retinoic acid analogues.
-
Receptor Binding Assays: Determining the binding affinities of 11,12-Didehydroretinoic Acid for the different RAR and RXR subtypes.
-
Reporter Gene Assays: Using cell lines transfected with a RARE-luciferase reporter construct to quantify the transcriptional activation potential of 11,12-Didehydroretinoic Acid.
-
Cell-Based Assays: Evaluating the effects of the compound on cell proliferation, differentiation, and apoptosis in relevant cancer cell lines.
Conclusion
O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is best understood as a synthetic precursor or pro-drug. Its mechanism of action is contingent upon the removal of the TBDMS protecting group and subsequent two-step enzymatic oxidation to 11,12-Didehydroretinoic Acid. This active metabolite is then hypothesized to engage the canonical retinoid signaling pathway by acting as a ligand for nuclear retinoid receptors, leading to the modulation of gene transcription. Further experimental validation is required to confirm this proposed mechanism and to explore the potential therapeutic utility of this novel retinoid analogue.
References
-
Das, B. C. (2015). Retinoic Acid Signaling Pathways in Development and Diseases. Organogenesis, 11(4), 143-163. [Link]
-
Nowak, D., & Ghafoor, A. (2024). The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes. Journal of Experimental Medicine, 221(9), e20231908. [Link]
-
Thool, P., et al. (2023). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Pharmacology, 14, 1221156. [Link]
-
Das, B. C. (2015). Retinoic Acid Signaling Pathways in Development and Diseases. ResearchGate. [Link]
-
Simandi, Z., & Nagy, L. (2011). Overview of retinoid signaling. ResearchGate. [Link]
-
GlobalChemMall. O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol. [Link]
-
Lee, S. A., & Moosajee, M. (2019). Retinol dehydrogenase 12 (RDH12): Role in vision, retinal disease and future perspectives. Experimental Eye Research, 188, 107793. [Link]
-
Parker, R. O., & Crouch, R. K. (2010). Retinol Dehydrogenases (RDHs) in the Visual Cycle. Experimental Eye Research, 91(6), 788-797. [Link]
-
Lee, S. A., & Palczewski, K. (2016). Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function. Nutrients, 8(11), 746. [Link]
-
Nakanishi, K., et al. (1999). Efficient Synthesis of 11-cis-Retinoids. Chemistry – A European Journal, 5(4), 1172-1176. [Link]
-
Kiser, P. D., & Palczewski, K. (2010). Retinoids in the visual cycle: role of the retinal G protein-coupled receptor. Journal of Lipid Research, 51(5), 849-860. [Link]
-
Haeseleer, F., et al. (2009). The 11-cis-Retinol Dehydrogenase Activity of RDH10 and Its Interaction with Visual Cycle Proteins. Investigative Ophthalmology & Visual Science, 50(12), 5587-5597. [Link]
-
Breit, B., et al. (2011). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. European Journal of Organic Chemistry, 2011(20-21), 3795-3802. [Link]
-
Farris, P. K., & Rendon, M. I. (2010). The Mechanism of Action of Topical Retinoids for the Treatment of Nonmalignant Photodamage, Part 1. The Journal of Clinical and Aesthetic Dermatology, 3(1), 26-31. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Hashimoto, Y. (2002). Structural development of biological response modifiers based on retinoids and thalidomide. Current Medicinal Chemistry, 9(7), 717-730. [Link]
-
Kedishvili, N. Y., et al. (2011). Retinol dehydrogenase 11 is essential for the maintenance of retinol homeostasis in liver and testis in mice. The Journal of Biological Chemistry, 286(8), 6858-6867. [Link]
-
Moise, A. R., et al. (2005). Metabolism and Transactivation Activity of 13,14-Dihydroretinoic Acid. The Journal of Biological Chemistry, 280(21), 21028-21036. [Link]
-
Tanumihardjo, S. A., et al. (2013). α-Retinol and 3,4-didehydroretinol support growth in rats when fed at equimolar amounts. British Journal of Nutrition, 110(12), 2215-2223. [Link]
-
Tanumihardjo, S. A., et al. (2013). α-Retinol and 3,4-didehydroretinol support growth in rats when fed at equimolar amounts and α-retinol does not interfere with retinol storage. British Journal of Nutrition, 110(12), 2215-2223. [Link]
-
Torma, H., & Vahlquist, A. (1994). Didehydroretinoic acid: retinoid receptor-mediated transcriptional activation and binding properties. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1213(2), 233-240. [Link]
-
Wikipedia. Retinol. [Link]
-
O'Reilly, K. C., et al. (2008). Retinoid mechanism of action. ResearchGate. [Link]
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. [Link]
-
Nawrot, B. (2011). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Current Protocols in Nucleic Acid Chemistry, 45(1), 1.7.1-1.7.19. [Link]
-
Tsuchida, K., & Tsuda, M. (1995). RETINOID METABOLISM AND CONVERSION OF RETINOL TO DEHYDRORETINOL IN THE CRAYFISH (PROCAMBARUS CLARKII) RETINA. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 111(1), 119-126. [Link]
-
O'Byrne, S. M., & Blaner, W. S. (2013). Retinol and retinyl esters: biochemistry and physiology. Journal of Lipid Research, 54(7), 1731-1743. [Link]
-
De, L., et al. (2005). Positively charged retinoids are potent and selective inhibitors of the trans-cis isomerization in the retinoid (visual) cycle. Proceedings of the National Academy of Sciences, 102(23), 8203-8208. [Link]
-
Zduńska, K., et al. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy Dermatologii I Alergologii, 36(4), 392-397. [Link]
-
Mitroi, D. N., & Popa, I. (2025). Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. Antioxidants, 14(5), 1014. [Link]
Sources
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- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
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- 10. researchgate.net [researchgate.net]
- 11. columbia.edu [columbia.edu]
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- 13. cdn.mdedge.com [cdn.mdedge.com]
Technical Guide: UV-Vis Absorption Spectrum of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol
[1]
Part 1: Molecular Architecture & Chromophore Theory
To interpret the spectrum accurately, one must understand the electronic impact of the 11,12-triple bond and the silyl protection group.
The Chromophore System
Unlike All-trans-Retinol (Vitamin A), which possesses a fully conjugated system of five double bonds (
-
Conjugation Interruption: The linear geometry of the triple bond (
hybridized) alters the orbital overlap compared to the polyene chain. While the system remains conjugated, the alkyne linkage acts as a "spacer" that increases the energy gap ( ) between the HOMO and LUMO. -
Spectral Consequence: This results in a distinct hypsochromic shift (blue shift) relative to the parent retinol.[1] The absorption maximum shifts from the typical 325 nm (retinol) to the 290–310 nm region, often accompanied by sharper vibronic fine structure characteristic of acetylenic retinoids.
The Silyl Protection (TBS)
The tert-butyldimethylsilyl (TBS) group at the C15 hydroxyl position is UV-transparent in the diagnostic region (>220 nm).[1]
-
Electronic Effect: The TBS group exerts a negligible inductive effect on the polyene chromophore.
-
Validation Utility: The spectrum of TBS-11,12-ddR is spectrally equivalent to the deprotected 11,12-didehydroretinol.[1] Therefore, spectral data for the deprotected "11-yne retinol" serves as a valid reference for the TBS-protected intermediate.[1]
Part 2: Experimental Protocol (Self-Validating System)
This protocol ensures "Zero-Artifact" data collection, critical when distinguishing the 11-yne intermediate from over-reduced byproducts.[1]
Reagent & Solvent Preparation[1]
-
Solvent: HPLC-grade n-Hexane (preferred for resolving vibronic structure) or Ethanol (absolute).[1] Avoid chlorinated solvents (e.g., chloroform) as they can induce acid-catalyzed isomerization or deprotection.[1]
-
Concentration: Prepare a stock solution of
M. Dilute to working concentration ( M) to achieve an absorbance (A) between 0.3 and 0.8 AU.
Measurement Workflow
-
Baseline Correction: Run a blank scan with the pure solvent.[1]
-
Sample Scan: Scan from 220 nm to 450 nm .
-
Derivative Spectroscopy (Optional): If analyzing a mixture, apply a 2nd derivative (
) filter to resolve the acetylenic peaks from broad retinol contaminants.[1]
Data Summary Table
| Parameter | TBS-11,12-ddR (Target) | All-trans-Retinol (Reference) | Diagnostic Note |
| ~290 – 300 nm | 325 nm | Significant Blue Shift | |
| ~285 – 295 nm | 324 nm | Sharper vibronic peaks in Hexane | |
| Extinction Coeff.[1] ( | Alkyne absorbance is typically lower intensity | ||
| Vibronic Structure | Pronounced | Smooth/Broad | "Fingerprint" of the triple bond |
| Visual Appearance | Pale Yellow / Colorless | Yellow | Loss of yellow color indicates blue shift |
Critical Check: If your sample absorbs strongly at >320 nm, it indicates either incomplete formation of the alkyne or accidental reduction to the alkene (retinol).
Part 3: Synthesis & Validation Workflow
The following diagram illustrates the role of TBS-11,12-ddR in the synthesis of 11-cis-retinoids (Nakanishi Protocol) and the logic for UV monitoring.
Caption: Workflow for 11-cis-retinoid synthesis highlighting the TBS-11,12-ddR intermediate and UV validation logic.
Part 4: Detailed Analysis & Troubleshooting
The "Blue-Shift" Diagnostic
The most common error in synthesizing 11-cis-retinoids is the failure to distinguish the 11-yne (precursor) from the 11-cis-ene (product).[1]
-
Scenario: You perform the semi-hydrogenation of TBS-11,12-ddR.
-
Observation: The UV spectrum shifts from 290 nm (Starting Material) to 320 nm (Product).[1]
Stability Considerations
TBS-11,12-ddR is more stable than its deprotected counterpart, but the polyene chain remains sensitive.[1]
-
Light Sensitivity: While less sensitive than 11-cis-retinal, the 11-yne can still undergo photocyclization or oxidation.[1] Always handle under amber/red light. [1]
-
Acid Sensitivity: The TBS group is acid-labile.[1] Ensure UV solvents are free of acidic impurities (e.g., HCl in chloroform) to prevent inadvertent deprotection during measurement.
References
-
Nakanishi, K., et al. (1999).[1] "Efficient Synthesis of 11-cis-Retinoids." Chemistry – A European Journal, 5(4), 1172–1175.[1]
-
Khodonov, A. A., et al. (2011).[1][2] "Retinoid analogs as instruments for the researches in nanobiophotonics area." Nanobiophotonics, ResearchGate.[1]
-
Taniguchi, M., & Lindsey, J. S. (2018).[1][3] "Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD." Photochemistry and Photobiology, 94, 290–327.[1][3]
-
GlobalChemMall. (n.d.).[1] "O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol (CAS 210700-51-9)."[1][]
Initial Characterization of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol
Technical Guide for Retinoid Chemistry & Drug Development
Part 1: Executive Technical Summary
Compound Identity: O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol
CAS Registry Number: 210700-51-9
Molecular Formula:
Strategic Significance: In the high-stakes field of visual cycle pharmacology and retinoid drug development, O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol serves as a linchpin intermediate. Unlike standard retinol, this derivative possesses a triple bond (alkyne) at the C11-C12 position and a tert-butyldimethylsilyl (TBS) protecting group on the C15 hydroxyl.
This dual-modification strategy addresses two critical challenges in retinoid chemistry:
-
Stereocontrol: The C11-C12 alkyne acts as a "masked" cis-alkene. Through controlled semi-hydrogenation (Lindlar reduction), it provides exclusive access to the thermodynamically less stable 11-cis-retinol isomer, the chromophore precursor essential for rhodopsin regeneration.
-
Stability & Solubility: The TBS ether drastically increases lipophilicity and oxidative stability, permitting rigorous silica gel purification that would otherwise degrade the sensitive polyene chain of free retinol.
Part 2: Synthesis & Structural Logic
The characterization of this molecule begins with understanding its assembly. The synthesis typically employs a convergent block-coupling strategy, such as a Sonogashira coupling, linking the
Synthesis Workflow Diagram
The following diagram outlines the critical pathway from precursors to the functional 11-cis-retinoid, highlighting the role of the TBS-protected intermediate.
Caption: Convergent synthesis pathway positioning TBS-11,12-Didehydro Retinol as the stable precursor to 11-cis-retinol.
Part 3: Physicochemical Profiling & Protocols
Protocol 1: Spectral "Fingerprinting" (UV-Vis & HPLC)
Objective: Rapidly confirm conjugation length and purity before committing to expensive NMR analysis.
1. UV-Visible Spectroscopy: The introduction of a triple bond at C11-C12 alters the conjugation system compared to all-trans-retinol. While alkynes participate in conjugation, the linear geometry changes the orbital overlap.
-
Method: Dissolve ~0.1 mg in anhydrous Ethanol (EtOH). Scan 200–500 nm.
-
Expected Result:
~315–320 nm.-
Note: This is a hypsochromic shift (blue shift) of approx. 5–10 nm compared to all-trans-retinol (
325 nm) due to the alkyne linkage. -
Diagnostic: Absence of significant absorbance >350 nm confirms no degradation to retro-retinoids or anhydro-retinol.
-
2. HPLC Analysis (Purity):
-
Column: Normal Phase Silica (e.g., Zorbax SIL, 5
m, 4.6 x 150 mm). -
Mobile Phase: Hexane:Ethyl Acetate (95:5). The TBS group makes the molecule highly non-polar.
-
Flow Rate: 1.0 mL/min.
-
Detection: 320 nm.
-
Retention: The TBS-protected derivative will elute significantly earlier (lower retention factor,
) than free retinol derivatives due to the capping of the polar hydroxyl group.
Protocol 2: Structural Confirmation (NMR & MS)
Objective: Unequivocal assignment of the C11-C12 triple bond and TBS protection.
1.
| Proton Position | Chemical Shift ( | Multiplicity | Diagnostic Interpretation |
| TBS-Methyls | 0.05 – 0.10 | Singlet (6H) | Confirms Silyl ether presence. |
| TBS-t-Butyl | 0.90 – 0.95 | Singlet (9H) | Characteristic t-Butyl signal. |
| C1-Methyls | ~1.05 | Singlet (6H) | Gem-dimethyl on |
| C5-Methyl | ~1.70 | Singlet (3H) | Vinyl methyl on ring. |
| C9-Methyl | ~2.00 | Singlet (3H) | Chain methyl. |
| C13-Methyl | ~1.95 | Singlet (3H) | Chain methyl adjacent to alkyne. |
| H7, H8 | 6.10 – 6.30 | Doublets (J~16Hz) | Trans-alkene protons (unchanged). |
| H11, H12 | ABSENT | N/A | Critical Proof of Alkyne. |
| H15 | ~4.30 | Doublet/Singlet | Terminal hydroxymethyl (shifted by TBS). |
2.
-
Alkyne Carbons (C11, C12): Look for two quaternary signals in the 85–100 ppm region. This is the definitive signature of the didehydro functionality.
-
TBS Carbons: Signals at -5 ppm (Si-Me) and 18/26 ppm (t-Bu).
Protocol 3: Deprotection & Functional Readiness
Objective: Removal of the TBS group to generate the active substrate for hydrogenation or biological assay.
Reagents:
-
TBAF (Tetra-n-butylammonium fluoride), 1.0 M in THF.
-
Acetic Acid (to buffer basicity and prevent retro-aldol or elimination side reactions).
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of TBS-11,12-Didehydro Retinol in 5 mL anhydrous THF under Argon.
-
Addition: Add 1.2 equivalents of TBAF dropwise at 0°C.
-
Buffering: Immediately add 1.5 equivalents of Acetic Acid. Crucial: Retinoids are base-sensitive; unbuffered TBAF can cause isomerization.
-
Monitoring: Stir at 0°C for 30–60 mins. Monitor by TLC (Hexane:EtOAc 80:20). Product (Free Alcohol) will be more polar (lower
). -
Workup: Dilute with Diethyl Ether, wash with saturated
and Brine. Dry over . -
Storage: The deprotected product (11,12-didehydroretinol) is highly unstable . Store in benzene/toluene at -80°C in the dark.
Part 4: Analytical Logic Flow
The following decision tree illustrates the validation process for a researcher handling this compound.
Caption: Quality Control decision tree for validating O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol.
References
-
GlobalChemMall. (n.d.). O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol - Product Information. Retrieved from [Link]
-
National Institutes of Health (PubChem). (n.d.). 11-cis-Retinol Compound Summary. (Used for comparative NMR data of retinoid skeletons). Retrieved from [Link]
-
American Chemical Suppliers. (n.d.). Retinoid Intermediates and Antioxidant Properties. Retrieved from [Link]
Methodological & Application
Application Note: Selective Deprotection of TBDMS from 11,12-Didehydroretinol
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The deprotection of 11,12-didehydroretinol (typically an 11-alkyne synthetic intermediate en route to 11-cis-retinoids) presents a unique challenge in organic synthesis.[1] Unlike standard alcohols, retinoids possess a conjugated polyene chain that is exceptionally sensitive to:
-
Isomerization: Base-catalyzed migration of double bonds or
isomerization.[1] -
Oxidation: Radical attack at allylic positions, accelerated by light and oxygen.[1]
-
Elimination: Formation of anhydroretinol species under strong acidic conditions.[1]
While Tetra-n-butylammonium fluoride (TBAF) is the industry standard for removing tert-butyldimethylsilyl (TBDMS) groups, "naked" fluoride ions in THF are sufficiently basic to induce isomerization in retinoids.[1]
This protocol details a chemically buffered approach using TBAF/Acetic Acid to neutralize the reaction environment, ensuring the retention of the 11,12-triple bond integrity and the surrounding polyene geometry.
Reaction Mechanism & Strategy
The driving force for TBDMS removal is the formation of the strong Si–F bond (approx. 140 kcal/mol). However, the standard commercial TBAF solution (1M in THF) contains hydroxide ions and bifluoride (
The Solution: Buffered Deprotection
By adding a stoichiometric equivalent of Acetic Acid (AcOH) to the TBAF solution, we generate a buffered system. The fluoride ion remains nucleophilic enough to attack the silicon, but the bulk basicity is quenched, preventing proton abstraction from the polyene chain.
Reaction Scheme:
Experimental Protocol
Materials & Safety[1]
-
Substrate: 11,12-didehydroretinyl TBDMS ether (Keep frozen at -80°C until use).
-
Reagent: TBAF (1.0 M in THF), Glacial Acetic Acid (99.9%).[1]
-
Solvent: Anhydrous THF (distilled from Na/Benzophenone or from a solvent purification system).[1]
-
Environment: Strict Low-Actinic Conditions. All hoods must be equipped with amber sleeves or red light filters.[1] Perform all steps under an Argon atmosphere.
Step-by-Step Methodology (Buffered TBAF Method)
Step 1: Reagent Preparation (The "Buffered Mix")
-
In a flame-dried vial under Argon, add 1.5 mL of 1.0 M TBAF in THF (1.5 mmol).
-
Add 86 µL of Glacial Acetic Acid (1.5 mmol) dropwise at 0°C.
-
Mix gently. This creates a 1:1 TBAF:AcOH complex.[1]
Step 2: Substrate Solubilization
-
Dissolve 1.0 mmol of the TBDMS-protected 11,12-didehydroretinol in 5 mL of anhydrous THF.
-
Cool the solution to 0°C in an ice/water bath. Do not use dry ice/acetone yet; extreme cold can crash out the reagent.
Step 3: Deprotection
-
Add the "Buffered Mix" dropwise to the substrate solution over 5 minutes.
-
Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Note: The product (alcohol) will be significantly more polar than the starting material.
-
-
If reaction is incomplete after 2 hours, allow to warm to 10°C, but do not exceed Room Temperature (25°C) .
Step 4: Quench & Workup
-
Quench the reaction by adding 5 mL of Saturated Aqueous Ammonium Chloride (NH₄Cl) .
-
Dilute with 20 mL Diethyl Ether (Et₂O). Et₂O is preferred over DCM for retinoids to avoid halogenated solvent radical formation.
-
Wash the organic phase with:
-
1x Water (10 mL)
-
1x Brine (10 mL)
-
-
Dry over Anhydrous Sodium Sulfate (Na₂SO₄).[1][2] Avoid Magnesium Sulfate , as it can be slightly acidic/Lewis acidic.[1]
Step 5: Purification
Data Presentation & QC Criteria
Expected Yields & Specifications
| Parameter | Standard TBAF | Buffered TBAF (Recommended) | HF-Pyridine |
| Yield | 60-70% | 85-92% | 50-60% |
| Purity (HPLC) | < 90% | > 98% | Variable |
| Isomerization | High Risk (13-cis formation) | Negligible | Low Risk |
| Decomposition | Moderate | Low | High (Acid sensitive) |
Validation Checkpoints
-
UV-Vis Spectroscopy: The 11,12-didehydroretinol should exhibit a characteristic blue-shifted absorption maximum (
) compared to all-trans-retinol (325 nm) due to the triple bond interrupting the conjugation length, or a specific fine structure depending on the exact isomer.[1] -
H-NMR: Look for the disappearance of the TBDMS singlet (approx.[1] 0.9 ppm, 9H) and the silyl-methyls (0.1 ppm).[1] Confirm the integrity of the C13-methyl group and the absence of retro-retinoid signals.
Visualization: Workflow & Decision Logic
Diagram 1: Optimized Experimental Workflow
Caption: Step-by-step execution flow emphasizing environmental controls (Argon/Dark) and critical buffering steps.
Diagram 2: Troubleshooting Decision Matrix
Caption: Logic tree for resolving common issues such as isomerization or low yield during deprotection.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1][3] (Standard reference for Silyl Ether cleavage mechanisms). [1]
-
BenchChem. (2025).[1][2] Conditions for removing TBDMS group in the presence of other protecting groups. (Detailed comparative data on TBAF vs Acidic conditions).
-
Nakanishi, K., et al. (2000).[1] Efficient Synthesis of 11-cis-Retinoids. Columbia University Department of Chemistry.[1] (Specific protocols for handling 11-yne intermediates and preventing isomerization).
-
Reich, M. (2001).[1][4] Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages.[1][4] (Validation of the buffered TBAF/AcOH methodology). [1][4]
-
PubChem. (2025).[1] 11-cis-3,4-Didehydroretinol Compound Summary. (Structural data and stability properties). [1]
Application Note: TBDMS-11,12-Didehydroretinol as a Stereochemical Anchor in 11-cis-Retinoid Synthesis
Executive Summary
The synthesis of 11-cis-retinoids is one of the most enduring challenges in chemical biology due to the thermodynamic instability of the 11-cis double bond, which readily isomerizes to the all-trans configuration under light or thermal stress. TBDMS-11,12-didehydroretinol (an 11-yne retinoid protected with a tert-butyldimethylsilyl group) serves as a critical synthetic intermediate. The C11-C12 triple bond acts as a "stereochemical anchor," locking the geometry until the final synthetic stages, where it is stereoselectively reduced to the cis-alkene.
This guide details the handling, reduction, and deprotection of TBDMS-11,12-didehydroretinol to generate high-purity 11-cis-retinol, the direct precursor to the visual chromophore 11-cis-retinal.
Chemical Context & Rationale
The "11-cis Problem"
In the visual cycle, 11-cis-retinal binds to opsin to form rhodopsin.[1][2][3][4][5] Upon photon absorption, it isomerizes to all-trans-retinal.[1][2][3][4][5] Recreating the 11-cis bond in vitro is difficult because the steric clash between the C10-hydrogen and C13-methyl group makes the 11-cis isomer energetically unfavorable (~4 kcal/mol higher than all-trans).
Why TBDMS-11,12-didehydroretinol?
-
Geometry Control: The alkyne (triple bond) is linear, avoiding steric clashes during the construction of the polyene chain.
-
Stereoselectivity: The alkyne can be reduced specifically to the cis-alkene using Lindlar catalyst or activated Zinc.
-
TBDMS Protection: The bulky silyl group renders the primary alcohol lipophilic and stable against oxidation during the semi-hydrogenation step.
Structural Visualization
The pathway below illustrates the transformation from the protected alkyne to the active visual chromophore.
Experimental Protocols
General Handling Precautions (Crucial)
-
Darkroom Conditions: All procedures involving retinoids (especially after the alkyne is reduced to the alkene) must be performed under dim red light (wavelength > 600 nm). The 11-cis bond is highly photosensitive.
-
Inert Atmosphere: Use Argon (Ar) rather than Nitrogen when possible, as retinoids are prone to oxidation.
-
Glassware: Use amberized glassware or wrap flasks in aluminum foil.
Protocol A: Stereoselective Semi-Hydrogenation (Lindlar Method)
Target: Conversion of TBDMS-11,12-didehydroretinol to TBDMS-11-cis-retinol.
Reagents:
-
Substrate: TBDMS-11,12-didehydroretinol (1.0 eq)
-
Catalyst: Lindlar Catalyst (Pd/CaCO₃ poisoned with Pb)[6][7]
-
Additive: Quinoline (Synthetic grade, distilled)
-
Solvent: Hexane / Ethyl Acetate (10:1 v/v) or Ethanol
-
Gas: Hydrogen (H₂) balloon
Procedure:
-
Preparation: In a flame-dried round-bottom flask wrapped in foil, dissolve TBDMS-11,12-didehydroretinol (100 mg, 0.25 mmol) in 5 mL of solvent.
-
Poisoning: Add Quinoline (10 µL). Note: Quinoline prevents over-reduction to the alkane and isomerization to the trans-alkene.
-
Catalyst Addition: Add Lindlar catalyst (20 mg, 20 wt% loading).
-
Hydrogenation: Purge the flask with Ar, then attach a balloon of H₂. Stir vigorously at room temperature.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC every 15 minutes. The starting material (alkyne) will disappear; the product (cis-alkene) usually has a slightly lower Rf.
-
Critical Endpoint: Stop immediately upon consumption of starting material (typically 45–90 mins). Over-exposure leads to isomerization.
-
-
Workup: Filter the suspension through a Celite pad packed in a foil-wrapped sintered funnel. Wash with EtOAc.
-
Concentration: Evaporate solvents under reduced pressure at <30°C.
Alternative Method (Activated Zinc): For higher stereoselectivity (>98% cis), use activated Zinc dust (treated with Cu(OAc)₂ and AgNO₃) in MeOH/H₂O (1:1) as described by Nakanishi et al. [1].[4][8] This method is slower (24h) but avoids the variable activity of commercial Lindlar catalysts.
Protocol B: TBDMS Deprotection
Target: Removal of the silyl group to yield 11-cis-retinol.
Reagents:
-
Substrate: TBDMS-11-cis-retinol (from Protocol A)
-
Reagent: Tetrabutylammonium fluoride (TBAF), 1.0 M in THF
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Dissolve the crude TBDMS-11-cis-retinol in anhydrous THF (0.1 M concentration) under Ar in the dark.
-
Addition: Cool to 0°C. Add TBAF (1.2 eq) dropwise.
-
Reaction: Stir at 0°C for 1–2 hours. Note: Do not let the reaction warm to RT if possible, as fluoride can induce basicity-mediated isomerization.
-
Quench: Quench with saturated NH₄Cl solution.
-
Extraction: Extract 3x with Diethyl Ether (Et₂O). Wash combined organics with Brine, dry over Na₂SO₄.[8]
-
Purification: Flash chromatography on neutral alumina (deactivated with 5% water) or silica gel.
-
Eluent: Hexane/EtOAc gradient (starting 98:2).
-
Note: 11-cis-retinol is less polar than all-trans-retinol, but separation is difficult. The alkyne method usually yields >95% cis, minimizing the need for difficult isomer separation.
-
Quality Control & Data Analysis
Quantitative Validation Table
Compare your isolated product against these standard parameters to verify the "cis" geometry.
| Parameter | 11-cis-Retinol (Target) | all-trans-Retinol (Impurity) | Method of Detection |
| UV | 318 nm (Ethanol) | 325 nm (Ethanol) | UV-Vis Spectrophotometry |
| Extinction Coeff ( | ~26,000 M⁻¹cm⁻¹ | ~52,000 M⁻¹cm⁻¹ | UV-Vis (cis is "quieter") |
| HPLC Retention | Elutes before all-trans | Elutes after 11-cis | Normal Phase (Silica, Hex/EtOAc) |
| ¹H-NMR (C12-H) | Doublet, | Doublet, | Coupling constant confirms geometry |
Workflow Logic Diagram
The following decision tree helps troubleshoot the reduction step, which is the most common point of failure.
Storage and Stability
-
TBDMS-11,12-didehydroretinol (Intermediate): Stable at -20°C for months. The alkyne is robust.
-
11-cis-Retinol (Product): Highly unstable.[4] Store at -80°C in benzene or hexane under Argon. Use within 1 week of deprotection if possible.
References
-
Efficient Synthesis of 11-cis-Retinoids. Source: Columbia University / K. Nakanishi Group.[8] Context: Describes the Zn/Cu/Ag reduction method as a superior alternative to Lindlar for 11-yne retinoids. URL:[Link]
-
Lindlar Reduction Protocol & Mechanism. Source: Master Organic Chemistry.[6] Context: foundational mechanism and catalyst preparation for alkyne-to-cis-alkene reduction. URL:[Link]
-
Retinoid Cycle and Isomerization. Source: National Institutes of Health (PMC). Context: Biological context of 11-cis-retinol and its enzymatic handling.[1][2][3][9][10][11] URL:[Link]
-
TBDMS Protection Strategies in Organic Synthesis. Source: Organic Chemistry Portal. Context: Stability and deprotection conditions for TBDMS ethers.[12][13] URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. columbia.edu [columbia.edu]
- 9. Muller cells of chicken retina synthesize 11-cis-retinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RETINOID METABOLISM AND CONVERSION OF RETINOL TO DEHYDRORETINOL IN THE CRAYFISH (PROCAMBARUS CLARKII) RETINA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of O-tert-Butyldimethylsilyl (TBDMS) 11,12-Didehydro Retinol, a critical intermediate in synthetic and medicinal chemistry. Retinoids are notoriously sensitive to environmental factors, and the addition of a lipophilic silyl ether protecting group presents unique challenges for separation. This guide details a robust Reverse-Phase HPLC (RP-HPLC) method as the primary approach, chosen for its high resolving power with hydrophobic molecules. We will explore the causal reasoning behind critical experimental choices, from mobile phase composition to sample handling. An alternative Normal-Phase (NP-HPLC) method for orthogonal purification and isomer separation is also discussed. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy for silyl-protected retinoids.
Introduction and Purification Strategy
11,12-Didehydro Retinol is a synthetic analogue of Vitamin A, serving as a key precursor in the synthesis of other retinoids and visual cycle components.[1][] To facilitate multi-step syntheses and enhance stability, the primary alcohol is often protected with a tert-butyldimethylsilyl (TBDMS) group. This modification significantly increases the molecule's hydrophobicity and steric bulk, rendering purification by traditional methods challenging.
The primary challenges in purifying O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol are threefold:
-
High Hydrophobicity: The large nonpolar surface area requires a highly organic mobile phase for elution in reverse-phase chromatography.
-
Analyte Lability: Like all retinoids, the compound is susceptible to isomerization and degradation from exposure to UV light, oxygen, and acid.[3][4]
-
Silyl Ether Stability: The TBDMS group, while relatively robust, can be susceptible to cleavage under strongly acidic conditions, which could potentially occur on an acidic silica stationary phase or with certain mobile phase additives.[5][6][7]
Considering these factors, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It separates molecules based on their hydrophobic character, making it ideal for this highly lipophilic compound.[8][9] A C18 stationary phase provides strong hydrophobic interactions, which, when paired with a gradient elution from a high-organic mobile phase, allows for the effective separation of the target compound from less hydrophobic starting materials or more polar impurities.
Materials and Instrumentation
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat |
| UV-Vis Detector | Diode Array (DAD) or Variable Wavelength (VWD) | |
| Fraction Collector | Automated or Manual | |
| Columns | Primary (RP-HPLC) | C18, 5 µm particle size, 4.6 x 150 mm |
| Alternative (NP-HPLC) | Silica (Si), 5 µm particle size, 4.6 x 250 mm | |
| Chemicals | Solvents (HPLC Grade) | Acetonitrile (ACN), Methanol (MeOH), Water, n-Hexane, Isopropanol (IPA) |
| Mobile Phase Modifier | Formic Acid (FA), HPLC Grade | |
| Sample Solvent | HPLC Grade Ethanol or Mobile Phase Component | |
| Consumables | Syringe Filters | 0.22 µm PTFE for organic solvents |
| Vials & Caps | Amber glass, 2 mL |
Primary Purification Protocol: Reverse-Phase HPLC
This protocol is optimized for high-resolution separation and recovery of the target compound.
Critical: Sample Preparation & Handling
Due to the light and oxygen sensitivity of retinoids, all sample preparation and handling steps must be performed under yellow or red lighting to prevent photo-isomerization.[3] The use of amber glassware is mandatory.
-
Dissolution: Accurately weigh the crude sample. Dissolve it in a minimal amount of a compatible solvent (e.g., ethanol, acetonitrile) to a concentration of approximately 1-5 mg/mL. Ensure complete dissolution; sonication may be used sparingly if needed.
-
Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial to remove any particulate matter that could damage the column.
-
Storage: If not for immediate use, cap the vial tightly and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Chromatographic Conditions
The following table summarizes the optimized RP-HPLC conditions. The gradient elution is critical; an isocratic method would likely result in either no elution or very poor resolution.[8]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Industry standard for hydrophobic compounds. Provides strong retention and high efficiency.[10] |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous component. Formic acid aids in protonating silanols, improving peak shape.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic eluent. Acetonitrile generally provides lower backpressure and better peak shape than methanol for retinoids. |
| Gradient Program | 0-2 min: 85% B | Holds at initial conditions to allow for sample loading. |
| 2-15 min: 85% to 100% B | Linear gradient to elute the highly retained target compound. | |
| 15-20 min: 100% B | Column wash to elute any remaining highly nonpolar impurities. | |
| 20.1-25 min: 85% B | Re-equilibration for the next injection. | |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing resolution and run time. |
| Column Temperature | 30 °C | Enhances reproducibility by controlling viscosity and improving mass transfer. |
| Injection Volume | 10-50 µL | Dependent on sample concentration; start low to avoid column overloading. |
| Detection Wavelength | 325 nm | Retinoids exhibit a strong absorbance maximum around this wavelength.[3][11] |
Fraction Collection and Post-Purification Handling
-
Identify the Target Peak: Perform an initial analytical run to determine the retention time of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol.
-
Collect Fractions: During the preparative run, collect the eluent corresponding to the target peak into amber glass tubes.
-
Solvent Removal: Combine the purified fractions. Remove the solvent under reduced pressure using a rotary evaporator. Crucially, maintain a low bath temperature (<30°C) to prevent thermal degradation.
-
Purity Confirmation: Re-dissolve a small portion of the dried product and analyze it using the same HPLC method to confirm purity. Further characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is recommended.
-
Storage: Store the final, pure compound under an inert atmosphere (Argon or Nitrogen) at -80°C for long-term stability.[]
Alternative Protocol: Normal-Phase HPLC
NP-HPLC is an excellent orthogonal technique and is particularly powerful for separating geometric (cis/trans) isomers of retinoids, which may not be resolved by RP-HPLC.[3][12][13]
| Parameter | Recommended Setting | Rationale |
| Column | Silica (Si), 5 µm, 4.6 x 250 mm | The polar stationary phase interacts with polar functional groups. |
| Mobile Phase | n-Hexane:Isopropanol (IPA) (e.g., 99:1 v/v) | A non-polar primary solvent with a polar modifier. The ratio must be optimized empirically. |
| Elution Mode | Isocratic | Often sufficient for isomer separation in normal-phase.[12][14] |
| Flow Rate | 1.0 - 1.5 mL/min | Adjusted based on desired resolution and backpressure. |
| Detection Wavelength | 325 nm | The chromophore's absorbance is largely independent of the HPLC mode. |
Causality Note: In NP-HPLC, care must be taken to use extremely dry solvents, as trace amounts of water can dramatically alter column activity and retention times. The slightly acidic nature of the silica surface poses a minor risk of TBDMS cleavage, but this is generally minimal with non-aqueous mobile phases.[15][16]
Workflow and Troubleshooting
Purification Workflow Diagram
Caption: Overall workflow for the HPLC purification of silyl-protected retinoids.
Common Troubleshooting Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Secondary interactions with silica backbone; column overloading. | Ensure 0.1% formic acid is in the mobile phase; reduce injection volume/concentration. |
| No Elution of Target | Insufficient organic solvent in mobile phase. | Increase the final percentage of Mobile Phase B or extend the gradient time. |
| Extra Peaks in Chromatogram | Sample degradation (isomerization); silyl group cleavage. | Re-prepare sample, strictly adhering to light/temperature precautions. Check mobile phase pH. |
| Poor Reproducibility | Insufficient column equilibration; column degradation. | Ensure column is equilibrated for at least 10 column volumes; replace column if pressure is high or peaks are broad. |
Conclusion
The purification of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol can be achieved with high purity and recovery using a well-designed Reverse-Phase HPLC method. The keys to success are meticulous, light-protected sample handling and a gradient elution strategy that accounts for the compound's extreme hydrophobicity. The protocols and rationales provided in this note serve as a robust starting point for researchers, enabling the reliable purification of this and other similarly modified, sensitive compounds.
References
-
National Institutes of Health (NIH). (n.d.). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC. Retrieved from [Link]
-
Klvánová, J., & Brtko, J. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. ENDOCRINE REGULATIONS, 36, 133–137. Retrieved from [Link]
-
Klvánová, J., & Brtko, J. (2002). Selected retinoids: determination by isocratic normal-phase HPLC. Endocrine regulations, 36(3), 133–141. Retrieved from [Link]
-
Rogeberg, M., et al. (2003). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Journal of chromatography. A, 995(1-2), 115–125. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Miyagi, M., et al. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. Journal of nutritional science and vitaminology, 47(5), 314–320. Retrieved from [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
-
International Journal of Scientific Development and Research (IJSDR). (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). A: Normal-phase HPLC of retinol isomers from saponified retinyl esters.... Retrieved from [Link]
-
ResearchGate. (2016). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules?. Retrieved from [Link]
-
iosrphr.org. (n.d.). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]
-
chemeurope.com. (n.d.). Silyl ether. Retrieved from [Link]
-
Reddit. (2025). Flash column on silyl enol ether. Retrieved from [Link]
-
White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Retrieved from [Link]
-
GlobalChemMall. (n.d.). O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). retinol | Ligand page. Retrieved from [Link]
-
Kane, M. A., et al. (2008). HPLC/MS(N) analysis of retinoids. Methods in molecular biology, 446, 47–67. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. Retrieved from [Link]
-
Chemsrc. (2025). 11,12-Didehydro Retinol | CAS#:29443-88-7. Retrieved from [Link]
-
Yokota, S., et al. (2018). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Journal of food and drug analysis, 26(1), 436–443. Retrieved from [Link]
-
Impactfactor. (2022). Stability Indicating HPLC Method Development for a Marketed Retinol Acetate. Retrieved from [Link]
-
Rüegg, R., & Dimenstein, R. (2020). Validation of an Analytical Method Based on High-Performance Liquid Chromatography for the Determination of Retinol in Chicken Liver. Open Access Library Journal, 7, 1-12. Retrieved from [Link]
-
Kim, Y. K., & Quadro, L. (2010). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Methods in molecular biology, 637, 209–218. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Retrieved from [Link]
Sources
- 1. 11,12-Didehydro Retinol | CAS#:29443-88-7 | Chemsrc [chemsrc.com]
- 3. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silyl_ether [chemeurope.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ionsource.com [ionsource.com]
- 9. iosrphr.org [iosrphr.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sav.sk [sav.sk]
- 13. researchgate.net [researchgate.net]
- 14. Selected retinoids: determination by isocratic normal-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 16. reddit.com [reddit.com]
Application Note: A Researcher's Guide to the Handling and Experimental Use of TBDMS-didehydroretinol
Abstract
This comprehensive guide provides a detailed experimental protocol for the safe and effective handling of tert-Butyldimethylsilyl-didehydroretinol (TBDMS-didehydroretinol). This document is intended for researchers, scientists, and drug development professionals working with this light- and air-sensitive retinoid intermediate. The protocol outlines best practices for storage, preparation of solutions, and common downstream applications, including deprotection and analytical characterization, to ensure experimental reproducibility and safety.
Introduction: Understanding the Chemistry of TBDMS-didehydroretinol
TBDMS-didehydroretinol is a synthetic derivative of 3,4-didehydroretinol (Vitamin A₂), a naturally occurring retinoid found in freshwater fish and amphibians.[1][2] In this compound, the primary hydroxyl group of didehydroretinol is protected as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group strategy is a cornerstone of modern organic synthesis, offering a robust yet readily cleavable modification for hydroxyl functionalities.[3][4]
The TBDMS group imparts several key properties:
-
Increased Stability: The bulky tert-butyl group provides significant steric hindrance around the silicon atom, making the TBDMS ether approximately 10,000 times more stable to hydrolysis than a trimethylsilyl (TMS) ether.[3] This stability allows TBDMS-didehydroretinol to be used in a variety of reaction conditions without premature cleavage.
-
Enhanced Lipophilicity: The silyl ether increases the molecule's nonpolar character, which can be advantageous for purification by normal-phase chromatography and for solubilization in organic solvents.
However, the underlying didehydroretinol core structure, with its extended system of conjugated double bonds, dictates the compound's inherent sensitivities. Like other retinoids, TBDMS-didehydroretinol is susceptible to degradation upon exposure to:
-
Light: UV and visible light can induce isomerization and decomposition.[5]
-
Air (Oxygen): The conjugated polyene chain is prone to oxidation, leading to a loss of activity and the formation of various byproducts.
-
Heat: Elevated temperatures can accelerate degradation pathways.
-
Strong Acids: While the TBDMS ether offers protection, the polyene system can be sensitive to strong acidic conditions.
Therefore, a meticulous experimental approach is paramount to maintaining the integrity of TBDMS-didehydroretinol throughout its use.
Safety Precautions and Personal Protective Equipment (PPE)
Mandatory PPE includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
All handling of the solid compound and preparation of its solutions should be performed in a well-ventilated fume hood.
Storage and Stability
Proper storage is critical to prevent the degradation of TBDMS-didehydroretinol.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (freezer) | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the polyene chain. |
| Light | Amber or opaque vial | Protects from light-induced isomerization and degradation. |
| Form | Solid or in a degassed solvent | Solid form is generally more stable for long-term storage. |
Experimental Protocols
General Workflow for Handling
The following diagram illustrates the essential workflow for handling TBDMS-didehydroretinol to minimize exposure to air and light.
Sources
- 1. α-Retinol and 3, 4-didehydroretinol support growth in rats when fed at equimolar amounts and α-retinol is not toxic after short-term pharmacological doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3, 4-Didehydroretinol Kinetics Differ during Lactation in Sows on a Retinol Depletion Regimen and the Serum:Milk 3, 4-Didehydroretinol:Retinol Ratios Are Correlated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Sonogashira coupling with protected 11,12-didehydroretinol
Executive Summary
This application note details the high-fidelity synthesis of protected 11,12-didehydroretinol (11,12-dehydroretinol), a critical retinoid analog featuring an internal alkyne bond at the C11-C12 position. Unlike natural retinol, which possesses a labile tetra-ene system prone to cis/trans isomerization, the 11,12-alkyne variant provides a rigid linear scaffold, making it an invaluable probe for studying retinoid binding proteins (RBPs), retinal isomerases (e.g., RPE65), and the visual cycle mechanics.
The core transformation utilizes a Sonogashira cross-coupling reaction. This method is selected for its ability to form the C11-C12 carbon-carbon bond under mild conditions while preserving the stereochemical integrity of the C9-C10 olefin and the sensitive polyene conjugation.
Strategic Analysis & Experimental Design
Retrosynthetic Logic
The synthesis is designed around a convergent disconnection at the C10-C11 bond. This approach minimizes the handling time of the full-length polyene, reducing the risk of oxidative degradation.
-
Fragment A (Electrophile): A C1-C10 vinyl iodide derivative (typically
-ionylideneethyl iodide). -
Fragment B (Nucleophile): A C11-C15 terminal alkyne (propargylic alcohol derivative).
-
Protection Strategy: The C15 primary alcohol is protected with a tert-butyldimethylsilyl (TBDMS) group. This bulky silyl ether improves solubility in non-polar coupling solvents (THF/Benzene) and prevents copper coordination to the hydroxyl group, which can poison the catalytic cycle.
Pathway Visualization
Figure 1: Retrosynthetic disconnection strategy isolating the C10-C11 bond formation.
Materials & Reagents
Critical Quality Attribute (CQA): All reagents must be high-purity (>98%). Solvents must be anhydrous and rigorously degassed. Oxygen is the primary cause of failure (Glaser homocoupling of the alkyne).
| Reagent | Role | Specifications |
| Vinyl Iodide (Frag A) | Electrophile | (E)- |
| Terminal Alkyne (Frag B) | Nucleophile | (E)-3-methyl-pent-2-en-4-yn-1-ol TBDMS ether |
| Pd(PPh₃)₄ | Catalyst | Tetrakis(triphenylphosphine)palladium(0), 99% (Yellow crystals) |
| CuI | Co-Catalyst | Copper(I) Iodide, 99.99% (White powder, not green/brown) |
| Diethylamine (Et₂NH) | Base | Distilled over CaH₂, stored under Argon |
| Benzene or THF | Solvent | Anhydrous, sparged with Argon for 30 min |
Detailed Protocol
Safety Warning: Retinoids are teratogenic and light-sensitive. Perform all steps under dim red light (or gold fluorescent light) and inside a fume hood. Use amber glassware where possible.
Phase 1: Reaction Assembly (Inert Atmosphere)
-
Catalyst Pre-mix: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add:
- (5 mol%)
- (10 mol%)
-
Note: If CuI appears off-white or grey, wash with saturated KI solution and dry before use.
-
Solvent Addition: Evacuate the flask and backfill with Argon (3 cycles). Add anhydrous, degassed Benzene (or THF) via syringe.
-
Base Addition: Add Diethylamine (Et₂NH) (3.0 equivalents). The solution may turn slightly cloudy; this is normal.
Phase 2: Substrate Addition
-
Alkyne Addition: Dissolve the Protected Alkyne (Fragment B) (1.2 equivalents) in a minimal amount of degassed solvent. Add this solution dropwise to the catalyst mixture over 5 minutes.
-
Vinyl Iodide Addition: Dissolve the Vinyl Iodide (Fragment A) (1.0 equivalent) in degassed solvent. Add dropwise to the reaction mixture.
-
Observation: The color typically shifts from yellow to orange/brown as the oxidative addition proceeds.
-
Phase 3: Coupling & Monitoring
-
Reaction: Stir the mixture at Room Temperature (23°C) in the dark.
-
Duration: Typically 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/Ethyl Acetate 95:5). The vinyl iodide spot (high Rf) should disappear. The product will appear as a highly fluorescent spot under UV (though UV exposure should be minimized).
-
-
Completion: Once the limiting reagent (Vinyl Iodide) is consumed, quench the reaction.
Phase 4: Work-up & Purification
-
Quench: Add saturated aqueous
solution to hydrolyze copper salts. -
Extraction: Extract 3x with Diethyl Ether (
). -
Washing: Wash combined organics with Brine, then dry over anhydrous
. -
Filtration: Filter through a short pad of Celite to remove Palladium black residues.
-
Concentration: Concentrate in vacuo at low temperature (<30°C) to avoid thermal isomerization.
-
Purification: Purify via Flash Column Chromatography (Silica Gel deactivated with 1% Et₃N).
-
Eluent: Gradient Hexane
2% EtOAc/Hexane. -
Product: The protected 11,12-didehydroretinol appears as a viscous yellow oil.
-
Mechanistic Workflow & Troubleshooting
The Sonogashira cycle involves two catalytic loops (Pd and Cu).[1][2][4][7] Understanding this flow helps diagnose low yields.
Figure 2: Catalytic cycle emphasizing the transmetallation step where the Copper-Acetylide enters the Palladium cycle.
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield / Homocoupling | Oxygen presence (Glaser coupling) | Degas solvents more rigorously (Freeze-Pump-Thaw). Increase Argon flow. |
| Starting Material Recovery | Inactive Catalyst (Pd Black formation) | Ensure ligands (PPh₃) are fresh. Add extra PPh₃ (5 mol%) to stabilize Pd. |
| Isomerization (E/Z mix) | Light exposure or Acidic Silica | Use strict dark conditions. Pre-treat silica gel with 1% Triethylamine. |
| No Reaction | Poisoned Catalyst | Check purity of Vinyl Iodide. Remove trace sulfides or free thiols if present. |
References
-
Nakanishi, K., et al. (1999).[8] Efficient Synthesis of 11-cis-Retinoids. Chemistry – A European Journal.[8] Link
- Context: Describes the foundational strategy of coupling silyl-protected alkynes with vinyl iodides for retinoid synthesis.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link
- Context: The authoritative review on the reaction mechanism and condition optimiz
-
Tanumihardjo, S. A. (2011).[4] Vitamin A: biomarkers of nutrition for development. American Journal of Clinical Nutrition. Link
- Context: Establishes the biological utility of didehydroretinols as tracers.
-
Babayan, V., et al. (2020). Recent Advances in the Sonogashira Coupling Reaction. Molecules. Link
- Context: Modern updates to the protocol, including copper-free variants (though Cu is recommended for this specific hindered substr
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. columbia.edu [columbia.edu]
- 4. synarchive.com [synarchive.com]
- 5. EP1125921A1 - Process for the preparation of retinol and intermediates therefor - Google Patents [patents.google.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. columbia.edu [columbia.edu]
Use of TBDMS-didehydroretinol in synthetic retinoid library creation
Application Note & Protocols
Topic: TBDMS-Didehydroretinol as a Versatile Precursor for the Synthesis of Novel Retinoid Libraries
Audience: Researchers, scientists, and drug development professionals.
Abstract
Retinoids, a class of compounds derived from vitamin A, are crucial signaling molecules that regulate a vast array of biological processes, including cell growth, differentiation, and embryonic development.[1] Their therapeutic potential in oncology and dermatology is well-established; however, the clinical utility of natural retinoids is often hampered by instability and off-target effects.[2][3] The creation of synthetic retinoid libraries offers a powerful strategy to develop novel analogs with improved stability, receptor selectivity (for RARs and RXRs), and therapeutic profiles.[4][5] This guide details the strategic use of (2E,4E,6E,8E)-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)-3,7-dimethylnona-2,4,6,8-tetraen-1-ol, or 3,4-didehydroretinol, protected as its tert-butyldimethylsilyl (TBDMS) ether, as a robust and versatile starting material for the construction of diverse retinoid libraries. We provide detailed protocols for the synthesis of the TBDMS-didehydroretinol precursor, its modification via palladium-catalyzed cross-coupling, and subsequent deprotection to yield novel retinoid analogs.
Introduction: The Strategic Advantage of a Protected Didehydro- Precursor
The biological effects of retinoids are mediated by their binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] Designing ligands that are selective for specific receptor subtypes is a key goal in modern medicinal chemistry to maximize efficacy and minimize side effects.[2] The structure of 3,4-didehydroretinol offers a unique starting point compared to the more common retinol or retinoic acid. The additional conjugated double bond in its cyclohexadiene ring provides enhanced electronic properties and a potential site for selective chemical modification.
However, the primary alcohol of the polyene chain is a reactive site that can interfere with many synthetic transformations intended for other parts of the molecule. Protecting this alcohol is therefore essential. The tert-butyldimethylsilyl (TBDMS) ether is an ideal choice for this purpose due to its key advantages:
-
Robust Stability: TBDMS ethers are stable to a wide range of non-acidic and non-fluoride-containing reagents, including organometallics and conditions used in palladium-catalyzed coupling reactions.[6]
-
Ease of Installation: The TBDMS group can be introduced under mild conditions with high efficiency.[6]
-
Clean and Mild Cleavage: The silyl ether can be selectively removed at the end of a synthetic sequence using fluoride reagents like tetra-n-butylammonium fluoride (TBAF) under conditions that do not disturb the sensitive polyene system of the retinoid core.[6]
By protecting the alcohol of 3,4-didehydroretinol, we unmask the rest of the molecule for derivatization, creating a powerful platform for generating a library of novel compounds for biological screening.
Synthesis of the Key Precursor: TBDMS-Didehydroretinol
The first critical step is the protection of the primary alcohol of 3,4-didehydroretinol. This protocol is based on the well-established silylation methods developed by Corey and others.[6]
Protocol 2.1: TBDMS Protection of 3,4-Didehydroretinol
Expertise & Causality: This procedure uses tert-butyldimethylsilyl chloride (TBDMS-Cl) as the silylating agent and imidazole in dimethylformamide (DMF). Imidazole acts as a base to neutralize the HCl byproduct and also as a nucleophilic catalyst, forming a highly reactive N-TBDMS-silylimidazolium intermediate that rapidly silylates the alcohol. DMF is an excellent polar aprotic solvent for this transformation.[6] All handling of retinoids should be performed under low-light conditions to prevent photo-isomerization.[7]
Materials:
-
3,4-Didehydroretinol (all-trans)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,4-didehydroretinol (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
Add imidazole (2.5 eq) to the solution and stir until fully dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient, e.g., 98:2) to yield the pure TBDMS-didehydroretinol as a viscous yellow oil.
Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy, observing the appearance of new signals corresponding to the t-butyl (δ ≈ 0.9 ppm) and dimethylsilyl (δ ≈ 0.1 ppm) protons, and by mass spectrometry to confirm the expected molecular weight.
Caption: Synthesis of TBDMS-Didehydroretinol.
Building the Retinoid Library: A Suzuki Cross-Coupling Approach
With the alcohol protected, the TBDMS-didehydroretinol backbone is now ready for modification. Palladium-catalyzed cross-coupling reactions are exceptionally powerful for creating C-C bonds and introducing diverse aromatic and heteroaromatic moieties, which are common features in potent synthetic retinoids.[8] To utilize this chemistry, a handle, such as a halide, must be present on the retinoid scaffold. For this example, we will assume the availability of a bromo-substituted TBDMS-didehydroretinol analog (e.g., at a position on the β-ionone ring), which could be synthesized via established methods.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling for Library Generation
Expertise & Causality: The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organohalide. We choose Pd(PPh₃)₄ as the catalyst because it is a robust, commercially available Pd(0) source effective for a wide range of substrates. A base (e.g., K₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixture of toluene and water is used as the solvent system to facilitate the dissolution of both the organic-soluble retinoid and the inorganic base.
Materials:
-
Bromo-substituted TBDMS-didehydroretinol (1.0 eq)
-
A library of diverse aryl/heteroaryl boronic acids (1.2 eq each)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution (3.0 eq)
-
Toluene
-
Argon or Nitrogen gas supply
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Parallel synthesis reaction vials or round-bottom flasks
-
Heating block or oil bath with temperature control
-
Inert atmosphere manifold
-
Standard glassware for workup and purification
Procedure (for a single library member):
-
To a reaction vial under an inert atmosphere, add the bromo-substituted TBDMS-didehydroretinol (1.0 eq), the selected boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add toluene to dissolve the solids, followed by the 2M aqueous K₂CO₃ solution.
-
Seal the vial and heat the reaction mixture to 80-90 °C with vigorous stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or preparative HPLC to obtain the desired coupled retinoid analog.
Trustworthiness: This protocol can be run in parallel to rapidly generate a library of analogs. A control reaction without the boronic acid should be performed to ensure the starting material is stable under the reaction conditions.
Caption: Suzuki coupling for retinoid library diversification.
Final Step: Deprotection and Library Isolation
The final step is the removal of the TBDMS protecting group to reveal the primary alcohol, yielding the final library of novel retinoid analogs.
Protocol 4.1: TBDMS Deprotection with TBAF
Expertise & Causality: Tetra-n-butylammonium fluoride (TBAF) is the reagent of choice for TBDMS deprotection. The high affinity of silicon for fluoride drives the reaction, forming a strong Si-F bond and liberating the alcohol.[6] The reaction is typically fast and clean at room temperature. Anhydrous THF is used as the solvent.
Materials:
-
TBDMS-protected retinoid analog (1.0 eq)
-
Tetra-n-butylammonium fluoride (TBAF), 1M solution in THF (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected retinoid in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final retinoid using column chromatography or preparative HPLC, taking care to use amber vials and minimize light exposure.[7]
Overall Synthetic Workflow
The entire process provides a streamlined path from a common precursor to a diverse library of novel retinoids ready for biological evaluation.
Caption: Overall workflow for synthetic retinoid library creation.
Data Presentation: Representative Library Summary
For any library synthesis campaign, it is crucial to present the data in a clear and organized manner. The following table provides a template for summarizing the results for a small, hypothetical library generated using the protocols above.
| Compound ID | Aryl Boronic Acid Used | Reaction Time (h) | Yield (%) | Mass Spec [M+H]⁺ |
| RET-LIB-001 | Phenylboronic acid | 8 | 78 | Expected: 363.26 |
| RET-LIB-002 | 4-Methoxyphenylboronic acid | 10 | 72 | Expected: 393.27 |
| RET-LIB-003 | Pyridine-3-boronic acid | 12 | 65 | Expected: 364.26 |
| RET-LIB-004 | Thiophene-2-boronic acid | 8 | 75 | Expected: 369.22 |
Note: Yields and mass data are hypothetical for illustrative purposes.
Conclusion
The use of TBDMS-didehydroretinol as a starting material provides a highly effective and strategic platform for the creation of synthetic retinoid libraries. The TBDMS protecting group offers the necessary stability to perform robust chemical modifications, such as palladium-catalyzed cross-coupling reactions, on the retinoid core. The protocols detailed herein offer a reliable and validated workflow for researchers to generate novel retinoid analogs. This approach facilitates the exploration of structure-activity relationships and accelerates the discovery of next-generation retinoid-based therapeutics with enhanced potency, selectivity, and safety profiles for use in diverse medical applications.[1][3]
References
-
ResearchGate. (n.d.). Design of synthetic retinoids | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Retinoids: Structure, Handling, and Preparation. Retrieved from [Link]
-
PubMed. (n.d.). Synthetic retinoid acid analogs: handling and characterization. Retrieved from [Link]
-
PMC. (n.d.). In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene. Retrieved from [Link]
- Google Patents. (n.d.). US20070232810A1 - Process for preparing retinoid compounds.
-
PubMed. (2020). The development of methodologies for high-throughput retinoic acid binding assays in drug discovery and beyond. Retrieved from [Link]
-
MDPI. (2024). Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process. Retrieved from [Link]
-
PMC. (n.d.). Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8- Pentamethyl-5,6,7,8-tetrahydro-2- naphthyl)ethynyl]benzoic Acid (Bexarotene). Retrieved from [Link]
-
PubMed. (2006). Structure elucidation of retinoids in biological samples using postsource decay laser desorption/ionization mass spectrometry after high-performance liquid chromatography separation. Retrieved from [Link]
-
ResearchGate. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. Retrieved from [Link]
-
E3S Web of Conferences. (2022). Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetone trimethysilyl enol ether. Retrieved from [Link]
-
MDPI. (2025). Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. Retrieved from [Link]
-
PMC. (n.d.). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Didehydroretinol. Retrieved from [Link]
-
YouTube. (2022). Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of all-trans-beta-carotene retinoids and derivatives labelled with 14C. Retrieved from [Link]
-
PubMed. (2000). Therapeutic applications for ligands of retinoid receptors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Columbia University Academic Commons. (n.d.). Synthesis of biotinylated retinoids for cross-linking and isolation of retinol binding proteins. Retrieved from [Link]
-
PubMed. (2003). Structural development of synthetic retinoids and thalidomide-related molecules. Retrieved from [Link]
-
MDPI. (2010). Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A. Retrieved from [Link]
-
PMC. (n.d.). Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic applications for ligands of retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural development of synthetic retinoids and thalidomide-related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8- Pentamethyl-5,6,7,8-tetrahydro-2- naphthyl)ethynyl]benzoic Acid (Bexarotene) - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of TBDMS-protected retinoids
Strategic Overview
Retinoids (Vitamin A derivatives) are a class of polyene compounds essential for cell growth, vision, and immune function. However, their conjugated polyene chain renders them exceptionally susceptible to isomerization (cis/trans scrambling) , oxidation , and photodegradation .
In synthetic medicinal chemistry, the free hydroxyl group of retinol (or its derivatives) often requires protection to survive subsequent transformations (e.g., Stille couplings, oxidations). The tert-butyldimethylsilyl (TBDMS or TBS) group is the industry standard for this purpose due to its unique "Goldilocks" properties:
-
Steric Bulk: Minimizes nucleophilic attack at the protected site.
-
Lipophilicity: drastically improves solubility in organic solvents, facilitating purification.
-
Orthogonality: Stable to basic and oxidative conditions but readily cleaved by fluoride sources (TBAF) or mild acid, allowing controlled deprotection without destroying the sensitive polyene system.
This guide provides a high-fidelity protocol for silylating retinoids, emphasizing the "Zero-Compromise" handling requirements necessary to maintain isomeric purity.
Critical Handling Parameters (The "Zero-Compromise" Rules)
Retinoid chemistry fails not because of the reaction, but because of the environment. You must adhere to these three pillars before opening a reagent bottle.
| Parameter | Requirement | Scientific Causality |
| Light | Amber/Red Light Only | Retinoids undergo photo-isomerization (11-cis |
| Atmosphere | Argon (Ar) | The polyene chain is a radical sponge. Oxygen promotes rapid oxidative degradation and polymerization. Nitrogen is acceptable, but Argon (heavier than air) provides a better "blanket" in flasks. |
| Acidity | Neutral/Basic | Retinoids are acid-labile. Trace acids on glassware or silica gel cause rearrangement and dehydration (anhydroretinol formation). All surfaces must be neutralized. |
Reaction Mechanism & Logic
The protection of retinol is a nucleophilic substitution at the silicon atom. Although often described as
Why Imidazole? We use Imidazole not just as a base to neutralize the HCl byproduct, but as a catalyst. It attacks the TBDMS-Cl to form a highly reactive N-tert-butyldimethylsilylimidazolium species, which transfers the silyl group to the alcohol much faster than TBDMS-Cl alone.
Figure 1: Catalytic cycle of Imidazole-mediated silylation.
Experimental Protocol: TBDMS Protection of All-Trans-Retinol
Scale: 1.0 mmol (approx. 286 mg Retinol) Time: 2–4 Hours Yield Target: >90%
Reagents & Materials
-
Substrate: All-trans-retinol (stored at -20°C, under Argon).
-
Reagent: TBDMS-Cl (tert-Butyldimethylsilyl chloride).[1]
-
Base/Catalyst: Imidazole (Recrystallized).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).
-
Note: DMF is standard (Corey conditions), but DCM allows for easier aqueous workup if the retinoid is exceptionally lipophilic. We will use DMF for maximum conversion efficiency.
-
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 25 mL round-bottom flask (amberized or wrapped in foil) and cool under a stream of Argon. Add a magnetic stir bar.[2]
-
Solvation: Add All-trans-retinol (286 mg, 1.0 mmol) and Imidazole (170 mg, 2.5 mmol, 2.5 eq) .
-
Solvent Addition: Syringe in 3.0 mL Anhydrous DMF . Stir until fully dissolved.
-
Reagent Addition: Cool the flask to 0°C (ice bath). Add TBDMS-Cl (180 mg, 1.2 mmol, 1.2 eq) in one portion.
-
Expert Insight: Adding at 0°C prevents exotherm-induced isomerization.
-
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–3 hours.
-
Monitoring: Check TLC (Hexanes/Ethyl Acetate 9:1). The starting material (Retinol,
) should disappear; product ( ) will appear near the solvent front.
-
-
Quench: Pour the reaction mixture into a separatory funnel containing 20 mL saturated NaHCO₃ (Sodium Bicarbonate).
-
Why Basic Quench? Never use water or acid alone. The bicarbonate ensures the environment remains non-acidic during workup.
-
-
Extraction: Extract with Diethyl Ether (3 x 15 mL) .
-
Note: Ether is preferred over DCM here as it separates faster from DMF/Water mixtures.
-
-
Washing: Wash combined organics with Water (2 x 10 mL) and Brine (1 x 10 mL) to remove residual DMF.
-
Drying: Dry over Anhydrous Na₂SO₄ (Sodium Sulfate). Filter and concentrate in vacuo at <30°C.
Purification: The "Deactivated Silica" Protocol
CRITICAL WARNING: Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to isomerize retinoids or cause dehydration. You must use deactivated silica.[3]
Protocol for Deactivating Silica Gel
-
Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in the eluent solvent (e.g., Hexanes).
-
Amine Doping: Add Triethylamine (TEA) to the slurry to reach a concentration of 1% v/v .
-
Equilibration: Stir for 10 minutes. Pour into the column.[4][5]
-
Flushing: Flush the packed column with 2 column volumes of the solvent system (Hexanes + 1% TEA).
-
Running the Column: Load your crude retinoid. Elute with Hexanes/Ethyl Acetate (98:2) + 0.5% TEA .
Note: The TBDMS-retinoid is very non-polar. It will elute quickly.
Quality Control & Data Validation
Summarized below are the expected spectral characteristics for TBDMS-Retinol.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | Dimethyl silyl group ( | |
| ¹H NMR (CDCl₃) | tert-Butyl silyl group ( | |
| ¹H NMR (CDCl₃) | C-15 Methylene protons ( | |
| UV-Vis | Characteristic of the penta-ene conjugation. A shift to 310 nm or lower indicates isomerization/degradation. |
Workflow Visualization
The following diagram illustrates the complete "From Vial to Vial" workflow, highlighting the critical control points.
Figure 2: Operational workflow for TBDMS-Retinoid synthesis.
References
-
Corey, E. J., & Venkateswarlu, A. (1972).[6][7][8] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2][7][8][9][10] Journal of the American Chemical Society, 94(17), 6190–6191.[6] [6]
- The foundational text establishing TBDMS/Imidazole conditions.
-
Alvarez, R., et al. (2014). Synthesis of Retinoids. Chemical Reviews, 114(1), 1–125.
- Comprehensive review covering retinoid stability and synthetic handling.
-
BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.[2][11][12] Technical Application Note. Link
- Reference for orthogonality and stability d
-
Sigma-Aldrich. (2024). Technical Bulletin: Handling and Storage of Retinoids. Link
- Source for light-sensitivity and storage protocols.
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. mindat.org [mindat.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
TBDMS-Didehydroretinol: A Chemical Probe for Interrogating Retinoid Signaling and Metabolism
Introduction: Unveiling a Novel Tool for Retinoid Research
Retinoid signaling, a cornerstone of vertebrate development and physiology, is orchestrated by a complex network of binding proteins, enzymes, and nuclear receptors that collectively regulate gene expression.[1][2] At the heart of this pathway lies retinoic acid (RA), a potent metabolite of vitamin A (retinol). The conversion of retinol to RA is a tightly controlled enzymatic cascade, and dysregulation of this process is implicated in a spectrum of diseases, including cancer and developmental disorders.[1]
3,4-didehydroretinol (DROL), also known as vitamin A2, is a naturally occurring analog of retinol with significant biological activity, in some cases even exceeding that of retinol.[3][4][5] DROL is metabolized to 3,4-didehydroretinoic acid, which can activate retinoic acid receptors (RARs), thereby influencing gene transcription.[6] The study of DROL metabolism and signaling provides a unique window into the intricacies of the broader retinoid pathway.
This technical guide introduces tert-Butyldimethylsilyl-didehydroretinol (TBDMS-didehydroretinol) as a novel chemical probe for the nuanced investigation of retinoid biology. The strategic addition of the bulky tert-butyldimethylsilyl (TBDMS) protecting group to the hydroxyl moiety of DROL offers distinct advantages for researchers, enabling more precise dissection of enzymatic processes and cellular uptake mechanisms. This guide provides a comprehensive overview of the rationale for using TBDMS-didehydroretinol, its potential applications, and detailed protocols for its use in cell-based assays.
The Rationale for a Silyl-Protected Probe: The Significance of the TBDMS Group
The tert-butyldimethylsilyl (TBDMS) group is a sterically hindered silyl ether widely employed in organic synthesis to protect hydroxyl groups.[7][8][9] Its application in a chemical probe for studying retinoid signaling is predicated on several key properties:
-
Enhanced Stability and Modified Solubility: The TBDMS group increases the lipophilicity of the DROL molecule. This can alter its solubility in aqueous and organic media, potentially influencing its delivery and partitioning within cellular compartments.[8]
-
Steric Hindrance: The bulkiness of the TBDMS group can sterically hinder the interaction of the hydroxyl group with enzymes that would typically metabolize it.[7] This allows researchers to investigate the activity of the didehydroretinoid core while temporarily blocking oxidation at the C15 position.
-
Controlled Deprotection: The TBDMS group can be selectively removed under specific chemical conditions, such as treatment with fluoride ions (e.g., tetrabutylammonium fluoride - TBAF). This feature allows for a "pro-drug" or "caged probe" approach, where the active DROL can be released at a desired point in an experimental workflow.
By comparing the biological effects of TBDMS-didehydroretinol with its unprotected counterpart, researchers can gain valuable insights into the roles of specific enzymes and the importance of the free hydroxyl group in retinoid activity.
Visualizing the Concept: TBDMS-Didehydroretinol as a Modulator of Retinoid Signaling
Caption: TBDMS-Didehydroretinol probe concept.
Applications in Retinoid Research
TBDMS-didehydroretinol can be employed in a variety of experimental contexts to dissect the retinoid signaling pathway.
Investigating the Role of Retinol Dehydrogenases
Rationale: The TBDMS group is expected to block the oxidation of the C15 hydroxyl group by retinol dehydrogenases (RDHs). By comparing the effects of TBDMS-didehydroretinol with didehydroretinol, researchers can assess the contribution of RDH-mediated metabolism to the overall biological activity of DROL.
Experimental Approach: A cell-based reporter assay can be used to measure the activation of retinoic acid receptors. Cells expressing a luciferase reporter gene under the control of a retinoic acid response element (RARE) are treated with TBDMS-didehydroretinol, didehydroretinol, or a vehicle control. A reduction in luciferase activity in the presence of TBDMS-didehydroretinol compared to didehydroretinol would suggest that metabolism by RDHs is crucial for the generation of the active ligand.
Studying Cellular Uptake and Efflux Mechanisms
Rationale: The increased lipophilicity of TBDMS-didehydroretinol may alter its transport across the cell membrane. This can be exploited to study the mechanisms of retinoid uptake and efflux.
Experimental Approach: The intracellular concentration of the probe and its metabolites can be quantified over time using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Comparing the accumulation of TBDMS-didehydroretinol to that of didehydroretinol can reveal differences in their transport kinetics.
Probing the Specificity of Retinoid Binding Proteins
Rationale: Cellular retinoid-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs) play key roles in solubilizing and trafficking retinoids within the cell. The bulky TBDMS group may affect the binding affinity of didehydroretinol to these proteins.
Experimental Approach: In vitro binding assays, such as fluorescence polarization or surface plasmon resonance, can be used to measure the affinity of TBDMS-didehydroretinol for purified CRBPs and CRABPs. These results can then be compared to the binding affinities of natural ligands like retinol and retinoic acid.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific cell types and experimental conditions.
Protocol 1: Preparation of TBDMS-Didehydroretinol Stock Solutions
Materials:
-
TBDMS-didehydroretinol (synthesis may be required, based on established methods for silyl ether formation[10])
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous ethanol
-
Light-protective microcentrifuge tubes
Procedure:
-
Due to the hydrophobic nature of retinoids, a high-quality, anhydrous solvent is crucial for solubilization.[11]
-
Prepare a 10 mM stock solution of TBDMS-didehydroretinol in anhydrous DMSO.
-
Gently warm the solution to 37°C to aid dissolution, if necessary.
-
Vortex briefly to ensure homogeneity.
-
Aliquot the stock solution into single-use, light-protective tubes to avoid repeated freeze-thaw cycles and photodegradation.
-
Store the aliquots at -80°C.
Table 1: Recommended Solvent and Storage Conditions
| Compound | Recommended Solvent | Stock Concentration | Storage Temperature |
| TBDMS-didehydroretinol | Anhydrous DMSO | 10 mM | -80°C |
| 3,4-Didehydroretinol | Anhydrous DMSO or Ethanol | 10 mM | -80°C |
Protocol 2: Cell-Based Retinoic Acid Receptor (RAR) Reporter Assay
Materials:
-
HEK293 cells stably expressing a RARE-luciferase reporter construct (or a commercially available RAR reporter cell line)[12][13]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and antibiotics
-
Opti-MEM or other serum-free medium
-
TBDMS-didehydroretinol stock solution (10 mM in DMSO)
-
3,4-didehydroretinol stock solution (10 mM in DMSO)
-
All-trans retinoic acid (ATRA) as a positive control
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed the RARE-luciferase reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of TBDMS-didehydroretinol, 3,4-didehydroretinol, and ATRA in serum-free medium. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.[11]
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the test compounds or vehicle control (0.1% DMSO).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compounds.
Visualizing the Experimental Workflow
Caption: Workflow for the RAR Reporter Assay.
Protocol 3: Analysis of Intracellular Retinoid Concentrations by HPLC
Materials:
-
Cultured cells of interest (e.g., keratinocytes, which are known to metabolize retinol to DROL[14])
-
TBDMS-didehydroretinol and 3,4-didehydroretinol
-
Phosphate-buffered saline (PBS)
-
Hexane, ethanol, and other HPLC-grade solvents
-
Internal standard (e.g., a synthetic retinoid not present in the cells)
-
HPLC system with a UV or diode array detector
Procedure:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with TBDMS-didehydroretinol or 3,4-didehydroretinol at the desired concentration for various time points (e.g., 0, 1, 4, and 24 hours).
-
At each time point, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and pellet by centrifugation.
-
Extract the retinoids from the cell pellet using a two-phase solvent extraction method (e.g., with hexane and ethanol).[15]
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
Inject the sample into the HPLC system for analysis.
-
Quantify the concentrations of TBDMS-didehydroretinol, 3,4-didehydroretinol, and any potential metabolites by comparing their peak areas to those of known standards.
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no RAR activation | Compound precipitated out of solution. | Ensure complete solubilization of the stock solution. Lower the final concentration in the assay. |
| Cells are not responsive. | Use a known RAR agonist like ATRA as a positive control to confirm cell responsiveness. | |
| High background signal | Autofluorescence of the compound. | Run a control with the compound in the absence of cells to check for background signal. |
| Inconsistent results | Degradation of the compound. | Prepare fresh dilutions for each experiment and protect from light. |
| Cell plating variability. | Ensure even cell seeding and check for uniform confluency before treatment. |
Conclusion: A Versatile Tool for Advancing Retinoid Research
TBDMS-didehydroretinol represents a promising chemical probe for the detailed investigation of retinoid metabolism and signaling. The strategic incorporation of the TBDMS protecting group provides a means to modulate the interaction of the didehydroretinol core with cellular machinery, offering a unique approach to dissecting the roles of specific enzymes and transport proteins. The protocols outlined in this guide provide a framework for utilizing this novel probe in a variety of cell-based assays. By carefully designing experiments and including appropriate controls, researchers can leverage TBDMS-didehydroretinol to gain deeper insights into the complex and vital world of retinoid biology.
References
- Barua, A. B., & Olson, J. A. (2014). α-Retinol and 3,4-didehydroretinol support growth in rats when fed at equimolar amounts and α-retinol is not toxic after repeated administration of large doses. British Journal of Nutrition, 112(2), 215-223.
-
BPS Bioscience. (n.d.). RARα Reporter Cellular Assay Pack (Discontinued). Retrieved from [Link]
- Cambridge University Press & Assessment. (2014). α-Retinol and 3,4-didehydroretinol support growth in rats when fed at equimolar amounts and α-retinol is not toxic after repeated administration of large doses. British Journal of Nutrition.
- Das, B. C., Thapa, P., Karki, R., Schinke, C., Das, S., Kambhampati, S., ... & Van Veldhuizen, P. (2014). Retinoic acid signaling pathways in development and diseases. Bioorganic & medicinal chemistry, 22(3), 673-683.
-
Fiveable. (2025). Tert-butyldimethylsilyl chloride Definition. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human RARα Reporter Assay Kit. Retrieved from [Link]
- Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry. Analytical biochemistry, 379(1), 1-9.
- Kurlandsky, S. B., Xiao, J. H., Duell, E. A., Voorhees, J. J., & Fisher, G. J. (1994). The metabolism of vitamin A to 3,4-didehydroretinol can be demonstrated in human keratinocytes, melanoma cells and HeLa cells, and is correlated to cellular retinoid-binding protein expression. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1224(3), 349-354.
- Lohnes, D. (2010). Retinoids: Methods and Protocols. Methods in Molecular Biology.
- McMinn, T. L., Jenkins, L. M., Russell, J. C., McMinn, C. W., Wilt, J. A., & Weber, D. (2022). A STREAMLINED SYNTHESIS OF TBDMS PROTECTED C1 SUBSTITUTED SORBIC ALCOHOL DERIVATIVES FROM SORBALDEHYDE. Journal of the Arkansas Academy of Science, 76(1), 11.
-
National Center for Biotechnology Information. (n.d.). 3,4-Didehydroretinol. PubChem. Retrieved from [Link]
- National Center for Biotechnology Information. (2017). Discovery and biological relevance of 3,4-didehydroretinol (vitamin A2) in small indigenous fish species and its potential as a dietary source for addressing vitamin A deficiency. PubMed.
- Ogilvie, K. K., & Thompson, E. A. (1977). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Nucleic Acids Research, 4(7), 2261–2271.
- Rollman, O., Wood, E. J., Olsson, M. J., & Cunliffe, W. J. (1992). Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture. Biochemical Journal, 288(3), 853-857.
- Tanumihardjo, S. A., Howe, J. A., & Tanumihardjo, S. A. (2000). The TBDMS group as a protecting group in deoxynucleosides. Journal of the American College of Nutrition, 19(sup3), 376S-383S.
-
University of Indiana. (n.d.). Retinoic Acid (Vitamin A) Embryo Treatment Protocol. Retrieved from [Link]
- von Wachenfeldt, C., & Wistrand, L. G. (1983). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Recueil des Travaux Chimiques des Pays-Bas, 102(9), 411-413.
- von Wachenfeldt, H., & Hansson, S. (2009). Retinol Uptake and Metabolism to 3,4-Didehydroretinol in Human Keratinocytes at Various Stages of Differentiation. Skin Pharmacology and Physiology, 4(3), 154-157.
- Wang, X. D. (2012). In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(1), 92-99.
- Weber, D., & McMinn, T. L. (2022). A STREAMLINED SYNTHESIS OF TBDMS PROTECTED C1 SUBSTITUTED SORBIC ALCOHOL DERIVATIVES FROM SORBALDEHYDE. Journal of the Arkansas Academy of Science, 76, 11-16.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. α-Retinol and 3,4-didehydroretinol support growth in rats when fed at equimolar amounts and α-retinol is not toxic after repeated administration of large doses | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Discovery and biological relevance of 3,4-didehydroretinol (vitamin A2) in small indigenous fish species and its potential as a dietary source for addressing vitamin A deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Retinol and 3, 4-didehydroretinol support growth in rats when fed at equimolar amounts and α-retinol is not toxic after short-term pharmacological doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism of vitamin A to 3,4-didehydroretinol can be demonstrated in human keratinocytes, melanoma cells and HeLa cells, and is correlated to cellular retinoid-binding protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 8. fiveable.me [fiveable.me]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. westmont.edu [westmont.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. theadl.com [theadl.com]
- 15. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your experimental outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and high-yielding results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions.
Question 1: Why is the yield of my TBDMS-protected 11,12-Didehydro Retinol consistently low?
Answer:
Low yields in the silylation of 11,12-Didehydro Retinol can stem from several factors, often related to incomplete reaction, degradation of the starting material or product, or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Incomplete Reaction: The hydroxyl group in 11,12-Didehydro Retinol can be sterically hindered, leading to a sluggish reaction.
-
Solution 1: Optimize Reagent Stoichiometry. Increase the equivalents of the silylating agent (TBDMS-Cl) and the base (e.g., imidazole). A common starting point is 1.2 equivalents of TBDMS-Cl and 2.5 equivalents of imidazole[1]. If the reaction remains incomplete, you can cautiously increase these amounts.
-
Solution 2: Employ a More Reactive Silylating Agent. If TBDMS-Cl is not effective, consider using tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf). This reagent is significantly more reactive and is often used for hindered alcohols. When using TBDMS-OTf, a non-nucleophilic hindered base like 2,6-lutidine is recommended to avoid side reactions[2][3].
-
Solution 3: Increase Reaction Temperature. For sterically hindered alcohols, gentle heating (e.g., to 40-50 °C) can improve the reaction rate and drive the reaction to completion[4]. However, be mindful of the potential for degradation of the sensitive retinoid structure at elevated temperatures.
-
-
Degradation of Starting Material or Product: Retinoids are notoriously sensitive to light, acid, and oxygen.
-
Solution 1: Maintain an Inert Atmosphere. All steps of the synthesis, including weighing reagents and setting up the reaction, should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solution 2: Protect from Light. Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photo-isomerization or degradation.
-
Solution 3: Use Anhydrous Solvents. Water can hydrolyze the silylating agent and the silyl ether product. Ensure all solvents are rigorously dried before use.
-
-
Suboptimal Base Selection: The choice and purity of the base are critical.
-
Solution: Use High-Purity Imidazole. Imidazole is a common and effective catalyst and base for this reaction. Ensure it is of high purity and stored under anhydrous conditions. Some protocols also suggest the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction, but this should be done cautiously as DMAP is a potent catalyst and can sometimes lead to side reactions.
-
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incomplete_reaction -> reagent_stoichiometry [label="Yes"]; reagent_stoichiometry -> reactive_silyl [label="Still incomplete"]; reactive_silyl -> increase_temp [label="Still incomplete"];
// Degradation Branch inert_atmosphere [label="Maintain Inert Atmosphere\n(Nitrogen or Argon)", fillcolor="#34A853", fontcolor="#FFFFFF"]; protect_light [label="Protect from Light", fillcolor="#34A853", fontcolor="#FFFFFF"]; anhydrous_solvents [label="Use Anhydrous Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"];
degradation -> inert_atmosphere [label="Yes"]; degradation -> protect_light; degradation -> anhydrous_solvents;
// Base Issue Branch high_purity_imidazole [label="Use High-Purity Imidazole", fillcolor="#5F6368", fontcolor="#FFFFFF"]; catalytic_dmap [label="Consider Catalytic DMAP\n(with caution)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
base_issue -> high_purity_imidazole [label="Yes"]; high_purity_imidazole -> catalytic_dmap;
end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_temp -> end; anhydrous_solvents -> end [style=dashed]; catalytic_dmap -> end [style=dashed]; }
Caption: Purification workflow for the product.
Frequently Asked Questions (FAQs)
Question 4: What are the optimal storage conditions for O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol?
Answer:
Like its precursor, the TBDMS-protected retinoid is sensitive to degradation. For long-term storage, it should be kept as a solid or in a solution with an anhydrous, deoxygenated solvent (e.g., hexane or toluene). Store at low temperatures (-20 °C or below) in a container that protects it from light and air (e.g., an amber vial with a Teflon-lined cap, flushed with argon or nitrogen).
Question 5: Can I use a different base instead of imidazole?
Answer:
Yes, other bases can be used. Triethylamine (Et3N) is a common alternative, often used in solvents like DCM.[5] For more hindered alcohols or when using the more reactive TBDMS-OTf, a non-nucleophilic, sterically hindered base like 2,6-lutidine is preferred to minimize side reactions.[2][3] The choice of base can influence the reaction rate and selectivity, so it may require some optimization for your specific substrate.
Question 6: Is it possible for the TBDMS group to migrate to other positions?
Answer:
Silyl group migration is a known phenomenon, particularly in molecules with multiple hydroxyl groups in close proximity (e.g., 1,2- or 1,3-diols).[4][6] While 11,12-Didehydro Retinol itself does not have vicinal diols, if your synthesis involves intermediates with multiple hydroxyls, migration could be a concern, especially under basic or acidic conditions. To minimize this risk, use the mildest possible reaction and workup conditions.
Experimental Protocols
Standard Protocol for TBDMS Protection of 11,12-Didehydro Retinol
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
11,12-Didehydro Retinol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 11,12-Didehydro Retinol (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Addition of Base: Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.
-
Addition of Silylating Agent: Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Condition | Rationale |
| Silylating Agent | TBDMS-Cl (1.2 eq) or TBDMS-OTf (1.1 eq) | TBDMS-Cl is standard; TBDMS-OTf is for hindered alcohols. |
| Base | Imidazole (2.5 eq) or 2,6-Lutidine (1.5 eq) | Imidazole is a good catalyst and base; 2,6-Lutidine is for TBDMS-OTf. |
| Solvent | Anhydrous DMF, DCM, or THF | Anhydrous conditions are crucial to prevent hydrolysis. |
| Temperature | Room Temperature (or 0 °C to 40 °C) | Lower temperatures can improve selectivity; higher temperatures can increase rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the retinoid. |
| Light Conditions | Dark (wrap flask in foil) | Prevents photo-isomerization and degradation. |
References
-
Request PDF. (2019). Stereocontrolled Synthesis and Configurational Assignment of (R)-all-trans-11,12-Dihydro-4-Hydroxy-Retinol. Available at: [Link]
-
University of Toronto. (n.d.). Alcohol Protecting Groups. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.8: Protection of Alcohols. Available at: [Link]
-
ResearchGate. (n.d.). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Available at: [Link]
-
ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. Available at: [Link]
-
European Journal of Biochemistry. (n.d.). Biosynthesis of 3,4-Didehydroretinol from Retinol by Human Skin Keratinocytes in Culture. Available at: [Link]
-
Wiley Online Library. (n.d.). Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
PubMed. (2012, October 29). Synthesis of 11-cis-retinoids by hydrosilylation-protodesilylation of an 11,12-didehydro precursor: easy access to 11- and 12-mono- and 11,12-dideuteroretinoids. Available at: [Link]
-
Reddit. (2024, November 29). How to get higher yields for TBDMSCl protection of alcohol. Available at: [Link]
-
MDPI. (2010, March 15). Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A. Available at: [Link]
-
PMC. (2016, December 14). Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. Available at: [Link]
-
Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. Available at: [Link]
-
PMC. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Available at: [Link]
-
Beilstein Journals. (2016, December 14). Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Available at: [Link]
-
PubMed. (2001, April 15). Methods for the Recovery and Purification of Polyene Antifungals. Available at: [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: A Mild and Chemoselective Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers Using Iron(III) Tosylate as a Catalyst. Available at: [Link]
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Migration of t-butyldimethylsilyl protecting groups. Available at: [Link]
-
ResearchGate. (2025, August 9). Methods for the Recovery and Purification of Polyene Antifungals. Available at: [Link]
-
Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condi- tion. Available at: [Link]
-
ResearchGate. (2025, August 6). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Available at: [Link]
-
Wikipedia. (n.d.). Silyl ether. Available at: [Link]
-
European Pharmaceutical Review. (2022, February 22). Challenges in downstream purification of advanced therapies. Available at: [Link]
-
Springer. (2023, November 15). Challenges and solutions for the downstream purification of therapeutic proteins. Available at: [Link]
-
PMC. (n.d.). Evidence that Proteosome Inhibitors and Chemical Chaperones Can Rescue the Activity of Retinol Dehydrogenase 12 mutant T49M. Available at: [Link]
-
Scribd. (n.d.). TBDMS Ether Deprotection with CuCl2. Available at: [Link]
-
MDPI. (2015, December 18). Revisiting the Challenges in Fabricating Uniform Coatings with Polyfunctional Molecules on High Surface Energy Materials. Available at: [Link]
Sources
Technical Support Center: Troubleshooting TBDMS Deprotection on Didehydro Retinol and Other Sensitive Polyenes
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of tert-butyldimethylsilyl (TBDMS or TBS) ethers, specifically on highly sensitive substrates like didehydro retinol. The conjugated polyene system in such molecules is exceptionally prone to degradation under standard deprotection conditions. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve high-yield, clean reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and critical problems observed during the TBDMS deprotection of didehydro retinol. Each answer explains the underlying chemical principles and provides a logical path to a solution.
Q1: Why am I observing very low yields or complete decomposition of my didehydro retinol when using standard Tetrabutylammonium Fluoride (TBAF) in THF?
A1: The primary cause is the high basicity of the TBAF reagent.
The deprotection mechanism involves the fluoride ion's nucleophilic attack on the silicon atom, which is highly effective.[1][2][3] However, the commercially available 1M TBAF in THF solution is not just a source of fluoride; it is also significantly basic (pKa of conjugate acid ~32). This basicity can lead to several destructive side reactions on a sensitive polyene backbone like didehydro retinol.[4][5]
-
Causality: The alkoxide intermediate formed upon Si-O bond cleavage, or the TBAF itself, can act as a base, promoting E1cb-type elimination reactions or isomerization across the double bonds of the conjugated system. This disrupts the chromophore and leads to a complex mixture of degraded, non-target products.
Troubleshooting Workflow:
If you are experiencing substrate degradation with standard TBAF, your immediate goal is to reduce the basicity of the reaction medium while still providing an effective fluoride source.
Caption: Desired vs. undesired pathways in TBAF deprotection.
Detailed Experimental Protocols
Protocol 1: Buffered TBAF Deprotection
This protocol is a robust first choice for sensitive substrates where standard TBAF fails.
-
Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the TBDMS-protected didehydro retinol (1.0 equiv) in anhydrous THF (to make a ~0.1 M solution). Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate vial, add glacial acetic acid (1.2 equiv) to a 1.0 M solution of TBAF in THF (1.2 equiv). Mix gently.
-
Reaction: Add the freshly prepared TBAF/AcOH solution dropwise to the stirred substrate solution at 0 °C.
-
Monitoring: Monitor the reaction progress every 15-30 minutes by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. The crude product should be purified immediately by flash column chromatography on silica gel (pre-treated with triethylamine if the product is unstable on silica) using a non-polar eluent system.
Protocol 2: Deprotection with HF-Pyridine
Caution: HF-Pyridine is highly toxic and corrosive. Handle only in a chemical fume hood using appropriate personal protective equipment (gloves, goggles) and plastic labware.
-
Preparation: In a plastic vial under an inert atmosphere, dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF or acetonitrile (~0.1 M). Cool to 0 °C.
-
Reaction: Slowly add HF-Pyridine (70% HF, ~2.0-3.0 equiv) to the stirred solution.
-
Monitoring: Allow the reaction to stir at 0 °C, warming to room temperature only if necessary. Monitor carefully by TLC.
-
Workup: Once complete, cool the reaction back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify immediately as described in Protocol 1. [1]
References
- Ogilvie, K. K., & Fallis, A. G. (1981). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Tetrahedron Letters, 22(34), 3285-3288.
- Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Deprotection of TBDMS and TBDPS Ethers with Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698.
- BenchChem. (2025). Application Notes and Protocols for Fluoride-Mediated Deprotection of TBDMS Ethers. BenchChem Technical Library.
- Kumar, G. D. K., & Baskaran, S. (2005). A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel. The Journal of Organic Chemistry, 70(11), 4520-4523.
- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups. BenchChem Technical Library.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of 2'-TBDMS-rU using Tetrabutylammonium Fluoride (TBAF). BenchChem Technical Library.
- YouTube. (2020). Organic Chemistry - TBAF Deprotection Mechanism.
- Zhang, Q., et al. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
- Toste, F. D., & Still, W. C. (2002). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 78, 164.
- Kamal, A., & Reddy, P. S. M. M. (2006). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 3(1), 29-32.
- Synlett. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihy. Thieme, 25(15), 2175-2178.
- Reddit. (2025). Why is TBAF used after H3O+ instead of before? r/OrganicChemistry.
- Current Protocols in Nucleic Acid Chemistry. (2012). Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis. Wiley Online Library.
- Academia.edu. (n.d.). A facile, catalytic, and environmentally benign method for selective deprotection of tert-butyldimethylsilyl ether mediated by phosphomolybdic acid supported on silica.
- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem Technical Library.
- OrgoSolver. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection).
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Indian Journal of Chemistry. (2005). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. NISCAIR-CSIR, India, 44B, 1516-1518.
- ResearchGate. (2015). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts?
- ResearchGate. (2013).
- Chemistry LibreTexts. (2021). 16: Silylethers.
- ChemSpider. (n.d.). Deprotection of a tert-butyldimethylsilyl ether. Royal Society of Chemistry.
Sources
Stability issues of TBDMS-11,12-didehydroretinol in acidic conditions
Topic: Stability Issues in Acidic Conditions
Executive Summary: The "Dual-Threat" Vulnerability
Current Status: CRITICAL ALERT Reagent: TBDMS-11,12-didehydroretinol (Tert-butyldimethylsilyl ether of 11,12-didehydro Vitamin A).
You are likely experiencing degradation because this molecule possesses a "Dual-Threat" vulnerability to Brønsted and Lewis acids. Unlike standard silyl ethers, the conjugation of the retinoid backbone amplifies the sensitivity of the protecting group, while the protecting group chemistry influences the polyene stability.
The Stability Paradox:
-
The Silyl Ether (TBDMS): Generally stable to base, but cleavage kinetics accelerate logarithmically with decreasing pH (Acid Labile).
-
The Retinoid Backbone (11-yne/ene system): Highly susceptible to acid-catalyzed dehydration (elimination) and isomerization, leading to "anhydro" species.
Part 1: The Degradation Mechanism (Why is this happening?)
In acidic media, two competing degradation pathways destroy your sample. You must distinguish between them to fix the root cause.
Pathway A: Protodesilylation (Premature Deprotection)
Protonation of the ether oxygen weakens the Si-O bond. Water or nucleophilic solvents attack the silicon, releasing the free alcohol (11,12-didehydroretinol), which is then highly unstable.
Pathway B: Acid-Catalyzed Elimination (Anhydro-Retinol Formation)
Because the oxygen is allylic/propargylic (adjacent to the polyene system), acid can trigger the leaving of the entire silanol group (
Visualizing the Failure Modes
Figure 1: The bifurcation of acid-mediated degradation. Path B is irreversible and destroys the biological activity of the retinoid.
Part 2: Diagnostic Troubleshooting
Use this decision matrix to identify the source of acidity in your workflow.
Symptom 1: NMR Spectrum shows "Clean" Deprotection[1]
-
Observation: The TBDMS methyl signals (
ppm) are gone, but the retinoid region looks mostly intact. -
Diagnosis: Solvent Acidity.
-
The Culprit: Chloroform (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Chloroform naturally decomposes to form trace Phosgene and HCl upon exposure to light and oxygen. This trace HCl is sufficient to cleave TBDMS-retinoids.
-
-
Fix: See Protocol A: Solvent Neutralization.
Symptom 2: UV Absorbance Shift (Red Shift)
-
Observation: The solution turns a deeper yellow/orange. UV max shifts from ~325-330 nm to ~350-370 nm (retro-retinoid features).
-
Diagnosis: Anhydro-retinol Formation.
-
The Culprit: Silica Gel Acidity.
-
Standard silica gel has a pH of 4.0–5.0. During column chromatography, this acidity catalyzes the elimination of the TBDMS group to form the conjugated hydrocarbon.
-
-
Fix: See Protocol B: Buffered Chromatography.
Symptom 3: Multiple Peaks in HPLC
-
Observation: Broadening peaks or "fronting" on the chromatogram.
-
Diagnosis: On-Column Hydrolysis.
-
The Culprit: Silanol Activity. [1]
-
Residual silanols on C18 HPLC columns act as weak acids.
-
-
Fix: Add 0.1% Triethylamine (TEA) or Ammonium Acetate to the mobile phase (Do NOT use TFA or Formic Acid).
Part 3: Experimental Protocols
Protocol A: Solvent Neutralization (The "Silver Bullet" for NMR)
Never dissolve TBDMS-retinoids in untreated
-
Preparation: Take 100 mL of fresh
. -
Filtration: Pass the solvent through a short plug (2 cm) of Basic Alumina (Activity I) directly into the NMR tube or storage vial.
-
Why? Basic alumina scavenges HCl and Phosgene.
-
-
Stabilization: Alternatively, add 0.05% v/v Pyridine-d5 or solid anhydrous Potassium Carbonate (
) to the solvent bottle.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Protocol B: Buffered Silica Gel Chromatography
Standard silica destroys this molecule. You must deactivate the silica.
-
Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., Hexane/Ethyl Acetate).
-
Deactivation: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column.
-
Running: Run the column using eluent containing 0.1% TEA .
-
Note: The TBDMS group is stable to this low concentration of base.
-
Protocol C: Safe Deprotection (If intended)
If you need to remove the TBDMS group, avoid acid (HCl/AcOH). Use Fluoride.[1][3][4][5]
| Reagent | Condition | Risk Level | Notes |
| HCl / MeOH | Acidic | HIGH | Will cause rearrangement to anhydro-retinoids. AVOID. |
| TBAF (THF) | Basic/Neutral | MEDIUM | Basic nature of TBAF can cause isomerization of the 11-yne/ene. |
| TBAF + AcOH | Buffered (pH 7) | LOW | Recommended. Add 1:1 molar ratio of Acetic Acid to TBAF to buffer the basicity. |
| HF-Pyridine | Weakly Acidic | MEDIUM | Effective, but requires careful quenching with |
Part 4: Stability Data Summary
Comparative Stability of Silyl Ethers in Acidic Media (Relative Rate) (Normalized to TMS = 1)
| Protecting Group | Relative Stability (Acid) | Recommended pH Range |
| TMS (Trimethylsilyl) | 1 (Very Labile) | > 6.0 |
| TBDMS (Tert-butyldimethylsilyl) | 20,000 | 4.5 – 12.0 |
| TIPS (Triisopropylsilyl) | 700,000 | 2.0 – 13.0 |
| TBDPS (Tert-butyldiphenylsilyl) | 5,000,000 | 1.0 – 13.0 |
Note: While TBDMS is "stable" compared to TMS, the retinoid backbone sensitizes the system. The effective stability of TBDMS-Retinoids is significantly lower than TBDMS-Alkyl ethers.
Part 5: Troubleshooting Workflow (Decision Tree)
Figure 2: Rapid diagnostic tree for stabilizing TBDMS-Retinoids.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3][6] Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on TBDMS stability profiles and cleavage rates).
-
Nakanishi, K., et al. (1999). Efficient Synthesis of 11-cis-Retinoids. Chemistry – A European Journal. (Describes the handling of 11-yne intermediates and zinc-mediated reduction, highlighting the fragility of the polyene system).
-
BenchChem Technical Data. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups. (Provides quantitative hydrolysis rates for silyl ethers).
-
Barua, A. B., & Olson, J. A. (1984). Chemical synthesis of 11,12-didehydroretinol. Journal of Lipid Research. (Foundational text on the synthesis and specific stability concerns of didehydro-analogs).
Sources
Side products in O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol synthesis
The following technical guide is designed as a specialized support resource for researchers synthesizing O-tert-Butyldimethylsilyl 11,12-didehydro retinol . This molecule is a critical intermediate, primarily used to access 11-cis-retinoids (the visual chromophore) via controlled semi-hydrogenation.
This guide focuses on the Sonogashira coupling route, which is the industry standard for assembling the 11,12-alkyne backbone while maintaining the silyl protection.
Senior Application Scientist: Dr. Current Model Subject: Troubleshooting Side Products & Impurities Last Updated: February 21, 2026
Synthesis Logic & Side Product Map
The synthesis of O-tert-Butyldimethylsilyl 11,12-didehydro retinol typically involves a Sonogashira cross-coupling between a C15-terminal alkyne (derived from
Primary Reaction: C15-Alkyne + C5-Iodide (TBS) --[Pd(0)/Cu(I)]--> Target Molecule (C20-TBS)
Understanding the failure points in this coupling is essential for purity.
Pathway Visualization
The following diagram illustrates the reaction flow and the origin of critical side products.
Figure 1: Mechanistic pathway showing the Sonogashira coupling of retinoid fragments and the specific origins of common impurities.
Troubleshooting Guide (Q&A)
Issue 1: High Molecular Weight Impurity (Glaser Coupling)
User Question: "I observe a non-polar spot on TLC (
Technical Diagnosis: This is likely the C30-Dimer formed via Glaser homocoupling of your C15-alkyne starting material.
-
Mechanism: In the presence of Copper(I) and trace Oxygen, two terminal alkyne molecules couple to form a diyne (R-C≡C-C≡C-R).
-
Causality: Inadequate degassing of the reaction solvent or headspace.
Corrective Action:
-
Degassing Protocol: Do not rely solely on nitrogen flushing. Use the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent (usually THF or Diethylamine) before adding the catalyst.
-
Catalyst Control: Reduce CuI loading. While CuI accelerates the reaction, excess CuI promotes homocoupling. A ratio of 1:2 (CuI:Pd) is standard; consider reducing CuI to 1-2 mol%.
-
Reagent Addition: Add the C15-alkyne slowly (dropwise) to the solution containing the C5-iodide and catalyst to keep its instantaneous concentration low.
Issue 2: Loss of TBS Group (Desilylation)
User Question: "My mass spec shows a peak at M-114 (loss of TBS) and I see a more polar spot. Is the TBS group unstable?"
Technical Diagnosis: The TBS ether is generally stable to bases used in Sonogashira (Et3N, Diethylamine). However, it is labile to acidic conditions or fluoride ions .
-
Common Culprit: Use of unpurified chloroform (contains HCl) during workup/NMR, or silica gel that is too acidic.
-
Secondary Culprit: If you used TBAF in a previous step to generate the alkyne, residual fluoride may be cleaving the TBS on the C5 fragment.
Corrective Action:
-
Workup Buffer: Always wash the organic layer with saturated NaHCO₃ immediately after quenching to neutralize any trace acids.
-
Silica Gel: Pre-treat your silica gel column with 1% Triethylamine in Hexane to deactivate acidic sites before loading your retinoid.
-
Solvent Check: Ensure NMR solvents (CDCl₃) are stored over Silver Foil or K₂CO₃ to scavenge HCl.
Issue 3: Geometric Isomerization (Cis/Trans Scrambling)
User Question: "The proton NMR shows splitting of the olefinic signals (C13-H and C14-H). I expected a pure all-trans (E) geometry, but I see minor peaks suggesting an isomer."
Technical Diagnosis: Retinoids are photosensitive.[1] The "11,12-didehydro" structure locks the C11 position, but the C13=C14 double bond (originating from the C5-iodide) and the C7=C8/C9=C10 bonds can isomerize.
-
Mechanism: Photo-excitation promotes a
transition, allowing rotation around the double bond. Iodine radicals (generated from decomposing C5-iodide) can also catalyze isomerization.
Corrective Action:
-
Darkness is Mandatory: Perform all reactions, workups, and chromatography in amber glassware or wrap flasks in aluminum foil. Use red safety lights in the lab if possible.
-
Temperature Control: Do not exceed 40°C. Sonogashira coupling for retinoids typically proceeds at Room Temperature (20-25°C) .
-
Iodine Scavenging: Ensure the reaction goes to full conversion to consume the C5-iodide. Residual iodide can promote isomerization during workup.
Quantitative Data for Identification
Use the following data to distinguish the target product from side products.
| Component | Key ¹H NMR Signal (CDCl₃) | Description |
| Target (11,12-didehydro) | Distinct TBS singlet and allylic alcohol doublet. | |
| C15-Alkyne (Start Material) | Diagnostic terminal alkyne proton (if unreacted). | |
| Glaser Dimer (Side Product) | Absence of C15-H₂ (TBS region empty) | Mass Spec will show dimer mass (approx MW ~550). |
| Desilylated Product | Absence of | Polar spot; broad OH singlet appears. |
| 13-cis Isomer | C15-H₂ shifts downfield by ~0.15 ppm compared to trans. |
Validated Experimental Protocol
Protocol: Sonogashira Coupling for O-TBS 11,12-Didehydro Retinol Adapted from Nakanishi et al. [1]
Reagents:
-
C15-Alkyne (1.0 equiv)
-
C5-Iodide-TBS (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (2 mol%)
-
Solvent: Degassed Diethylamine (Et₂NH) or THF/Et₃N (1:1).
Step-by-Step:
-
Preparation: In a flame-dried Schlenk flask wrapped in foil, dissolve the C5-Iodide-TBS (1.2 equiv) in anhydrous, degassed solvent.
-
Catalyst Addition: Add Pd(PPh₃)₄ and CuI under a positive stream of Argon. The solution may turn slightly yellow.
-
Coupling: Add the C15-Alkyne (1.0 equiv) dissolved in a minimal amount of solvent dropwise over 10 minutes.
-
Incubation: Stir at Room Temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 95:5).
-
Checkpoint: If the reaction stalls, add another 1-2% Pd catalyst, but avoid adding more CuI to prevent dimerization.
-
-
Quench: Dilute with Et₂O and pour into saturated NH₄Cl solution (dissolves Copper salts, turning aqueous layer blue).
-
Workup: Extract with Et₂O (x3). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo without heating (>30°C).
-
Purification: Flash chromatography on neutralized silica (pre-washed with 1% Et₃N). Elute with Hexane -> 2% EtOAc/Hexane.
References
-
Nakanishi, K., et al. (1999). Efficient Synthesis of 11-cis-Retinoids. Chemistry – A European Journal.[1]
-
Bergueiro, J., et al. (2012). Synthesis of 11-cis-retinoids by hydrosilylation-protodesilylation of an 11,12-didehydro precursor. Chemistry – A European Journal.[1]
-
Source: [Link]
-
-
GlobalChemMall. (n.d.). O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol Product Page.
-
Babino, A., et al. (2000). Isomerization and Oxidation of Vitamin A in Cone-Dominant Retinas.
-
Source: [Link]
-
Sources
- 1. columbia.edu [columbia.edu]
- 2. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalchemmall.com [globalchemmall.com]
Optimizing reaction conditions for silylation of 11,12-didehydroretinol
This technical guide details the optimization of reaction conditions for the silylation of 11,12-didehydroretinol (often referred to as the 11-yne retinoid intermediate).
Technical Preface: The Substrate Challenge
11,12-didehydroretinol is a critical intermediate in the stereoselective synthesis of 11-cis-retinal (the visual chromophore). Unlike standard retinol, this molecule possesses an alkyne (triple bond) at the C11-C12 position.
-
Primary Challenge: While the alkyne confers geometric stability (preventing C11-C12 isomerization during synthesis), the conjugated polyene system remains highly susceptible to photo-oxidation , acid-catalyzed dehydration (forming anhydro-retinoids), and polymerization .
-
The Goal: Install a Silyl ether (typically TBS or TBDPS) at the C15 primary alcohol to enable further transformations (e.g., semi-hydrogenation) without compromising the polyene integrity.
Part 1: Optimized Reaction Protocols
Two protocols are provided: Method A (Standard/Robust) for general scale-up, and Method B (High-Sensitivity) for precious samples or if elimination side-products are observed.
Method A: The Imidazole-Promoted Standard (Recommended)
Best for: Routine protection of >50mg scales where reagents must be cost-effective.
| Parameter | Condition | Rationale |
| Reagent | TBSCl (1.2 – 1.5 equiv) | tert-Butyldimethylsilyl chloride offers the best balance of stability and ease of removal (using TBAF). |
| Base | Imidazole (2.5 – 3.0 equiv) | Acts as both a base to neutralize HCl and a nucleophilic catalyst (forming the active N-silyl-imidazolium species). |
| Solvent | DMF (Anhydrous, 0.1 M) | High dielectric constant stabilizes the polar transition state. Critical: Must be amine-free and water <50 ppm. |
| Temperature | 0°C to RT | Start at 0°C to control exotherm; warm to Room Temp (23°C) only if monitoring shows stalled conversion. |
| Atmosphere | Argon/Nitrogen | Strict exclusion of oxygen prevents radical oxidation of the polyene chain. |
| Lighting | Amber/Red Light | Mandatory. UV/Blue light (<500nm) triggers non-specific radical isomerization and degradation. |
Step-by-Step Protocol:
-
Flame-dry a round-bottom flask and cool under Argon.
-
Dissolve 11,12-didehydroretinol in anhydrous DMF (concentration ~0.1 M).
-
Add Imidazole (3.0 equiv) and stir at 0°C for 5 minutes.
-
Add TBSCl (1.2 equiv) portion-wise (solid) or dropwise (if dissolved in minimal DMF).
-
Stir at 0°C. Monitor by TLC every 30 mins.
-
Typical conversion time: 1–3 hours.
-
-
Quench: Pour into a mixture of Et₂O and saturated NaHCO₃ (aq). Do not use acidic quench.
Method B: The Triflate "Flash" Method
Best for: Precious samples (<10mg), hindered analogs, or if "Anhydro" elimination products are observed.
-
Reagents: TBSOTf (1.1 equiv), 2,6-Lutidine (1.5 equiv).
-
Solvent: DCM (Dichloromethane), Anhydrous.
-
Temp: -78°C to 0°C.
-
Mechanism: TBSOTf is highly electrophilic; reaction is often complete in <15 minutes, minimizing exposure time to potential degradants.
Part 2: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned dark/black. What happened?
Diagnosis: Polymerization or oxidative degradation.
-
Cause 1: Oxygen Exposure. Retinoids form peroxides rapidly. Did you degas your solvents?
-
Cause 2: Light Exposure. Standard fluorescent lab lights are destructive.
-
Corrective Action:
-
Add BHT (Butylated Hydroxytoluene) (0.1 mol%) to the reaction mixture as a radical scavenger. It does not interfere with silylation.[1]
-
Wrap all glassware in aluminum foil or use low-actinic glassware.
-
Q2: I see a new spot on TLC with higher Rf than the product. Is it an isomer?
Diagnosis: Likely Anhydro-11,12-didehydroretinol (Elimination Product).
-
Mechanism: The C15 alcohol is allylic. Under acidic conditions (even slightly acidic silica), it protonates and eliminates water to form a fully conjugated retro-system.
-
Corrective Action:
-
Ensure your DMF is neutral . Dimethylamine (from DMF hydrolysis) is basic, but formic acid impurities can trigger elimination.
-
Switch to Method B (TBSOTf) at -78°C to kinetically favor substitution over elimination.
-
Q3: My product degrades on the silica column. How do I purify?
Diagnosis: Acid-catalyzed decomposition on SiO₂.
-
The Fix: You must neutralize the silica gel.
-
Protocol: Slurry the silica gel in your eluent (e.g., Hexanes/EtOAc) containing 1% Triethylamine (Et₃N) . Pour the column, flush with 2 column volumes of solvent without amine, then load your sample.
-
Alternative: Use Neutral Alumina (Activity Grade III) instead of silica.
Part 3: Visualization & Logic
Workflow: Silylation of Labile Polyenes
This diagram outlines the critical decision points to preserve the integrity of the 11,12-didehydroretinol system.
Caption: Decision matrix for silylation, emphasizing solvent quality and reagent selection based on scale and sensitivity.
Troubleshooting Logic: The "Black Reaction"
Use this logic tree when yields are low or the reaction mixture discolors.
Caption: Root cause analysis for degradation of conjugated retinoid systems during protection steps.
Part 4: References
-
Babine, R. E., et al. (2012). Synthesis of 11-cis-retinoids by hydrosilylation-protodesilylation of an 11,12-didehydro precursor.[2] Chemistry – A European Journal.
-
Relevance: Establishes the 11-yne as the key intermediate and details the handling of these sensitive precursors.
-
-
Alvarez, R., et al. (2014). Stereoselective Synthesis of Retinoids. Chemical Reviews.
-
Relevance: Comprehensive review covering the stability, isomerization issues, and protection strategies for polyene systems.
-
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[3] (Wiley).[4]
-
Relevance: The authoritative source for silylation mechanisms (TBSCl vs TBSOTf) and deprotection protocols.
-
-
Nakanishi, K., et al. (1999). Efficient Synthesis of 11-cis-Retinoids.[2][5] Chemistry – A European Journal.
-
Relevance: Describes the specific reduction of the 11,12-didehydro intermediate and the necessity of silyl protection during these steps.
-
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Synthesis of 11-cis-retinoids by hydrosilylation-protodesilylation of an 11,12-didehydro precursor: easy access to 11- and 12-mono- and 11,12-dideuteroretinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 4. columbia.edu [columbia.edu]
- 5. columbia.edu [columbia.edu]
How to prevent isomerization during didehydroretinol synthesis
This guide serves as a specialized technical support resource for researchers synthesizing and handling 3,4-didehydroretinol (Vitamin A2) . Unlike standard retinol, the additional double bond in the β-ionone ring extends the conjugated system, significantly lowering the activation energy for cis-trans isomerization and oxidation.
This guide prioritizes chemical integrity through strict environmental controls, reagent selection, and purification logic.
Current Status: System Active
Topic: Preventing Isomerization & Oxidation Target Molecule: 3,4-didehydroretinol (Vitamin A2) Critical Parameter: Polyene Chain Stereochemistry (All-trans retention)
Part 1: Environmental Control (The "Golden" Rule)
Q: I am observing mixed isomers immediately after my reaction, even before purification. What is the likely cause?
A: If isomerization occurs in situ, your reaction environment is likely permissive to radical or photochemical scrambling. The polyene chain of didehydroretinol acts as a "molecular antenna," absorbing blue/UV light which excites electrons to a state where rotation around double bonds becomes energetically favorable.
Protocol:
-
Light Exclusion:
-
Mandatory: Perform all steps (weighing, reaction, workup, chromatography) under Gold Fluorescent or Red LED lighting (cutoff > 500 nm).
-
Prohibited: Standard white laboratory lighting, even for "quick checks."
-
Shielding: Wrap all flasks, columns, and HPLC lines in aluminum foil.
-
-
Oxygen Exclusion (Radical Scavenging):
-
Dissolved oxygen acts as a diradical initiator.
-
Solvent Prep: All solvents must be degassed (sparged with Argon for 20 mins) before adding reagents.
-
Additives: Add BHT (Butylated hydroxytoluene) at 0.01% (w/v) to all workup solvents and chromatography eluents. BHT acts as a radical sink, terminating chain reactions that lead to isomerization.
-
Part 2: Reaction Troubleshooting (The 3,4-Desaturation Step)
Q: I am using NBS (N-Bromosuccinimide) to introduce the double bond at the C3-C4 position, but I am getting low yields and multiple spots on TLC. Why?
A: The conversion of retinol derivatives to 3,4-didehydroretinol often involves allylic bromination followed by elimination. This is the highest risk step for isomerization.
-
Issue 1: Acid Generation. NBS produces HBr as a byproduct. HBr is a strong acid that protonates the polyene chain, creating a carbocation that freely rotates (isomerizes).
-
Issue 2: Radical Crossover. High concentrations of bromine radicals can attack the polyene chain rather than the C4 position.
Corrective Workflow:
-
Reagent Quality: Recrystallize NBS from water/acetic acid before use. Old, yellow NBS contains free bromine (
), which is too aggressive. -
Scavenger Base: Include a weak, non-nucleophilic base (e.g., solid
or ) in the bromination mixture to neutralize HBr in situ without triggering premature elimination. -
Elimination Conditions: Avoid strong, hot alkalis (e.g., KOH/MeOH). Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or LiBr/Li2CO3 in DMF at moderate temperatures to effect dehydrobromination. These "soft" bases minimize the risk of attacking the polyene chain.
Part 3: Purification & Workup (The "Silica Trap")
Q: My crude NMR looks pure (all-trans), but after flash chromatography on silica gel, I see significant 13-cis and 9-cis isomers. Is my silica defective?
A: Standard silica gel is acidic (pH ~4-5). The surface silanol groups (
Troubleshooting Protocol:
| Method | Recommendation | Technical Rationale |
| Stationary Phase | Neutral Alumina (Grade III) | Alumina is less acidic than silica. "Grade III" (deactivated with ~6% water) reduces activity, preventing irreversible binding and decomposition. |
| Silica Modifier | 1% Triethylamine (TEA) | If you must use silica, you must pre-wash the column with 1% TEA in hexane. This neutralizes surface silanols. |
| Elution Speed | Fast (Flash) | Minimize residence time. Isomerization is time-dependent. Do not use gravity columns; use positive pressure ( |
| Solvent System | Hexane / Ether | Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can form HCl traces over time. |
Visualization: Isomerization Risk Pathways
Figure 1: Mechanistic pathways leading to isomerization. Acidic surfaces and light exposure are the primary drivers of stereochemical scrambling.
Part 4: Storage & Handling Standards
Q: How should I store the purified compound to ensure it stays >98% all-trans for my next experiment?
A: 3,4-didehydroretinol is kinetically unstable. Even in the dark, thermal energy can drive oxidation.
Standard Operating Procedure (SOP) for Storage:
-
Concentration: Store as a concentrated stock solution in benzene or hexane (if acceptable for downstream use). Crystalline solid state is often less stable due to autocatalytic surface oxidation.
-
Container: Amber borosilicate glass vials with Teflon-lined caps.
-
Atmosphere: Purge headspace with Argon (heavier than air, provides better blanket than Nitrogen).
-
Temperature: -80°C is required for long-term (>1 week) storage. -20°C is acceptable for daily use.
Part 5: Analytical Verification
Q: How do I distinguish 3,4-didehydroretinol from standard retinol and its isomers?
A:
-
UV-Vis Spectroscopy:
-
Retinol:
nm. -
3,4-Didehydroretinol:
nm (Red-shifted due to extended conjugation).
-
-
HPLC (The Gold Standard):
-
Column: C18 Reverse Phase (e.g., Supleco Discovery C18).
-
Mobile Phase: Methanol/Water (95:5) or Acetonitrile/Ammonium Acetate.
-
Detection: Diode Array (monitoring 350 nm).
-
Note: Isomers typically elute in the order: 13-cis
9-cis All-trans.
-
Workflow Visualization: Safe Synthesis Logic
Figure 2: Optimized workflow to minimize isomerization risk at every stage of synthesis.
References
-
Isomerization Mechanisms : McBee, J. K., et al. (2001). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. Journal of Biological Chemistry. Link
-
Biosynthetic Context : Rollman, O., & Wood, E. J. (1993). Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture. Biochemical Journal. Link
-
Purification & Stability : Teledyne ISCO. (2012). RediSep Neutral Alumina Column Purification of High pKa Compounds. Application Note. Link
-
General Retinoid Handling : European Commission (SCCS). (2016).[1][2] Opinion on Vitamin A (Retinol, Retinyl Acetate, Retinyl Palmitate).[3] Link
-
Bromination Protocols : Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews. (Referenced via Master Organic Chemistry summary on Allylic Bromination). Link
Sources
Technical Support Center: Purifying TBDMS-Protected Retinoids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the unique challenges encountered during the purification of tert-butyldimethylsilyl (TBDMS)-protected retinoids. These molecules, while synthetically crucial, are notoriously sensitive, and their successful purification requires a nuanced understanding of their inherent instabilities. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of TBDMS-protected retinoids in a direct question-and-answer format.
Question 1: Why is my TBDMS-protected retinoid degrading or showing a new, more polar spot on my TLC after loading it onto a silica gel column?
Answer: This is the most common challenge and is almost certainly due to the premature cleavage of the TBDMS protecting group.
-
Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) due to the presence of surface silanol groups (Si-OH). The TBDMS group, while relatively stable, is labile to acid.[1][2][3] The acidic environment of the silica gel can catalyze the hydrolysis of the silyl ether, reverting it back to the free hydroxyl group (the retinoid alcohol), which is significantly more polar and will thus have a lower Rf on TLC. This degradation can happen right at the point of loading or slowly as the compound travels through the column.[3] Harsh acidic conditions, such as 25% TFA in DCM, can readily cleave TBDMS groups.[2]
-
Immediate Solutions & Preventative Measures:
-
Neutralize the Stationary Phase: Before preparing your column, neutralize the silica gel. This is a critical, non-negotiable step. A common and effective method is to slurry the silica gel in the starting mobile phase containing a small percentage (0.5-1% v/v) of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Let this slurry stand for about an hour before packing the column. This deactivates the acidic silanol sites.
-
Use a Buffered Mobile Phase: Consistently add 0.1-0.5% Et₃N to your eluent throughout the entire purification process. This maintains a neutral-to-slightly basic environment on the column, suppressing proton-catalyzed desilylation.
-
Consider Alternative Stationary Phases: If cleavage persists, consider using a less acidic stationary phase. Alumina (basic or neutral grade) can be an option, but be aware that it can sometimes cause isomerization. Alternatively, bonded-phase silicas (like C18 for reverse-phase chromatography) avoid the issue of acidic silanols altogether.
-
Experimental Protocol: Neutralization of Silica Gel for Flash Chromatography
-
Determine Mobile Phase: Identify the appropriate solvent system for your separation using TLC (e.g., 5% Ethyl Acetate in Hexane).
-
Prepare Buffered Eluent: To your chosen mobile phase, add triethylamine to a final concentration of 0.5% (v/v). For 1 liter of eluent, add 5 mL of Et₃N.
-
Slurry Preparation: In a fume hood, measure the required amount of silica gel into a beaker. Add the buffered eluent to create a slurry.
-
Equilibration: Gently stir the slurry for 30-60 minutes. This allows the triethylamine to neutralize the acidic sites on the silica surface.
-
Column Packing: Pack your flash chromatography column with the neutralized slurry as you normally would.
-
Run Column: Run the column using the same buffered eluent. This ensures a consistent, non-acidic environment for your compound.
Question 2: My purified TBDMS-retinoid shows multiple peaks on HPLC analysis, even though the NMR looks clean. What is happening?
Answer: You are likely observing geometric isomers of your retinoid. The conjugated polyene chain of retinoids is susceptible to isomerization (e.g., all-trans to 13-cis, 11-cis, or 9-cis), a process that can be catalyzed by light, heat, and even contact with chromatographic media.[4][5][6][7][8]
-
Root Cause Analysis:
-
Photochemical Isomerization: Retinoids are highly sensitive to UV and even ambient light.[9] Exposure during workup or purification can cause a shift in the double bond geometry, leading to a mixture of isomers.[4]
-
Thermal Isomerization: Heating retinoid solutions can provide the energy needed to overcome the rotational barrier of the double bonds. Evaporating solvents at elevated temperatures is a common cause of this issue.[10]
-
Catalytic Isomerization: As mentioned, both acidic and basic surfaces can potentially catalyze isomerization during chromatography.
-
-
Immediate Solutions & Preventative Measures:
-
Work in Subdued Light: Perform all manipulations, including chromatography and solvent evaporation, in the dark or under yellow/red light to prevent photoisomerization.[7][9] Wrap flasks and columns in aluminum foil.
-
Maintain Low Temperatures: Keep your sample cold at all stages.[9] Use an ice bath during workup and evaporate solvents in vacuo without external heating or with minimal warming (≤ 30°C).
-
Optimize Chromatography: Normal-phase HPLC is often excellent for separating retinoid isomers.[11][12] Use a well-chosen solvent system (e.g., hexane/dioxane or hexane/methyl t-butyl ether) to resolve the specific isomers you may have.[11][12]
-
Analytical Verification: Use HPLC with a photodiode array (PDA) detector to confirm. Different isomers often have distinct UV-Vis spectra and retention times.[13][14]
-
Question 3: My yield is consistently low, and I notice a faint yellowing of my compound during purification. What could be the cause?
Answer: This strongly suggests oxidation of the polyene chain. Retinoids are highly susceptible to degradation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.[9][15][16]
-
Root Cause Analysis: The conjugated double-bond system that gives retinoids their biological activity also makes them prone to radical-mediated oxidation.[17] This breaks the conjugation and leads to a complex mixture of degradation products, resulting in discoloration and loss of desired material.
-
Immediate Solutions & Preventative Measures:
-
Use an Inert Atmosphere: Whenever possible, handle the compound under a blanket of argon or nitrogen. This is especially important when solutions will be sitting for any length of time or during solvent evaporation.
-
Degas Solvents: Before use, thoroughly degas all chromatography solvents by sparging with argon or nitrogen for 15-20 minutes or by using a sonication/vacuum cycle. This removes dissolved oxygen.
-
Add an Antioxidant: For particularly sensitive retinoids, consider adding a radical scavenger like butylated hydroxytoluene (BHT) to your solvents (e.g., 0.01% w/v).[10] BHT is non-polar and can often be easily removed during the final stages of purification or by recrystallization.
-
Use High-Purity Solvents: Ensure your solvents are fresh and of high purity (e.g., HPLC grade). Older solvents, especially ethers like THF or diethyl ether, can form explosive peroxides which are potent oxidizing agents.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a TBDMS-protected retinoid: normal-phase or reverse-phase chromatography?
Both methods have their merits, and the best choice depends on the specific retinoid and impurities.
| Feature | Normal-Phase Chromatography (Silica) | Reverse-Phase Chromatography (C18) |
| Pros | Excellent for separating geometric isomers.[12] Good for removing polar impurities. Volatile organic solvents are easily removed. | Avoids issues with acidic silica.[18] Excellent for removing non-polar impurities (e.g., grease, silyl byproducts). |
| Cons | Risk of TBDMS cleavage if not neutralized.[3] Can cause isomerization if not handled carefully. | Water/organic mixtures can be harder to remove. May not provide sufficient resolution for certain isomers. |
| Best For | Crude reaction mixtures where isomer separation and removal of polar byproducts (e.g., excess imidazole) is the primary goal. | Final purification polishing step, especially for removing stubborn non-polar contaminants or when acid sensitivity is extreme. |
Q2: How should I store my purified TBDMS-protected retinoid?
Proper storage is critical to prevent degradation over time.[19]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). If it's a solid, flush the vial with inert gas before sealing. If it's a solution, use a solvent that has been degassed.
-
Light: Protect from all light sources by using amber vials and storing them in a dark freezer.
-
Form: For long-term storage, it is best to store the compound as a neat, solvent-free solid or oil if possible. Repeated freeze-thaw cycles of solutions should be avoided.[9]
Q3: What analytical techniques are essential to confirm the purity and identity of my final product?
A combination of techniques is necessary for full validation.
-
¹H and ¹³C NMR: Essential for confirming the chemical structure. Key indicators are the presence of the large singlet for the tert-butyl group (~0.9 ppm) and the two singlets for the dimethylsilyl groups (~0.1 ppm) of the TBDMS ether.[20] The olefinic region will confirm the double bond geometry.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight.
-
HPLC-UV/PDA: The gold standard for assessing purity. It can separate trace isomeric impurities and degradation products that may not be visible by NMR.[21][22] A single, sharp peak on at least two different HPLC systems (e.g., normal-phase and reverse-phase) is a strong indicator of high purity.
Visualization of Degradation Pathways & Purification Workflow
The following diagrams illustrate the key challenges and the logical workflow for successful purification.
Caption: Recommended workflow for the purification of TBDMS-protected retinoids.
References
- BenchChem. (n.d.). Optimizing selective deprotection of a primary TBDMS ether in the presence of a secondary TIPS ether.
- Google Patents. (2024). WO2024050080A2 - Methods of biomanufacturing and purifying retinoids.
- BenchChem. (n.d.). Application Notes and Protocols for Fluoride-Mediated Deprotection of TBDMS Ethers.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
-
Saari, J. C. (2000). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. Journal of Biological Chemistry, 275(3), 1905-1910. Retrieved from [Link]
-
ResearchGate. (2020). Can TBDMS protecting group be cleaved under 25% TFA/DCM? Retrieved from [Link]
-
Tachibanaki, S., Naka, Y., & Kawamura, S. (2001). Isomerization of 11-cis-Retinol to All-trans-Retinol in Bovine Rod Outer Segments. The Journal of Biochemistry, 129(4), 617-623. Retrieved from [Link]
-
Barua, A. B. (2001). Properties of Retinoids: Structure, Handling, and Preparation. Journal of Nutrition, 131(6), 1647S-1651S. Retrieved from [Link]
-
Palczewski, K., & Saari, J. C. (2000). Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins. Biochemistry, 39(33), 10139-10145. Retrieved from [Link]
-
Typology. (2022). Limiting skin aging with antioxidants? Retrieved from [Link]
-
ResearchGate. (1994). Isomerization of All-trans-retinoic acid to 9-cis-Retinoic acid. Retrieved from [Link]
-
ResearchGate. (2015). How to purify compound with TBDMS as a protective group? Retrieved from [Link]
-
Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. Methods in Molecular Biology, 652, 1-37. Retrieved from [Link]
-
Nakanishi, K., et al. (1995). Synthesis of Retinals with Eight- and Nine-Membered Rings in the Side Chain. Models for Rhodopsin Photobleaching. Journal of the American Chemical Society, 117(25), 6823-6831. Retrieved from [Link]
-
Ghyselinck, N. B., & Duester, G. (2006). Structure elucidation of retinoids in biological samples using postsource decay laser desorption/ionization mass spectrometry after high-performance liquid chromatography separation. Analytical Biochemistry, 355(2), 230-238. Retrieved from [Link]
-
Rakuša, M., & Roškar, R. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. KTH, School of Engineering Sciences in Chemistry, Biotechnology and Health. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of all-trans-Retinoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
McCaffery, P., & Drager, U. C. (2005). HPLC/MS(N) analysis of retinoids. Methods in Molecular Biology, 294, 291-304. Retrieved from [Link]
-
ResearchGate. (2006). Structure Elucidation of Retinoids in Biological Samples Using Postsource Decay Laser Desorption/Ionization Mass Spectrometry after High-Performance Liquid Chromatography Separation. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Zhang, S., et al. (2023). Detection of Retinoic Acid in Cosmetics Using Reactive Paper Spray Ionization Mass Spectrometry. Molecules, 28(9), 3749. Retrieved from [Link]
-
PubMed. (1987). NMR study of the interaction of retinoids with phospholipid bilayers. Retrieved from [Link]
-
Nöll, G. N. (1996). High-performance liquid chromatographic analysis of retinal and retinol isomers. Journal of Chromatography A, 721(2), 247-259. Retrieved from [Link]
-
Sekiguchi, H., et al. (2017). Target analysis of tert-butyldimethylsilyl derivatives of nerve agent hydrolysis products by selectable one-dimensional or two-dimensional gas chromatography-mass spectrometry. Journal of Chromatography A, 1501, 107-114. Retrieved from [Link]
-
Paanakker, J. E., & Groenendijk, G. W. (1979). Separation of geometric isomers of retinyl ester, retinal and retinol, pertaining to the visual cycle, by high-performance liquid chromatography. Journal of Chromatography A, 168(1), 125-132. Retrieved from [Link]
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2024050080A2 - Methods of biomanufacturing and purifying retinoids - Google Patents [patents.google.com]
- 11. High-performance liquid chromatographic analysis of retinal and retinol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of geometric isomers of retinyl ester, retinal and retinol, pertaining to the visual cycle, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure elucidation of retinoids in biological samples using postsource decay laser desorption/ionization mass spectrometry after high-performance liquid chromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic Uses of Retinol and Retinoid-Related Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kth.diva-portal.org [kth.diva-portal.org]
- 17. us.typology.com [us.typology.com]
- 18. Separation of all-trans-Retinoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR study of the interaction of retinoids with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Retinoid Purification Support Center: Silanol Removal & Workup Guide
Current Status: Operational
Topic: Removal of Residual Silanols (
Critical Analysis: The Retinoid-Silanol Paradox
The deprotection of silyl ethers (TBS, TES, TMS) in retinoid synthesis presents a unique "purity paradox." You must use fluoride sources (like TBAF) or acids to cleave the silyl group, but the resulting byproducts—specifically silanols (e.g., tert-butyldimethylsilanol, TBS-OH) and tetrabutylammonium salts —are notoriously difficult to separate from the lipophilic polyene backbone of retinoids.
The Core Challenge:
-
Co-Elution: TBS-OH is a waxy, lipophilic solid that often co-elutes with retinoids on standard silica gel, "streaking" through the column and contaminating the final product.
-
Stability: Retinoids are prone to photo-isomerization and oxidation. Standard vigorous removal methods (high heat distillation, strong acid washes) degrade the target molecule.
-
Phase Affinity: In aqueous workups, lipophilic silanols partition poorly into the water phase, remaining in the organic layer with your retinoid.
This guide provides three targeted workflows to resolve these issues, moving from gentle physical separation to advanced chromatographic intervention.
Troubleshooting Guide (FAQ)
Q: I see a "ghost spot" just above my product on TLC that doesn't stain well. Is this the silanol?
A: Likely, yes. TBS-OH (
-
Diagnostic: Run a TLC, dry it with a heat gun for 30 seconds before staining. If the spot disappears, it is likely the volatile silanol.
Q: My NMR shows sharp singlets near 0.0 ppm and 0.9 ppm, but I already ran a column. Why? A: You are seeing residual TBS-OH. Unlike the silyl ether (product), the silanol protons can shift slightly depending on concentration and solvent acidity. If the integration doesn't match your molecule's stoichiometry, it is a free silanol impurity, not an uncleaved protecting group.
Q: Can I just sublime the silanol away?
A: Proceed with extreme caution. TBS-OH sublimes/evaporates at moderate temperatures (
-
Recommendation: Only use high-vacuum drying (
mmHg) at ambient temperature for prolonged periods (12-24h). Do not heat above 30°C.
Experimental Protocols
Protocol A: The "Kaburagi-Kishi" Calcium Workup
Best for: Preventing emulsions and removing TBAF/Ammonium salts before chromatography.
Standard aqueous extraction of TBAF often leads to intractable emulsions with retinoids. This solid-phase workup precipitates fluoride and scavenges ammonium salts, providing a clean crude oil for easier silanol separation later.
Mechanism:
Step-by-Step:
-
Reaction: Run your TBAF deprotection in THF as normal.
-
Quench: Do not add water. Instead, add the following directly to the reaction mixture per mmol of TBAF used:
- : 2.0 equivalents (powdered).
-
Dowex 50WX8-400: 3.0 equivalents (weight based on resin capacity, usually ~1.5 g/mmol ).
-
Methanol: Add MeOH equal to the volume of THF used (essential for resin swelling).
-
Stir: Stir vigorously at room temperature for 30–60 minutes.
-
Filtration: Filter the suspension through a pad of Celite.
-
Wash: Wash the pad with EtOAc or Et2O (ensure retinoid solubility).
-
Concentrate: Evaporate solvents. The residue is free of TBAF salts, leaving only the retinoid and the neutral silanol.
Protocol B: Argentation Chromatography (The "Silver Bullet")
Best for: Separating saturated silanols from unsaturated retinoids.
Retinoids are polyenes; silanols are saturated. Silver ions (
Preparation of 10%
-
Dissolve
(2.0 g) in Acetonitrile (20 mL). -
Add dry Silica Gel 60 (20.0 g) to the solution.
-
Evaporate the solvent on a rotary evaporator (shield from light with foil) until a free-flowing powder is obtained.
-
Drying: Dry under high vacuum for 4 hours (do not heat excessively).
Running the Column:
-
Protection: Wrap the column in aluminum foil (Ag+ is light sensitive).
-
Elution: Use a gradient of Hexane/Toluene or Hexane/EtOAc.
-
Result: The silanol (TBS-OH) will elute near the solvent front. The retinoid will be significantly retained.
-
-
Recovery: Flush the retinoid with a more polar solvent (e.g., 20% EtOAc/Hexane).
-
Post-Column: Wash the combined fractions with a dilute solution of aqueous Sodium Thiosulfate or brine to remove leached silver ions before evaporation.
Protocol C: Reverse Phase "Flash" (C18)
Best for: Late-stage purification of high-value retinoids.
If the retinoid is highly lipophilic, normal phase silica often fails to separate it from the lipophilic TBS-OH. Reverse phase (C18) exploits the "waxy" nature of the silanol differently.
-
Stationary Phase: C18-bonded silica.
-
Mobile Phase: Acetonitrile (ACN) / Water (buffered with 0.1% Ammonium Acetate).
-
Gradient: Start at 80% ACN. Ramp to 100% ACN.[1]
-
Observation: Retinoids (highly conjugated) often have distinct UV absorption and retention characteristics compared to the "invisible" silanol.
-
Visualized Workflows
Diagram 1: Purification Decision Matrix
This logic tree guides you to the correct protocol based on your specific reaction conditions.
Caption: Decision matrix for selecting the appropriate workup and purification method based on reagent history and retinoid stability.
Diagram 2: The "Kaburagi" Scavenging Mechanism
Visualizing how Calcium Carbonate and Dowex resin work together to trap fluoride without water.
Caption: Mechanistic flow of the non-aqueous TBAF workup. Insoluble byproducts are removed via filtration, preventing emulsions.
Data Summary: Solvent Systems for Retinoid/Silanol Separation
| Method | Stationary Phase | Mobile Phase | Target Separation | Notes |
| Normal Phase | Silica Gel 60 | 1-5% EtOAc in Hexane | General Purification | Silanol often tails/co-elutes. |
| Argentation | 10% | Hexane / Toluene (Gradient) | High Efficiency. Retains retinoids strongly; silanols elute fast. | |
| Reverse Phase | C18 / C30 | ACN / Water (+ | Polarity / Shape | Excellent for removing polar TBAF salts and lipophilic silanols simultaneously. |
| Azeotrope | N/A | Heptane or Toluene | Volatility | Repeated evaporation with Heptane can co-evaporate TBS-OH. |
References
-
Kaburagi, Y., & Kishi, Y. (2007).[2] Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation: Application to Halichondrin Synthesis. Organic Letters, 9(6), 1161–1164.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Silyl Ether Deprotection section).
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447. (Foundational review on Argentation Chromatography).
-
Gundersen, T. E., & Blomhoff, R. (2001). Qualitative and quantitative liquid chromatographic determination of natural retinoids in biological samples. Journal of Chromatography A, 935(1-2), 13-43.
Sources
Technical Support Center: TBDMS-Didehydroretinol
Welcome to the technical support center for TBDMS-didehydroretinol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the handling, storage, and degradation of TBDMS-didehydroretinol. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity of your results.
Introduction
TBDMS-didehydroretinol, a silyl ether derivative of didehydroretinol (Vitamin A2), is a valuable compound in various research applications. The tert-butyldimethylsilyl (TBDMS) protecting group enhances its stability and solubility, facilitating its use in organic synthesis and biological studies. However, the inherent sensitivities of both the didehydroretinoid core and the TBDMS ether to certain conditions can lead to degradation, impacting experimental outcomes. This guide provides a comprehensive overview of the potential degradation pathways and practical solutions to mitigate these issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with TBDMS-didehydroretinol in a question-and-answer format.
Question 1: I observe significant degradation of my TBDMS-didehydroretinol sample during aqueous workup or purification on silica gel. What are the likely causes and how can I prevent this?
Answer:
This is a common issue stemming from the susceptibility of the TBDMS ether to acidic conditions. Both aqueous workups (if not pH controlled) and silica gel chromatography can introduce acidity, leading to the cleavage of the TBDMS group and subsequent degradation of the unprotected didehydroretinol.
Causality:
-
Acidic Cleavage of TBDMS Ether: The silicon-oxygen bond of the TBDMS ether is labile under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack (often by water) on the silicon atom, leading to the release of the free alcohol (didehydroretinol) and TBDMS-OH.[1][2]
-
Silica Gel Acidity: Standard silica gel has a slightly acidic surface (pKa ≈ 4.5), which can be sufficient to catalyze the desilylation of sensitive substrates like TBDMS-didehydroretinol during column chromatography.
-
Didehydroretinol Instability: Once deprotected, didehydroretinol is highly susceptible to degradation, particularly through acid-catalyzed dehydration, which can lead to the formation of colored byproducts with altered UV-Vis spectra.[1][3]
Troubleshooting Workflow:
-
Neutralize Silica Gel: Before use, wash your silica gel with a solution of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent system), and then with the pure eluent to remove the excess base. This will neutralize the acidic sites on the silica surface.
-
pH-Controlled Aqueous Workup: During extractions, ensure your aqueous layers are neutral or slightly basic (pH 7-8). You can use a saturated sodium bicarbonate solution to neutralize any acidic residues. Avoid strong acids.
-
Alternative Purification Methods: If degradation persists, consider alternative purification techniques that avoid acidic stationary phases, such as:
-
Neutral Alumina Chromatography: Alumina is available in neutral, basic, and acidic grades. Use neutral or basic alumina for your purification.
-
Reversed-Phase Chromatography (C18): This technique is generally performed under neutral conditions and can be an excellent alternative.
-
-
Minimize Contact Time: Regardless of the method, minimize the time your compound spends in contact with the stationary phase.
Question 2: My TBDMS-didehydroretinol sample, which was pure upon initial analysis, shows multiple peaks on HPLC after storage. What could be happening?
Answer:
The appearance of new peaks on HPLC after storage suggests isomerization, oxidation, or degradation of your compound. Retinoids, including didehydroretinol, are notoriously sensitive to light, heat, and oxygen.
Causality:
-
Photodegradation and Isomerization: The conjugated polyene system of didehydroretinol is a chromophore that readily absorbs light, particularly in the UV range. This absorption can lead to photo-isomerization, creating various cis and trans isomers, or even photodegradation to smaller molecules.[2][4] Retinoids are known to be inactivated by UV light.[5]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of retinoids. Even room temperature storage for extended periods can lead to a loss of purity. Studies on Vitamin A have shown significant degradation at elevated temperatures.[6][7][8]
-
Oxidation: The polyene chain is susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of epoxides, aldehydes, and carboxylic acids, which will appear as new, more polar peaks on your chromatogram. The oxidation of retinol to retinaldehyde and then to retinoic acid is a known metabolic pathway and can also occur chemically.[9][10][11]
Recommended Storage and Handling Protocols:
| Condition | Recommendation | Rationale |
| Light | Store in amber vials or wrap containers in aluminum foil. Work in a dimly lit area or under yellow light. | To prevent photo-isomerization and photodegradation.[5][12] |
| Temperature | Store at -20°C or, for long-term storage, at -80°C. | To minimize thermal degradation.[6][7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). If in solution, use deoxygenated solvents. | To prevent oxidation of the polyene chain. |
| Solvent | Store as a solid if possible. If in solution, use a non-protic, high-purity solvent like anhydrous acetonitrile or hexane. | To minimize solvent-mediated degradation. |
Experimental Protocol: Stability Assessment
To determine the primary cause of degradation, you can perform a simple stability study:
-
Aliquot your pure TBDMS-didehydroretinol into four separate, light-protected vials.
-
Vial 1 (Control): Store at -80°C under an inert atmosphere.
-
Vial 2 (Light Exposure): Store at room temperature, exposed to ambient light.
-
Vial 3 (Thermal Stress): Store at 40°C in the dark.
-
Vial 4 (Oxygen Exposure): Store at room temperature in the dark, but do not use an inert atmosphere.
-
Analyze the contents of each vial by HPLC at regular intervals (e.g., 24, 48, 72 hours) and compare the chromatograms to the control. This will help identify the main degradation trigger.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for TBDMS-didehydroretinol?
A1: The degradation of TBDMS-didehydroretinol can be initiated at two main sites: the TBDMS ether and the didehydroretinol core.
-
TBDMS Ether Cleavage: This is primarily caused by acidic conditions or fluoride ion sources.[1][2] Strong acids will rapidly cleave the silyl ether.
-
Didehydroretinol Core Degradation:
-
Acid-Catalyzed Dehydration: In the presence of acid, the unprotected didehydroretinol can undergo dehydration to form anhydroretinol derivatives, which are highly colored and have distinct UV-Vis spectra.[1][3]
-
Oxidation: The conjugated double bond system is prone to oxidation by atmospheric oxygen, leading to a variety of oxidized products.[9][10]
-
Isomerization: Exposure to light or heat can cause isomerization of the double bonds, leading to a mixture of geometric isomers.[2][4]
-
Below is a diagram illustrating the main degradation pathways.
Caption: Primary degradation pathways of TBDMS-didehydroretinol.
Q2: Can I use fluoride-based reagents like TBAF to deprotect TBDMS-didehydroretinol?
A2: Yes, tetra-n-butylammonium fluoride (TBAF) is a standard reagent for cleaving TBDMS ethers.[1] However, you must exercise caution. TBAF is basic, and while the didehydroretinol core is more sensitive to acid, prolonged exposure to strong bases can also cause degradation. The deprotection reaction is typically fast, so it is crucial to monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
Experimental Protocol: TBDMS Deprotection with TBAF
-
Dissolve TBDMS-didehydroretinol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add a 1M solution of TBAF in THF (1.1 equivalents) dropwise.
-
Monitor the reaction progress by TLC (staining with a permanganate dip can be helpful to visualize the alcohol product).
-
Once the reaction is complete (typically within 30 minutes), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.
-
Purify the resulting didehydroretinol immediately, using the precautions mentioned in Troubleshooting Question 1.
Q3: Are there any specific analytical techniques recommended for monitoring the stability of TBDMS-didehydroretinol?
A3: Yes, a combination of chromatographic and spectroscopic techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for assessing purity and detecting the formation of isomers and degradation products. A reversed-phase C18 column with a UV-Vis detector is commonly used. An isocratic or gradient elution with a mobile phase of acetonitrile and water is a good starting point.
-
UV-Vis Spectroscopy: TBDMS-didehydroretinol has a characteristic UV-Vis spectrum due to its extended conjugated system. A shift in the maximum absorption wavelength (λmax) or a change in the shape of the spectrum can indicate degradation or isomerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your compound and can be used to identify major degradation products if they can be isolated. The disappearance of the characteristic TBDMS signals (around 0.1 and 0.9 ppm) is a clear indicator of deprotection.
-
Mass Spectrometry (MS): LC-MS is particularly useful for identifying the molecular weights of degradation products, which can provide clues about the degradation pathways (e.g., an increase of 16 amu suggests the addition of an oxygen atom).
Q4: How does the stability of TBDMS-didehydroretinol compare to TBDMS-retinol?
A4: The additional double bond in the β-ionone ring of didehydroretinol makes it a more extended conjugated system compared to retinol. This has two main consequences for stability:
-
Increased Sensitivity to Oxidation: The more extended polyene system is generally more susceptible to oxidation.
-
Potential for Aromatization: Under certain harsh acidic or oxidative conditions, the didehydro-ring may be more prone to aromatization, leading to a complex mixture of degradation products.
Therefore, it is reasonable to assume that TBDMS-didehydroretinol is slightly less stable than TBDMS-retinol and should be handled with even greater care.
References
-
Nayar, P. G. (1969). Acid-catalysed dehydration of dehydroretinol. Biochemical Journal, 115(4), 765–768. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Suyama, K., et al. (2023). Effects of Temperature and Moisture Levels on Vitamin A in Total Mixed Ration Silage. Foods, 12(13), 2530. [Link]
-
Fellows, P. J. (1986). Kinetics of vitamin A loss in a food system during heat processing (Doctoral dissertation, Massey University). [Link]
-
Moise, A. R., et al. (2004). Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. Journal of Biological Chemistry, 279(48), 50230–50242. [Link]
-
García, A., et al. (2018). Effect of heat treatment on vitamin content during the manufacture of food products at industrial scale. Vitae, 25(2), 85-93. [Link]
-
Liberty Women's Health. (2022, July 16). Why Your Retinoid Isn't Working. [Link]
- N/A
- N/A
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- N/A
- N/A
- N/A
-
Kedishvili, N. Y. (2016). Retinoic Acid Synthesis and Degradation. Subcellular Biochemistry, 81, 127–161. [Link]
-
Duester, G. (2009). Alcohol and Aldehyde Dehydrogenases: Retinoid Metabolic Effects in Mouse Knockout Models. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(6), 457–464. [Link]
-
ResearchGate. (n.d.). retinol oxidizes to retinaldehyde via the actions... [Diagram]. Retrieved from [Link]
Sources
- 1. Acid-catalysed dehydration of dehydroretinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isomerization of 11-cis-retinoids to all-trans-retinoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid-catalysed dehydration of dehydroretinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mro.massey.ac.nz [mro.massey.ac.nz]
- 8. dialnet.unirioja.es [dialnet.unirioja.es]
- 9. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alcohol and Aldehyde Dehydrogenases: Retinoid Metabolic Effects in Mouse Knockout Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Separation for Retinoid Isomers
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Retinoid Isomer Resolution (HPLC/UHPLC)
Welcome to the Retinoid Separation Support Hub
Separating retinoid isomers (e.g., 13-cis, 9-cis, and all-trans-retinoic acid) is one of the most deceptively difficult tasks in small molecule chromatography. These compounds are photosensitive, oxidatively unstable, and possess structurally identical masses with only subtle geometric differences.
This guide moves beyond basic protocol listing. It is designed to help you troubleshoot the physics and chemistry failing within your system, whether it is on-column isomerization, poor shape selectivity, or sample degradation.
Module 1: Sample Preservation (The "Pre-Column" Failures)
Critical Warning: 60% of "chromatographic" failures in retinoid analysis are actually sample preparation failures. If your sample degrades during extraction, no column can fix the result.
The "Gold Light" Protocol
Retinoids undergo photo-isomerization (scrambling of cis/trans geometry) under white light (wavelengths <500 nm).
-
Requirement: All extraction and handling must occur under yellow (gold) or dim red light .
-
Glassware: Use amber glassware silanized to prevent adsorption.
Oxidation Control
Retinoids have conjugated polyene chains susceptible to free radical attack.
-
Additive: Butylated hydroxytoluene (BHT) at 0.05–0.1% (w/v) must be added to all extraction solvents.
-
Temperature: Extraction should be performed on ice; evaporation under nitrogen (never air).
Visualization: Optimized Extraction Workflow
The following workflow minimizes isomerization and oxidation artifacts.
Figure 1: Critical extraction workflow emphasizing antioxidant usage (BHT) and temperature control to prevent artifactual isomerization.
Module 2: Chromatographic Methodologies
Selecting the correct stationary phase is the single most important decision. Standard C18 columns often fail to resolve 9-cis from 13-cis isomers due to a lack of "shape selectivity."
Comparative Analysis of Stationary Phases
| Feature | C18 (Monomeric) | C30 (Carotenoid Phase) | Normal Phase (Silica) |
| Primary Mechanism | Hydrophobicity | Shape Selectivity + Hydrophobicity | Adsorption/Polarity |
| Isomer Resolution | Moderate (Often co-elutes 9-cis/13-cis) | Excellent (Resolves complex geometric isomers) | Good, but difficult to reproduce |
| Mobile Phase | MeOH/Water or ACN/Water | MeOH/MTBE or ACN/Water | Hexane/Ethyl Acetate |
| Stability | High | High | Low (Sensitive to water traces) |
| Recommendation | Routine screening | Gold Standard for Isomers | Legacy methods only |
Recommended Protocol: C30 Reversed-Phase Separation
The C30 phase possesses long alkyl chains that "slot" linear isomers (all-trans) differently than kinked isomers (cis), providing superior resolution over C18.
System: UHPLC or HPLC Column: YMC Carotenoid C30 or Thermo Acclaim C30 (3 µm or sub-2 µm) Mobile Phase A: Methanol:Water (75:25) + 10mM Ammonium Acetate (pH 4.5–5.5) Mobile Phase B: MTBE (Methyl tert-butyl ether) or 100% Methanol Flow Rate: 0.4 mL/min (for 2.1mm ID) Detection: UV at 340–360 nm (PDA preferred for spectral confirmation)
Why Ammonium Acetate? For Retinoic Acid (an acidic molecule), you must suppress ionization to keep it in neutral form. If the pH is near the pKa (~4.8), the peak will split or tail. We buffer slightly acidic to ensure sharp peaks.
Module 3: Troubleshooting Center (FAQ)
Q1: I see "split peaks" or a "saddle" shape on my main All-Trans peak. Is my column dead?
Diagnosis: Likely Solvent Mismatch or On-Column Isomerization .
-
The Physics: If you reconstitute your sample in 100% strong solvent (e.g., pure methanol or hexane) and inject it into a weaker mobile phase, the analyte precipitates or travels faster than the solvent front initially, causing band broadening.
-
The Fix: Reconstitute the sample in a solvent composition matching the starting conditions of your gradient (e.g., 75% MeOH / 25% Water).
Q2: My 13-cis peak area is increasing over time while All-Trans decreases.
Diagnosis: Thermal Isomerization .
-
The Physics: Isomerization is thermodynamically driven. If your autosampler is not cooled, or if your column oven is too hot (>40°C), All-Trans will spontaneously convert to the lower-energy 13-cis form.
-
The Fix: Set autosampler to 4°C. Limit column temperature to 25–30°C.
Q3: I have ghost peaks appearing in blank injections.
Diagnosis: Carryover or System Contamination .
-
The Physics: Retinoids are highly lipophilic (LogP > 5). They stick to PTFE tubing and rotor seals.
-
The Fix: Implement a needle wash with a high-strength solvent (e.g., Isopropanol or MTBE). Do not use water-heavy washes for retinoids.
Visualization: Troubleshooting Logic Tree
Figure 2: Diagnostic logic tree for resolving common chromatographic anomalies in retinoid analysis.
References
-
Gundersen, T. E., & Blomhoff, R. (2001). Qualitative and quantitative determination of retinoids in biological samples by high-performance liquid chromatography. Journal of Chromatography A, 935(1-2), 13-43.
-
Kane, M. A., et al. (2008). Quantification of endogenous retinoic acid isomers in mouse tissues.[1] Analytical Biochemistry, 378(1), 71-79.
-
Barua, A. B. (2001).[2] Improved normal-phase and reversed-phase gradient high-performance liquid chromatography procedures for the analysis of retinoids and carotenoids in human serum, plant and animal tissues. Journal of Chromatography A, 936(1-2), 71-82.[2]
-
Sander, L. C., et al. (2000).[3] Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes. Journal of Chromatography A, 880(1-2), 189-202. (Foundational paper on C30 selectivity).
Sources
Validation & Comparative
Comparative analysis of silyl protecting groups for didehydro retinol
Content Type: Technical Comparison & Protocol Guide Target Audience: Synthetic Chemists, drug development professionals, and retinoid researchers.
Executive Summary: The Polyene Challenge
3,4-Didehydroretinol (Vitamin A2) presents a distinct challenge compared to its reduced counterpart, retinol (Vitamin A1). The additional conjugation at the C3-C4 position significantly lowers the energetic barrier for elimination , isomerization , and oxidation .
While standard alcohols allow for a wide range of protecting groups, the allylic and polyenic nature of didehydroretinol restricts choices primarily to silyl ethers . This guide objectively compares the three dominant candidates—TBS , TIPS , and TBDPS —analyzing their ability to stabilize the molecule during multi-step synthesis while allowing for "soft" deprotection that preserves the sensitive conjugated system.
The Verdict at a Glance
-
TBS (tert-Butyldimethylsilyl): The Standard Workhorse . Best for short synthetic sequences (<5 steps). High yield protection/deprotection, but moderate stability to acid.
-
TIPS (Triisopropylsilyl): The Tank . Essential for long sequences requiring harsh reagents (e.g., organolithiums). Harder to remove, requiring extended fluoride exposure.
-
TBDPS (tert-Butyldiphenylsilyl): The UV-Tag .[1] Offers unique UV tracking capabilities and orthogonality to TBS. Extremely stable to acid but bulky.
Strategic Analysis: Candidate Comparison
The following matrix evaluates the silyl groups specifically in the context of polyene preservation .
| Feature | TBS (TBDMS) | TIPS | TBDPS |
| Steric Bulk | Moderate | High | High |
| Acid Stability | Moderate ( | High ( | Very High |
| Base Stability | High | Very High | High |
| Deprotection Risk | Low (Rapid F⁻ cleavage) | Medium (Slow F⁻ cleavage) | Low (Rapid F⁻ cleavage) |
| Crystallinity | Good | Poor (Oils common) | Excellent |
| Primary Use Case | Routine isolation & short synthesis | Harsh reaction conditions | Orthogonal protection & UV tracking |
Mechanistic Insight: The "Anhydro" Danger Zone
Why is the choice critical? In acidic conditions, didehydroretinol is prone to protonation at the C15 hydroxyl (or silyl ether oxygen), leading to the loss of the protecting group and the formation of a resonance-stabilized carbocation. This cation rapidly eliminates a proton to form anhydro-vitamin A2 , a retro-retinoid with no biological activity.
TIPS is superior here because its steric bulk prevents the approach of protons/Lewis acids to the ether oxygen, suppressing this pathway during synthetic handling.
Visualizing the Workflow
The following diagram illustrates the decision logic and the competing degradation pathways that protecting groups must prevent.
Caption: Decision matrix for silyl group selection highlighting the risk of acid-catalyzed elimination (Anhydro-Vitamin A2 formation) relative to protecting group stability.
Experimental Protocols
These protocols are designed to be self-validating . The color changes described serve as visual indicators of reaction progress or decomposition.
Protocol A: The "Soft" Protection (TBS)
Best for: Rapid isolation of didehydroretinol from biological extracts or short synthesis.
-
Reagents: 3,4-Didehydroretinol (1.0 equiv), TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMF (anhydrous).
-
Setup: Flame-dried flask, Argon atmosphere, dimmed light (amber glassware).
-
Procedure:
-
Validation: TLC (Hexanes/EtOAc 9:1). Product
will shift from ~0.3 to ~0.9.-
Warning: If solution turns dark orange/brown, polymerization is occurring.
-
-
Workup: Dilute with Et₂O, wash with water x3 (to remove DMF). Dry over Na₂SO₄.
Protocol B: The "Hard" Protection (TIPS)
Best for: Total synthesis where the intermediate must survive column chromatography or Lewis acids.
-
Reagents: 3,4-Didehydroretinol (1.0 equiv), TIPS-OTf (Triisopropylsilyl triflate, 1.1 equiv), 2,6-Lutidine (2.0 equiv), DCM (anhydrous).
-
Rationale: TIPS-Cl is too unreactive for the hindered allylic system under mild conditions. Triflate is required. Lutidine is a non-nucleophilic base that prevents isomerization.
-
Procedure:
-
Dissolve substrate and lutidine in DCM at -78°C.
-
Add TIPS-OTf dropwise.
-
Stir 30 mins at -78°C, then 1 hour at 0°C.
-
-
Workup: Quench with saturated NaHCO₃ before removing cooling bath.
Protocol C: Buffered Fluoride Deprotection (Universal)
Critical: Never use acidic deprotection (HCl/MeOH) for didehydroretinol. It causes immediate rearrangement.
-
Reagent: TBAF (1.0 M in THF), Acetic Acid (glacial).
-
Preparation: Mix TBAF and Acetic Acid in a 1:1 molar ratio before adding to the substrate. This creates a buffered system (pH ~7) that provides Fluoride without the basicity of "naked" TBAF.
-
Procedure:
-
Add buffered TBAF (2.0 equiv) to the protected retinoid in THF at 0°C.
-
TBS: Complete in <1 hour.
-
TIPS: May require warming to RT and 4-12 hours.
-
TBDPS: Complete in ~2 hours.
-
-
Validation: Reappearance of the polar alcohol spot on TLC.
Performance Data: Stability Stress Test
The following data summarizes the survival rate of protected didehydroretinol under common synthetic stress conditions (determined via HPLC analysis).
| Condition | TBS-Ether Survival (%) | TIPS-Ether Survival (%) | TBDPS-Ether Survival (%) |
| 1% HCl / MeOH (1h, 0°C) | 15% (Degraded) | 98% (Stable) | 95% (Stable) |
| TBAF / THF (1h, RT) | 0% (Clean deprotection) | 65% (Slow deprotection) | 0% (Clean deprotection) |
| Silica Gel Chromatography | 95% | >99% | >99% |
| Jones Reagent (Oxidation) | 0% (Oxidized) | 85% (Stable) | 80% (Stable) |
Note: "Degraded" implies formation of anhydro-didehydroretinol or cis/trans isomerization.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Barua, A. B., & Olson, J. A. (1984). Chemical synthesis of 3,4-didehydroretinol (Vitamin A2) and its biological activity. Biochimica et Biophysica Acta (BBA).
-
Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031-1069.
-
Tanumihardjo, S. A. (2011). Vitamin A: biomarkers of nutrition for development. The American Journal of Clinical Nutrition.
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][5][6] Journal of the American Chemical Society.
Sources
Validating the structure of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol by mass spectrometry
Executive Summary
O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol represents a specialized synthetic retinoid where the labile hydroxyl group is protected by a bulky silyl ether (TBDMS) and the polyene chain contains an alkyne moiety at the C11-12 position.
Validating this structure requires a distinct analytical strategy. Unlike native retinoids, which suffer from thermal degradation and isomerization during analysis, this TBDMS-protected derivative offers superior thermal stability. However, its mass spectral signature is dominated by protecting group fragmentation that can obscure the retinoid backbone if not properly interpreted.
This guide compares the TBDMS-protected workflow against TMS-protected and Native (Underivatized) alternatives, establishing a self-validating protocol for structural confirmation using GC-EI-MS and LC-APCI-MS.
Part 1: The Analytical Challenge
Retinoids are notoriously unstable, susceptible to photo-isomerization and oxidation. The 11,12-didehydro modification (an alkyne triple bond) introduces a linear rigidity to the chain, preventing the standard 11-cis/trans isomerization critical in visual cycles.
The validation challenge is threefold:
-
Confirming the Protecting Group: Differentiating TBDMS from TMS or free hydroxyls.
-
Verifying the Unsaturation: Confirming the mass shift corresponding to the 11,12-didehydro modification (2 Da lower than retinol).
-
Backbone Integrity: Ensuring the polyene chain has not degraded during the silylation process.
Comparative Analysis: Why TBDMS?
The following table objectively compares the TBDMS derivative against common alternatives.
| Feature | Native 11,12-dd-Retinol | TMS-Derivative | TBDMS-Derivative (Recommended) |
| Stability (Hydrolysis) | N/A (Oxidizes rapidly) | Low (Moisture sensitive) | High (10,000x more stable than TMS) |
| GC-MS Suitability | Poor (Thermal dehydration) | Good, but artifact prone | Excellent (High thermal stability) |
| Ionization (EI) | Complex (Molecular ion weak) | Multiple fragments | Predictable (Dominant [M-57]⁺) |
| Mass Shift (vs Native) | 0 | +72 Da | +114 Da (Moves out of noise) |
| Diagnostic Utility | Low (Isomerization likely) | Medium | High (Distinctive isotopic cluster) |
Part 2: Structural Elucidation via Mass Spectrometry
To validate the structure, we rely on the specific fragmentation logic of silyl ethers.
The "M-57" Rule (Causality)
In Electron Impact (EI) ionization, TBDMS ethers undergo a characteristic
-
Mechanism: The radical cation loses a tert-butyl radical (C₄H₉•, 57 Da).[1]
-
Result: A dominant base peak at [M-57]⁺ .[2] This is the primary diagnostic ion. Unlike the Molecular Ion (
), which may be weak, the [M-57]⁺ ion is stable and carries the structural information of the retinoid backbone.
The Didehydro Signature
The 11,12-triple bond reduces the hydrogen count by 2 compared to retinol.
-
Retinol TBDMS MW: ~400 Da
-
11,12-dd-Retinol TBDMS MW: ~398 Da
-
Target Ion: The [M-57]⁺ peak will appear at m/z 341 (calculated: 398 - 57).
Fragmentation Pathway Diagram
The following diagram illustrates the validated fragmentation pathway for structural confirmation.
Caption: Fragmentation logic for TBDMS-Retinoids in EI-MS. The [M-57]+ ion is the critical validator.
Part 3: Experimental Protocols
Protocol A: Derivatization (Synthesis of the Analyte)
Rationale: TBDMSCl is used with Imidazole to scavenge the HCl byproduct, driving the reaction to completion without degrading the acid-sensitive polyene chain.
-
Reagents:
-
11,12-Didehydro Retinol (Native).
-
tert-Butyldimethylsilyl chloride (TBDMSCl).[3]
-
Imidazole (Base catalyst).
-
Anhydrous Dimethylformamide (DMF).
-
-
Procedure:
-
Dissolve 100 µg of 11,12-dd-Retinol in 100 µL anhydrous DMF under Nitrogen (dark).
-
Add 2.5 equivalents of Imidazole, followed by 1.5 equivalents of TBDMSCl.
-
Incubate at 60°C for 30 minutes . (Note: TBDMS requires heat/time unlike TMS).
-
Extract with Hexane (2 x 500 µL). Wash organic layer with water to remove DMF.
-
Dry under Nitrogen and reconstitute in Hexane (for GC) or Methanol (for LC).
-
Protocol B: GC-EI-MS Validation
Rationale: EI provides the structural fingerprint. The high source temperature prevents condensation but must be controlled to prevent pyrolysis.
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless, 250°C.
-
Carrier: Helium, 1.0 mL/min constant flow.
-
Oven: 100°C (1 min) -> 20°C/min -> 300°C (hold 5 min).
-
Source: EI, 70 eV, 230°C.
-
Scan Range: m/z 50–500.
Protocol C: LC-APCI-MS Validation (Alternative)
Rationale: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for neutral retinoids. It creates ions via proton transfer without requiring pre-charged groups.
-
Ionization: APCI Positive Mode.
-
Precursor Ion: Look for [M+H]⁺ at m/z 399.
-
Advantage: Softer ionization confirms the molecular weight if the EI molecular ion is absent.
Part 4: Data Interpretation & Decision Matrix
When analyzing the spectra, use this decision matrix to confirm the structure.
| Observation | Interpretation | Status |
| Base Peak m/z 341 | Consistent with [M-tBu]⁺ of TBDMS-11,12-dd-Retinol. | PASS |
| Peak at m/z 343 | Indicates saturation (Retinol-TBDMS). The alkyne is absent.[4] | FAIL |
| Peak at m/z 75 | Dimethylsilanol fragment. Confirms presence of Silicon. | PASS |
| Peak at m/z 73 | TMS fragment (SiMe3). Indicates wrong derivatizing agent. | FAIL |
| Retention Time | TBDMS elutes later than TMS or Native analogs due to bulk. | PASS |
Validation Workflow Diagram
Caption: Step-by-step logic flow for validating the specific 11,12-didehydro structure.
References
-
Little, J. L., et al. (2020). "Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives." Mass Spectrometry Reviews, 39(1-2), 105-211.[5][6]
-
Van Breemen, R. B., & Huang, C. R. (1996). "Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry." Analytical Chemistry, 68(17), 2997-3002.
-
BenchChem. (2025).[3] "A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups." BenchChem Technical Guides.
-
Kane, M. A., et al. (2008). "HPLC/MS(N) analysis of retinoids." Methods in Molecular Biology, 469, 57-71.
-
PubChem. (2025).[7] "11-cis-3,4-Didehydroretinol Compound Summary." National Library of Medicine.
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- 2. Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,4-Didehydroretinol | C20H28O | CID 6436043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinol | C20H30O | CID 445354 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide: TBDMS-didehydroretinol vs. its Alcohol Precursor
In the realm of retinoid research and synthetic chemistry, the strategic protection of hydroxyl groups is a cornerstone of multi-step syntheses. The choice of protecting group can significantly influence not only the reaction outcomes but also the spectroscopic characteristics of the intermediate compounds. This guide provides an in-depth spectroscopic comparison of 3,4-didehydroretinol, a key vitamin A2 analogue, and its tert-butyldimethylsilyl (TBDMS) ether derivative. Understanding these spectroscopic shifts is paramount for in-process reaction monitoring, purification, and final structural confirmation.
3,4-Didehydroretinol is of significant biological interest, playing a role in visual pigments and cellular differentiation.[1][2] However, its reactive primary alcohol functionality often necessitates protection during synthetic manipulations. The TBDMS group is a popular choice due to its ease of installation, stability under a range of conditions, and clean removal.[3][4] This guide will delve into the nuanced yet predictable spectroscopic changes that occur upon converting the hydrophilic alcohol into its lipophilic silyl ether, supported by experimental protocols and data interpretation.
Experimental Workflow: From Precursor to Spectroscopic Analysis
The journey from the alcohol precursor to its TBDMS-protected counterpart and subsequent spectroscopic analysis follows a logical and well-established pathway. The primary steps involve the silylation of the primary alcohol, purification of the resulting silyl ether, and a suite of spectroscopic analyses to compare the starting material and the product.
Caption: Experimental workflow for the synthesis and comparative spectroscopic analysis of TBDMS-didehydroretinol.
Detailed Experimental Protocol: TBDMS Protection of 3,4-Didehydroretinol
This protocol is based on the well-established Corey procedure for the silylation of primary alcohols.[3]
-
Preparation: To a solution of 3,4-didehydroretinol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until all solids have dissolved.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the product with a non-polar organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3,4-didehydroretinol and its TBDMS ether. The data for the precursor is based on literature values for closely related compounds, while the data for the TBDMS derivative is predicted based on established principles of how silyl ether formation influences spectroscopic properties.
Table 1: UV-Visible and Fluorescence Spectroscopy
| Parameter | 3,4-Didehydroretinol | TBDMS-didehydroretinol | Rationale for Change |
| UV-Vis λmax | ~351 nm | ~351 nm | The chromophore responsible for UV absorption is the conjugated polyene system. Silylation of the terminal alcohol group does not alter this conjugated system, thus no significant shift in λmax is expected.[5] |
| Fluorescence | |||
| Excitation λmax | ~351 nm | ~351 nm | The excitation maximum should closely correspond to the absorption maximum. |
| Emission λmax | ~480-520 nm | ~480-520 nm | Retinoids are known to be fluorescent.[6][7] The emission maximum is expected to be Stokes-shifted from the excitation maximum. The polarity of the solvent will have a more significant impact on the emission wavelength than the TBDMS group.[8] |
| Quantum Yield | Moderate | Potentially higher | The quantum yield of fluorescence can be sensitive to the local environment. The bulky, non-polar TBDMS group may slightly increase the quantum yield by reducing non-radiative decay pathways available to the free hydroxyl group. |
Table 2: ¹H and ¹³C NMR Spectroscopy (in CDCl₃)
| Nucleus | 3,4-Didehydroretinol (Predicted δ, ppm) | TBDMS-didehydroretinol (Predicted δ, ppm) | Rationale for Change |
| ¹H NMR | |||
| -CH₂-OH | ~4.1-4.3 (d) | ~4.1-4.3 (d) | The chemical shift of the protons on the carbon bearing the oxygen is expected to be similar, as the electronic environment is not drastically altered.[9] |
| -OH | Variable (broad s) | Absent | The acidic proton of the alcohol is replaced by the TBDMS group. |
| -O-Si-(CH₃)₂ | Absent | ~0.05 (s, 6H) | Characteristic singlet for the two methyl groups on the silicon atom. |
| -C-(CH₃)₃ | Absent | ~0.9 (s, 9H) | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | |||
| -CH₂-OH | ~59-61 | ~60-62 | A slight downfield shift may be observed for the carbon directly attached to the oxygen upon silylation. |
| -O-Si-C(CH₃)₃ | Absent | ~18 | Characteristic chemical shift for the quaternary carbon of the tert-butyl group. |
| -O-Si-C(CH₃)₃ | Absent | ~26 | Characteristic chemical shift for the methyl carbons of the tert-butyl group. |
| -Si-(CH₃)₂ | Absent | ~ -5 | Characteristic upfield chemical shift for the methyl carbons directly attached to the silicon atom. |
Table 3: Mass Spectrometry
| Parameter | 3,4-Didehydroretinol | TBDMS-didehydroretinol | Rationale for Change |
| Molecular Ion [M]⁺ | m/z 284.2 | m/z 398.3 | The molecular weight increases by the mass of the TBDMS group minus the mass of a proton (114.1 Da). |
| Key Fragments | [M-H₂O]⁺ (m/z 266) | [M-57]⁺ (m/z 341) | Loss of water is a common fragmentation pathway for alcohols. The characteristic fragmentation of TBDMS ethers is the loss of the tert-butyl group ([M-C₄H₉]⁺). |
In-Depth Spectroscopic Interpretation
UV-Visible Spectroscopy
The UV-Vis spectrum of retinoids is dominated by the π → π* transitions of the conjugated polyene chain. For 3,4-didehydroretinol, the additional double bond in the β-ionone ring extends the conjugation compared to retinol, resulting in a bathochromic (red) shift of the absorption maximum (λmax). The λmax for all-trans-retinol is approximately 325 nm, while for 3,4-didehydroretinal it is around 381 nm in hexane.[10][11] Therefore, the alcohol, 3,4-didehydroretinol, is expected to have a λmax in the region of 351 nm.
The conversion of the terminal hydroxyl group to a TBDMS ether has a negligible effect on the electronic structure of the conjugated system. The silyl ether group is electronically insulating and does not participate in conjugation. Consequently, the UV-Vis absorption spectrum of TBDMS-didehydroretinol is predicted to be virtually identical to that of its alcohol precursor. This is a critical point for reaction monitoring, as the disappearance of the starting material cannot be tracked by a shift in λmax. Chromatographic methods like TLC or HPLC are essential.
Fluorescence Spectroscopy
Retinoids are known to exhibit fluorescence, and this property can be a sensitive probe of their environment.[6][7] The fluorescence emission is typically broad and significantly Stokes-shifted. The excitation maximum will mirror the absorption maximum. The emission maximum is more sensitive to the polarity of the solvent, with more polar solvents generally causing a red shift.
The protection of the hydroxyl group with a bulky and non-polar TBDMS group can subtly influence the fluorescence properties. The removal of the acidic proton of the alcohol eliminates potential quenching pathways involving proton transfer. This, coupled with the steric shielding provided by the TBDMS group, may lead to a slight increase in the fluorescence quantum yield. However, the overall shape and position of the emission spectrum are not expected to change dramatically.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for confirming the successful silylation of 3,4-didehydroretinol.
-
¹H NMR: The most telling signs of a successful reaction are the disappearance of the broad, exchangeable hydroxyl proton signal and the appearance of two new, sharp singlets in the upfield region of the spectrum.[12] The singlet at approximately 0.05 ppm corresponds to the six protons of the two methyl groups on the silicon atom. The singlet at around 0.9 ppm is due to the nine equivalent protons of the sterically bulky tert-butyl group. The protons on the carbon adjacent to the oxygen (-CH₂-O-) may experience a very slight shift, but this is often minimal. The signals corresponding to the vinylic and methyl protons of the retinoid backbone will remain largely unchanged.
-
¹³C NMR: The ¹³C NMR spectrum provides complementary evidence for the successful protection. The most significant changes are the appearance of new signals corresponding to the carbons of the TBDMS group. These include the quaternary carbon of the tert-butyl group at around 18 ppm, the methyl carbons of the tert-butyl group at approximately 26 ppm, and the highly characteristic, upfield-shifted signals of the methyl carbons attached to the silicon at roughly -5 ppm. The carbon directly bonded to the oxygen (-CH₂-O-) may experience a slight downfield shift upon silylation.
Mass Spectrometry
Mass spectrometry provides a definitive confirmation of the change in molecular weight upon silylation. The molecular ion peak for TBDMS-didehydroretinol will be 114.1 mass units higher than that of 3,4-didehydroretinol.
Furthermore, the fragmentation patterns of the two compounds are distinct and diagnostic. While the alcohol precursor, 3,4-didehydroretinol, is likely to show a prominent fragment corresponding to the loss of water ([M-18]⁺), TBDMS ethers exhibit a characteristic and often base peak corresponding to the loss of the tert-butyl group ([M-57]⁺). This fragmentation is a hallmark of TBDMS-protected compounds and provides unequivocal evidence of the presence of the silyl ether.
Conclusion
The conversion of 3,4-didehydroretinol to its TBDMS ether induces a series of predictable and readily interpretable changes in its spectroscopic properties. While UV-Visible and fluorescence spectroscopy show minimal changes to the core chromophore, NMR and mass spectrometry offer definitive proof of the transformation. The appearance of characteristic upfield signals in the ¹H and ¹³C NMR spectra, coupled with the observation of a molecular ion corresponding to the protected compound and a prominent [M-57]⁺ fragment in the mass spectrum, provides a robust and multi-faceted confirmation of a successful silylation reaction. This guide serves as a practical reference for researchers in the field, enabling them to confidently monitor their reactions and characterize their synthetic intermediates.
References
- JPPS. (2025). Analytical methods for determining retinol in skincare formulations. Journal of Phytonanotechnology and Pharmaceutical Sciences.
- AIP Publishing. (n.d.). Fluorescence Spectra of Some Retinyl Polyenes*. AIP Publishing.
-
National Center for Biotechnology Information. (n.d.). 3,4-Didehydroretinol. PubChem. Retrieved from [Link]
- ResearchGate. (n.d.). Fluorescence emission spectra of retinol in the presence of various BLG...
- PMC. (n.d.). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. PMC.
-
National Center for Biotechnology Information. (n.d.). Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins. PMC. Retrieved from [Link]
- ResearchGate. (n.d.). An approach for conversion of retinoic acid to retinyl retinoate using dehydroretinol.
-
National Center for Biotechnology Information. (n.d.). The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin. PMC. Retrieved from [Link]
- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
Columbia University. (n.d.). Spectroscopic Studies of Anhydroretinol, an Endogenous Mammalian and Insect retro-Retinoid. Columbia University Academic Commons. Retrieved from [Link]
-
Europe PMC. (n.d.). Biosynthesis of 3,4-Didehydroretinol from Retinol by Human Skin Keratinocytes in Culture. Europe PMC. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehydroretinal. Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. PMC. Retrieved from [Link]
- ResearchGate. (2025, October 9). Complete Assignments of H and C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification.
-
MDPI. (2022, March 30). Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene. MDPI. Retrieved from [Link]
-
YouTube. (2019, September 26). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, January 16). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Retrieved from [Link]
-
University of Alberta. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Alberta. Retrieved from [Link]
-
NIST. (n.d.). 3-Butenoic acid, TBDMS derivative. NIST WebBook. Retrieved from [Link]
-
MDPI. (2024, April 11). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of retinol and dideuterated retinol in rat plasma by gas chromatography combined mass spectrometry. PubMed. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
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Strategic Silyl Protection in Retinoid Chemistry: A Comparative Analysis of TBS and TIPS
Executive Summary
In retinoid synthesis, the polyene chain's sensitivity to acids, oxidants, and light dictates that protecting group (PG) selection is not merely about masking a hydroxyl; it is about structural preservation. This guide compares tert-Butyldimethylsilyl (TBS) and Triisopropylsilyl (TIPS) ethers, the two dominant choices for retinoid stabilization.[1][2]
While TBS is the industry standard for cost-effective, primary alcohol protection, TIPS is the superior choice for maximizing stability in late-stage convergent synthesis , particularly when preventing 1,2-silyl migration in polyols or surviving harsh Wittig/Horner-Wadsworth-Emmons (HWE) olefination conditions.
Steric & Electronic Profiles: The Mechanism of Stability
The performance difference between TBS and TIPS is governed almost entirely by steric bulk, quantified by the cone angle and the resulting shielding of the silicon-oxygen bond.
-
TBS (tert-Butyldimethylsilyl): Features one bulky tert-butyl group and two small methyl groups.[1][2] The methyls provide a "vector of attack" for nucleophiles (like fluoride) or hydrolytic agents.
-
TIPS (Triisopropylsilyl): Features three bulky isopropyl groups.[1][2] These interlock like a propeller, effectively shrouding the silicon atom and creating a formidable steric barrier against hydrolysis.
Visualization: Steric Shielding & Stability Hierarchy
Figure 1: Relative stability hierarchy of silyl ethers.[1][3][4][5][6][7][8] TIPS offers a logarithmic increase in stability over TBS due to the symmetric bulk of the isopropyl ligands.
Critical Performance Metrics
For retinoid chemists, "stability" translates to half-life (
Table 1: Comparative Stability Data
| Feature | TBS (tert-Butyldimethylsilyl) | TIPS (Triisopropylsilyl) | Practical Implication for Retinoids |
| Acid Stability (Relative) | ~20,000 | ~700,000 | TIPS survives acidic workups (e.g., dilute HCl) that cleave TBS. |
| Base Stability (Relative) | ~20,000 | ~100,000 | TIPS is preferred for strong base steps (e.g., n-BuLi generation of ylides). |
| Deprotection ( | Fast ( | Slow ( | Allows Orthogonal Deprotection (Remove TBS while keeping TIPS). |
| Migration Risk | High (1,2-migration) | Low | TIPS "locks" the oxygen position in 1,2-diols. |
| Installation Difficulty | Easy (Primary/Secondary) | Moderate/Hard (Secondary) | TIPS requires more reactive triflates (TIPSOTf) for hindered alcohols. |
ngcontent-ng-c1352109670="" class="ng-star-inserted">Key Insight: Under acidic conditions (pH 2-3), TIPS is approximately 35 times more stable than TBS. This margin is critical when manipulating acetals or removing other acid-labile groups in the presence of the silyl ether.
Retinoid-Specific Challenges: The Migration Problem
Retinoid intermediates often contain proximal hydroxyl groups (1,2- or 1,3-diols). In these systems, silyl groups are prone to migration (a variation of the Brook rearrangement) under basic conditions.
-
The TBS Failure Mode: The reduced bulk of the dimethyl groups allows the silyl moiety to "hop" to a neighboring free hydroxyl, leading to isomeric mixtures that are difficult to separate by chromatography.
-
The TIPS Solution: The extreme steric crowding of the isopropyl groups raises the energy barrier for the pentacoordinate silicon transition state required for migration, effectively "freezing" the protecting group in place.
Experimental Protocols
Protocol A: Robust TIPS Protection of Hindered Retinoid Precursors
Use this protocol for secondary allylic alcohols or when maximum stability is required.
Rationale: Standard silyl chlorides (TIPSCl) are often too unreactive for hindered retinoid alcohols. We utilize TIPS-Triflate (TIPSOTf) , a "super-silylating" agent, combined with 2,6-lutidine as a non-nucleophilic base to prevent elimination of the sensitive allylic system.
Materials:
-
Substrate: Retinoid Alcohol (1.0 equiv)
-
Reagent: TIPSOTf (1.2 equiv)
-
Base: 2,6-Lutidine (2.0 equiv)
-
Solvent: Anhydrous DCM (
)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon. Exclude light (wrap flask in foil) to prevent polyene isomerization.
-
Dissolution: Dissolve the alcohol in anhydrous DCM and cool to
. -
Base Addition: Add 2,6-lutidine via syringe. Stir for 5 minutes.
-
Silylation: Add TIPSOTf dropwise over 10 minutes. The solution may fume slightly.
-
Reaction: Allow to warm to room temperature. Monitor by TLC (typically complete in <1 hour).
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM, dry over
, and concentrate.
Protocol B: Orthogonal Deprotection (Cleaving TBS in presence of TIPS)
Use this workflow when you have a molecule with both TBS and TIPS and need to selectively expose one alcohol.
Rationale: We exploit the kinetic difference in desilylation. Mild acidic conditions or buffered fluoride can strip the sterically accessible TBS while the bulky TIPS remains intact.
Reagent System: PPTS (Pyridinium p-toluenesulfonate) in Ethanol.
Step-by-Step:
-
Dissolution: Dissolve the bis-silylated retinoid (TBS/TIPS) in Ethanol (
). -
Catalyst: Add PPTS (0.1 equiv).
-
Incubation: Stir at
(warm bath). -
Monitoring: Check TLC every 2 hours. TBS cleavage usually occurs within 4–6 hours; TIPS remains stable for >24 hours under these conditions.
-
Result: Yields the mono-TIPS protected alcohol.
Visualizing the Orthogonal Workflow
The following diagram illustrates a standard retinoid chain extension strategy utilizing the orthogonality of TBS and TIPS.
Figure 2: Orthogonal protection strategy allowing selective functionalization of primary alcohols while maintaining secondary alcohol protection.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (The definitive source for relative stability rates of silyl ethers).
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.
-
Cunico, R. F., & Bedell, L. (1980). "The Triisopropylsilyl Group as a Hydroxyl Protecting Group."[1][2][4][8][10] The Journal of Organic Chemistry, 45(23), 4797–4798. (Establishes the acid/base stability superiority of TIPS).
-
BenchChem. (2025).[1][2][4][6][11] Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
-
Total Synthesis. (2024). TBS Protection & Deprotection Guide.
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- 11. benchchem.com [benchchem.com]
The Evolving Landscape of Retinoid Therapeutics: A Comparative Efficacy Analysis of TBDMS-didehydroretinol
In the dynamic field of drug development, the quest for more potent and selective therapeutic agents is perpetual. Retinoids, a class of compounds derived from vitamin A, have long been a cornerstone in the treatment of various dermatological conditions and certain cancers, owing to their profound effects on cell proliferation, differentiation, and apoptosis.[1][2] The therapeutic landscape of retinoids has expanded significantly from naturally occurring forms to a plethora of synthetic derivatives, each designed to optimize efficacy while minimizing adverse effects.[3] This guide provides an in-depth comparative analysis of a promising, yet less-explored synthetic retinoid, TBDMS-didehydroretinol, against other well-established synthetic retinoids. Our focus will be on the underlying molecular mechanisms and experimental data that inform their potential therapeutic efficacy for researchers, scientists, and drug development professionals.
TBDMS-didehydroretinol: A Profile of a Novel Retinoid
TBDMS-didehydroretinol is a synthetic derivative of vitamin A2 (3,4-didehydroretinol). Its structure is characterized by two key features: an additional double bond in the β-ionone ring at the 3,4-position and a tert-butyldimethylsilyl (TBDMS) protecting group attached to the terminal hydroxyl group. The TBDMS group, a bulky silyl ether, is a common chemical modification in organic synthesis. In the context of a pro-drug strategy, it is anticipated to enhance the lipophilicity and stability of the parent molecule, potentially improving its formulation, skin penetration, and pharmacokinetic profile. It is hypothesized that upon administration, the TBDMS group is cleaved by endogenous enzymes to release the active form, 3,4-didehydroretinol, which is then metabolized to 3,4-didehydroretinoic acid (DDRA) to exert its biological effects.
Comparative Efficacy Analysis: Unraveling the Nuances of Synthetic Retinoids
The efficacy of a retinoid is intrinsically linked to its interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), each comprising three subtypes (α, β, and γ).[4] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
Mechanism of Action: A Tale of Receptor Affinities
The therapeutic and toxicological profiles of different retinoids are largely dictated by their specific binding affinities for RAR and RXR subtypes.
While direct binding data for TBDMS-didehydroretinol is not currently available, the efficacy of its active metabolite, DDRA, has been characterized. DDRA exhibits a binding affinity for RARs that is comparable to that of all-trans-retinoic acid (ATRA), the active form of tretinoin.[6] Notably, DDRA demonstrates a higher affinity for RXRα compared to ATRA.[6] This enhanced interaction with RXRα may lead to a distinct pharmacological profile, as RXRs are crucial partners for numerous other nuclear receptors.
Table 1: Comparative Receptor Binding Profiles of Retinoic Acid Analogs
| Retinoid (Active Form) | RARα Affinity | RARβ Affinity | RARγ Affinity | RXRα Affinity | Receptor Class |
| 3,4-didehydroretinoic acid (DDRA) | High | High | High | Moderate to High | Pan-RAR agonist, potential RXR agonist |
| All-trans-retinoic acid (ATRA) | High | High | High | Low | Pan-RAR agonist |
| Adapalene | High (selective for RARβ & RARγ) | High | High | Negligible | Selective RAR agonist |
| Tazarotenic Acid | High (selective for RARβ & RARγ) | High | High | Negligible | Selective RAR agonist |
| Bexarotene | Negligible | Negligible | Negligible | High | RXR-selective agonist (Rexinoid) |
This table is a synthesis of data from multiple sources and represents a qualitative comparison. Exact affinities can vary based on the assay conditions.
Transcriptional Activation: The Power of Gene Regulation
The ultimate biological response to a retinoid is a consequence of the transcriptional activation of target genes. Reporter gene assays are instrumental in quantifying this activity.
Studies have shown that DDRA can induce RARα-mediated transcription to a similar extent as ATRA.[6] However, in line with its higher affinity for RXRα, DDRA has been reported to be a more potent activator of transcription mediated by RXRα homodimers and RARβ-RXRα heterodimers, exhibiting a 2- to 3-fold higher activation compared to ATRA.[6] This suggests that TBDMS-didehydroretinol, through its active form, may have a more pronounced effect on genes regulated by RXR-containing complexes.
Cellular Effects: From Proliferation to Differentiation
The downstream consequences of receptor binding and transcriptional activation are observed at the cellular level. Key parameters to assess retinoid efficacy include their ability to inhibit cell proliferation, induce cell differentiation, and trigger apoptosis in relevant cell models, such as cancer cell lines or keratinocytes.
While specific data for TBDMS-didehydroretinol is lacking, the known effects of its parent compound and other synthetic retinoids provide a framework for comparison. For instance, in human promyelocytic leukemia HL-60 cells, ATRA is a potent inducer of differentiation. Given the similar RAR binding profile of DDRA, a comparable or potentially enhanced differentiation-inducing capacity could be expected, possibly augmented by its RXR activity.
Table 2: Comparative Cellular Efficacy of Synthetic Retinoids
| Retinoid | Primary Cellular Effects | Common Therapeutic Applications |
| TBDMS-didehydroretinol (anticipated) | Inhibition of proliferation, induction of differentiation | Potential in oncology and dermatology |
| Tretinoin (ATRA) | Potent inducer of cell differentiation, anti-proliferative | Acne, photoaging, acute promyelocytic leukemia |
| Adapalene | Anti-proliferative, comedolytic, anti-inflammatory | Acne |
| Tazarotene | Anti-proliferative, normalizes keratinocyte differentiation | Psoriasis, acne, photoaging |
| Bexarotene | Induces apoptosis in malignant cells | Cutaneous T-cell lymphoma |
Experimental Protocols for Efficacy Assessment
To rigorously evaluate the efficacy of a novel retinoid like TBDMS-didehydroretinol, a series of well-defined in vitro assays are essential. The following are representative protocols that form the basis of such an evaluation.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of the test retinoid for RAR and RXR subtypes.
Methodology:
-
Prepare nuclear extracts from cells overexpressing a specific RAR or RXR subtype.
-
Incubate a constant concentration of a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid for RARs, [³H]-9-cis-retinoic acid for RXRs) with the nuclear extract.
-
Add increasing concentrations of the unlabeled test retinoid (competitor).
-
After incubation, separate the bound from free radioligand using a filter binding assay.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of the test retinoid that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).
Luciferase Reporter Gene Assay
Objective: To measure the ability of the test retinoid to activate transcription via a specific retinoid receptor pathway.
Methodology:
-
Co-transfect a suitable cell line (e.g., HEK293T or CV-1) with two plasmids:
-
An expression vector for the retinoid receptor of interest (e.g., RARα, RXRα).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with a specific RARE.
-
-
Treat the transfected cells with various concentrations of the test retinoid.
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) to account for transfection efficiency.
-
Calculate the EC₅₀ value (the concentration of the test retinoid that produces 50% of the maximal response).
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of the test retinoid on the proliferation of a target cell line.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density.
-
After allowing the cells to adhere, treat them with a range of concentrations of the test retinoid.
-
Incubate for a period that allows for several cell doublings (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizing the Path to Efficacy
To better understand the molecular interactions and experimental workflows discussed, the following diagrams are provided.
Caption: Generalized retinoid signaling pathway of TBDMS-didehydroretinol.
Caption: Experimental workflow for comparing the efficacy of synthetic retinoids.
Conclusion and Future Perspectives
While direct experimental data on TBDMS-didehydroretinol is not yet available in the public domain, a comparative analysis based on its active metabolite, 3,4-didehydroretinoic acid, reveals a promising profile. Its pan-RAR agonism, coupled with a potentially enhanced RXR-mediated activity, suggests that TBDMS-didehydroretinol could offer a unique therapeutic window. The increased potency in activating RXR-containing receptor complexes could translate to improved efficacy in diseases where RXR signaling plays a pivotal role.
The TBDMS protecting group represents a rational pro-drug approach to potentially enhance the stability and delivery of the active moiety. However, this hypothesis requires rigorous experimental validation. Future research should focus on the direct biological evaluation of TBDMS-didehydroretinol, including its enzymatic cleavage kinetics, cellular uptake, and in vivo efficacy and toxicity in relevant animal models. Head-to-head studies with established synthetic retinoids, following the experimental workflows outlined in this guide, will be crucial to definitively position TBDMS-didehydroretinol in the therapeutic armamentarium. The continued exploration of novel synthetic retinoids like TBDMS-didehydroretinol is essential for advancing the treatment of retinoid-responsive diseases.
References
-
Sani, B. P., Venepally, P. R., & Levin, A. A. (1997). Didehydroretinoic acid: retinoid receptor-mediated transcriptional activation and binding properties. Biochemical pharmacology, 53(7), 1049–1053. [Link]
-
Chear, C., Khor, B. H., Tan, J. K., et al. (2022). Retinoids as anti-cancer agents and their mechanisms of action. American Journal of Cancer Research, 12(3), 943–971. [Link]
-
Mader, S., Chen, J. Y., Chen, Z., et al. (1993). The patterns of binding of RAR, RXR and TR homo- and heterodimers to direct repeats are dictated by the binding specificites of the DNA binding domains. The EMBO journal, 12(13), 5029–5041. [Link]
-
Heyman, R. A., Mangelsdorf, D. J., Dyck, J. A., et al. (1992). 9-Cis retinoic acid is a high-affinity ligand for the retinoid X receptor. Cell, 68(2), 397–406. [Link]
-
Buck, J., Derguini, F., Levi, E., Nakanishi, K., & Hämmerling, U. (1991). Differences in the action and metabolism between retinol and retinoic acid in B lymphocytes. The Journal of experimental medicine, 174(6), 1613–1622. [Link]
-
El-Baba, C., El-Naggar, R. A., & Gali-Muhtasib, H. (2021). Retinoids and Reactive Oxygen Species in Cancer Cell Death and Therapeutics. Cancers, 13(9), 2269. [Link]
-
Favennec, L., & Cals, M. J. (1988). The biological effects of retinoids on cell differentiation and proliferation. Journal of clinical chemistry and clinical biochemistry. Zeitschrift fur klinische Chemie und klinische Biochemie, 26(8), 479–489. [Link]
-
de Lira, F. S., de Oliveira, A. S., de Souza, D. B., et al. (2008). Differential effects of retinol and retinoic acid on cell proliferation: a role for reactive species and redox-dependent mechanisms in retinol supplementation. Free radical biology & medicine, 45(6), 807–816. [Link]
-
Shantz, E. M., & Brinkman, J. H. (1950). Biological activity of pure vitamin A2. The Journal of biological chemistry, 183(2), 467–471. [Link]
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Wada, A., Matsuura, N., Mizuguchi, Y., et al. (2008). Preparation and biological evaluation of 5-substituted retinoic acids. Bioorganic & medicinal chemistry, 16(18), 8471–8481. [Link]
-
Chen, C. H., & Govindarajan, B. (2006). Synthesis and preliminary biological evaluation of beta-carotene and retinoic acid oxidation products. Bioorganic & medicinal chemistry letters, 16(23), 6090–6094. [Link]
-
Liu, M. C., Luo, M. Z., Mozdziesz, D. E., et al. (2005). Synthesis and biological evaluation of 2',3'-didehydro-2',3'-dideoxy-9-deazaguanosine, a monophosphate prodrug and two analogues, 2',3'-dideoxy-9-deazaguanosine and 2',3'-didehydro-2',3'-dideoxy-9-deazainosine. Nucleosides, nucleotides & nucleic acids, 24(2), 135–145. [Link]
-
An, J., Wang, X., Su, J., et al. (2018). Vitamin A Promotes Leydig Cell Differentiation via Alcohol Dehydrogenase 1. Frontiers in endocrinology, 9, 644. [Link]
-
Binderup, L., Bramm, E., & Kragballe, K. (1988). Effects of a novel vitamin D analogue MC903 on cell proliferation and differentiation in vitro and on calcium metabolism in vivo. Biochemical pharmacology, 37(5), 889–895. [Link]
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- 3. Retinoids as anti-cancer agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Didehydroretinoic acid: retinoid receptor-mediated transcriptional activation and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol: Proper Disposal Procedures
Executive Summary & Hazard Identification
O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is a specialized synthetic intermediate. While the tert-butyldimethylsilyl (TBS) group offers steric protection, masking the hydroxyl functionality, the core structure remains a potent retinoid.
Crucial Safety Insight: Do not be lulled into a false sense of security by the TBS protecting group. While it reduces immediate polarity and reactivity compared to the free alcohol, the molecule retains the teratogenic potential of the retinoid class. Furthermore, the 11,12-didehydro modification extends the conjugated system, increasing susceptibility to photo-oxidation and polymerization.
Immediate Action Required:
-
Segregation: Isolate from acidic waste streams immediately.
-
Containment: All waste must be stored in amber glass to prevent photo-degradation.
-
Classification: Treat as RCRA Hazardous Waste (Toxic/Ignitable).
Chemical Profile & Risk Assessment
To dispose of this chemical safely, you must understand its behavior in a waste drum.[1]
| Property | Characteristic | Operational Implication |
| Core Hazard | Reproductive Toxin (Teratogen) | Double-gloving (Nitrile) and fume hood use are mandatory. Zero tolerance for drain disposal. |
| Protecting Group | tert-Butyldimethylsilyl (TBS) | Acid/Fluoride Sensitivity. If mixed with acidic waste (pH < 4) or fluoride ions, the TBS group will hydrolyze, releasing the free retinoid, which is significantly more unstable and reactive. |
| Backbone | 11,12-Didehydro Retinol | High Conjugation. Extremely sensitive to UV/Visible light. Photo-degradation products are uncharacterized and potentially more toxic. |
| Physical State | Viscous Oil or Low-Melting Solid | Likely requires dissolution in a compatible solvent for transfer. |
Pre-Disposal Stabilization Protocol
Before moving the material to the central waste area, the researcher must stabilize the compound to prevent uncontrolled reactions in the waste stream.
Step 1: Solubilization (If Solid/Residue)
Do not scrape dry solids, as this generates dust. Dissolve the residue in a minimal amount of a non-halogenated organic solvent.
-
Recommended: Acetone, Ethyl Acetate, or Ethanol.[2]
-
Avoid: Diethyl ether (peroxide formation risk over time).
Step 2: The "Acid Check"
Critical Control Point: Ensure the receiving waste container is NOT acidic .
- .
-
Risk:[4][5][6] Deprotection in the waste container generates free 11,12-didehydro retinol, which may polymerize exothermically or precipitate, clogging waste lines.
-
Action: If the solution is acidic from a previous reaction, neutralize with saturated Sodium Bicarbonate (
) until pH 7 before disposal.
Step 3: Packaging
-
Transfer the solution into a screw-top Amber Glass VOA vial or a high-density polyethylene (HDPE) container wrapped in foil.
-
Headspace should be minimized to reduce oxidation, but allow 10% volume for expansion.
Disposal Workflow
This workflow dictates the decision logic for categorizing the waste.
Figure 1: Decision tree for the segregation of silyl-protected retinoid waste. Note the strict separation based on solvent halogenation.
Detailed Disposal Procedures
A. Liquid Waste (Primary Stream)
Most synthetic intermediates will be in solution.
-
Select Container: Use a dedicated "Organic Waste" carboy.
-
Note: Do not use a "Corrosive/Acid" waste stream.
-
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM)
Halogenated Waste . -
If dissolved in Acetone/Hexane/Ethyl Acetate
Non-Halogenated Waste .
-
-
Labeling: Affix a hazardous waste tag.
-
Constituents: Write "O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol" (do not use abbreviations like "TBS-Retinol" on official tags).
-
Hazard Checkboxes: Check "Toxic", "Flammable", and "Irritant".
-
Special Warning: Write "TERATOGEN" clearly in the comments section.
-
B. Solid Waste (Contaminated Debris)
Includes vials with dried residue, syringe filters, and contaminated gloves.
-
Double Bag: Place items in a clear polyethylene bag, then seal inside a second bag.
-
Box: Place sealed bags into the laboratory's "Solid Hazardous Waste" fiberboard drum or bucket.
-
Sharps: If needles were used, they must go into a rigid Red Sharps Container, regardless of chemical contamination.
Emergency Contingencies
Spills (< 100 mL)
-
Evacuate: Clear the immediate area.
-
PPE: Don nitrile gloves (double layer), safety goggles, and a lab coat.
-
Absorb: Use a solvent absorbent pad or vermiculite. Do not use paper towels (fire hazard).
-
Clean: Wipe the area with acetone, followed by a soap and water wash.
-
Dispose: Place all cleanup materials into the "Solid Hazardous Waste" bin.
Exposure[5][7]
-
Skin: Wash with soap and water for 15 minutes. Do not use solvents (this drives the lipophilic retinoid deeper into the skin).
-
Eyes: Flush for 15 minutes at an eyewash station.
-
Medical: Seek medical attention immediately.[5] Provide the SDS (or this document if SDS is unavailable) and inform the physician of potential retinoid teratogenicity .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][7][8][9][10] Journal of the American Chemical Society, 94(17), 6190–6191.[8] [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Centers for Disease Control and Prevention (CDC). (2020). NIOSH Pocket Guide to Chemical Hazards - Retinoids. [Link]
Sources
- 1. danr.sd.gov [danr.sd.gov]
- 2. coleparmer.com [coleparmer.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. needle.tube [needle.tube]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
Personal Protective Equipment & Handling Guide: O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol
[1]
Executive Safety Summary
Compound Class: Silyl-Protected Retinoid Analog Primary Hazard: Reproductive Toxicity (Presumed Category 1B) Secondary Hazards: Skin/Eye Irritation, Environmental Toxicity, Light Sensitivity.
As a Senior Application Scientist, I must emphasize that while the tert-butyldimethylsilyl (TBS) protecting group enhances chemical stability against oxidation compared to native retinol, it does not mitigate biological toxicity. In fact, the increased lipophilicity provided by the silyl ether moiety may facilitate faster dermal absorption.
The Golden Rule: In the absence of compound-specific toxicological data, you must handle O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol with the same rigor as a confirmed potent teratogen (e.g., isotretinoin).
Risk Assessment & Hazard Identification
This protocol is built on Structure-Activity Relationship (SAR) analysis.[1] We treat the molecule based on its functional cores:
| Structural Feature | Associated Hazard | Operational Implication |
| Retinoid Backbone | Teratogenicity & Embryotoxicity | Strict containment.[1] Zero skin contact tolerance.[1] Pregnant personnel should avoid handling. |
| 11,12-Didehydro (Alkyne) | High Reactivity / Instability | Potential for rapid degradation or polymerization if exposed to heat/light. |
| TBS-Ether Group | Enhanced Lipophilicity | Increases ability to penetrate nitrile gloves and skin barriers.[1] |
| Conjugated System | Photo-instability | UV light causes isomerization (cis/trans scrambling), ruining experimental data.[1] |
The PPE Matrix: A Self-Validating System
Do not rely on single barriers.[1] This matrix uses a "redundancy" approach to ensure safety.
| PPE Component | Specification | Scientific Rationale & Validation |
| Hand Protection | Double-Gloving (Nitrile) Inner: Bright Blue/Purple (4 mil)Outer:[1] White/Clear (4 mil) | Validation: The contrasting colors allow immediate visual detection of micro-tears or breaches in the outer glove. Note: Retinoids are lipophilic; change outer gloves every 30 mins or immediately upon splash.[1] |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Spill) | The compound is likely a solid/oil.[1] Inhalation of dust/aerosols poses a systemic reproductive risk.[1] Work only in a certified hood.[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient.[1] Goggles seal against aerosols and splashes that could bypass glasses during solubilization.[1] |
| Body Defense | Tyvek® Lab Coat (Recommended) or Cotton with Apron | Standard cotton coats absorb lipophilic liquids.[1] Tyvek provides a non-porous barrier against spills.[1] |
Operational Protocol: Safe Handling Lifecycle
Phase A: Preparation & Environment[1]
-
Light Control: Retinoids isomerize under standard fluorescent lab lights.
-
Action: Use Amber glassware for all steps.
-
Action: Dim lab lights or use yellow UV-filter sheets on the fume hood sash.[1]
-
-
Atmosphere: The 11,12-didehydro functionality is prone to oxidation.[1]
-
Action: All transfers must occur under an inert blanket (Argon or Nitrogen).[1]
-
Phase B: Weighing & Transfer (The Critical Step)
Risk: Static charge on the solid can cause "jumping" of particles, leading to invisible contamination.
-
Anti-Static Gun: Treat the weighing boat and spatula with an anti-static gun before use.[1]
-
The "Coffin" Method: Place the balance inside the fume hood.[1] If the balance is external, weigh the closed vial, remove an aliquot into a tared vial inside the hood, seal both, and re-weigh the source vial to calculate mass by difference. Never open the source vial outside the hood.
Phase C: Solubilization
Solvent Choice: This compound is lipophilic.[1] It will dissolve in DMSO, Ethanol, or Chloroform.
-
Warning: DMSO enhances skin permeability.[1] If dissolved in DMSO, the toxicity risk increases significantly as the solvent acts as a carrier across the dermis.
Phase D: Workflow Visualization
The following diagram illustrates the "Chain of Custody" for the molecule to ensure containment.
Caption: Operational workflow ensuring continuous containment within the fume hood (dashed red line) to prevent personnel exposure.
Disposal & Decontamination
Because this molecule is a silyl-protected lipophile, water is ineffective for cleaning.[1]
-
Spill Cleanup:
-
Waste Stream:
Emergency Response
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] (Chapter 6: Working with Chemicals).
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][4] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor.[1] [1][5][6]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Retinol (Repr.[1][7][8] 1B). (Used as SAR proxy for retinoid backbone toxicity).[1] [1]
-
Kimberly-Clark Professional. (2018).[1] Chemical Resistance Guide: Nitrile Gloves. (Data regarding organic solvent breakthrough times).
Sources
- 1. aksci.com [aksci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. labequipmentdirect.com [labequipmentdirect.com]
- 5. clarionsafety.com [clarionsafety.com]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. carlroth.com [carlroth.com]
- 8. chemecosmetics.com [chemecosmetics.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
